Fusarisetin A
Description
from soil fungus, Fusarium sp. FN080326; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C22H31NO5 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(1R,2R,3R,5S,6R,9S,11R,12S,15S,17R)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |
InChI |
InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m0/s1 |
InChI Key |
IIZSEOKGOHTBLK-BYAYHNKYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fusarisetin A: A Technical Guide to its Discovery, Bioactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A is a potent natural product isolated from the soil fungus Fusarium sp. FN080326.[1][2] It exhibits significant inhibitory activity against cancer cell migration and invasion, making it a promising lead compound for the development of novel anti-metastatic therapies.[3][4] This technical guide provides a comprehensive overview of this compound, including its discovery, detailed experimental protocols for its isolation and biological characterization, and insights into its proposed biosynthetic pathway.
Discovery and Isolation from Fusarium sp. FN080326
This compound was first identified from a fractionated library of fungal extracts based on its ability to inhibit the three-dimensional matrigel-induced acinar morphogenesis of MDA-MB-231 human breast cancer cells. The producing organism, Fusarium sp. FN080326, is a soil-dwelling fungus.
Fermentation of Fusarium sp. FN080326
While the precise, detailed fermentation protocol for this compound production is not extensively published, general conditions for secondary metabolite production in Fusarium species can be adapted. Optimal production often depends on factors such as media composition, temperature, pH, and aeration.
General Fermentation Protocol for Fusarium sp.:
-
Culture Media: Potato Dextrose Agar (B569324) (PDA) or a liquid medium such as Potato Dextrose Broth (PDB) or Czapek-Dox broth are commonly used for the cultivation of Fusarium species for secondary metabolite production. Media composition can be optimized by varying carbon and nitrogen sources to enhance the yield of specific metabolites.[5]
-
Inoculation: A mature culture of Fusarium sp. FN080326 from an agar plate is used to inoculate the liquid fermentation medium.
-
Incubation: The culture is incubated at a controlled temperature, typically between 25-28°C, with shaking (e.g., 150-200 rpm) to ensure adequate aeration for a period of 7-21 days.[5] Stationary liquid fermentation can also be employed.[5]
-
Monitoring: The production of this compound can be monitored over time by taking small aliquots of the culture, extracting them with an organic solvent, and analyzing the extract by High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of this compound from a Fusarium sp. culture broth, based on common natural product isolation techniques.
Experimental Protocol: Extraction and Purification
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Extract the mycelium separately with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water and partition against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities.
-
The methanol/water layer containing this compound is then concentrated.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the concentrated extract to column chromatography on silica (B1680970) gel or a reversed-phase C18 silica gel. Elute with a gradient of solvents, such as hexane-ethyl acetate or methanol-water, to fractionate the components.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative reversed-phase HPLC with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to yield pure this compound.
-
Biological Activity and Mechanism of Action
This compound has demonstrated potent inhibitory effects on cancer cell migration and invasion with minimal cytotoxicity.[3] Its unique biological activity profile suggests a novel mechanism of action.
Quantitative Bioactivity Data
The inhibitory activities of this compound have been quantified against the highly metastatic human breast cancer cell line, MDA-MB-231.
| Biological Activity | Cell Line | IC₅₀ (µM) | Reference(s) |
| Acinar Morphogenesis | MDA-MB-231 | ~77 | [3] |
| Cell Migration | MDA-MB-231 | ~7.7 | [3] |
| Cell Invasion | MDA-MB-231 | ~26 | [3] |
Mechanism of Action Insights
Studies into the mechanism of action of this compound have revealed the following:
-
Novel Target: Proteomic profiling of cells treated with this compound showed a significantly different profile compared to other known compounds, indicating a novel molecular target.[3]
-
No Direct Cytoskeletal Disruption: this compound does not appear to directly affect actin or microtubule dynamics, which are common targets for anti-migration agents.[6]
-
Independent of Major Signaling Kinases: It does not inhibit the phosphorylation of several key kinases involved in cell migration and proliferation, including ERK1/2, AKT, c-Jun, and p38, in response to EGF treatment.[3]
This evidence strongly suggests that this compound operates through a previously uncharacterized pathway to inhibit cancer cell motility.
Detailed Experimental Protocols for Bioactivity Assays
The following are detailed protocols for the key bioassays used to characterize the anti-metastatic properties of this compound, specifically tailored for the MDA-MB-231 cell line.
3D Matrigel-Induced Acinar Morphogenesis Assay
This assay assesses the ability of cancer cells to form three-dimensional, acinus-like structures in an extracellular matrix, a process that mimics aspects of tumor growth and invasion.
Experimental Protocol: Acinar Morphogenesis Assay
-
Plate Coating: Coat the wells of a 24-well plate with a thin layer of Matrigel™ and allow it to solidify at 37°C for 30 minutes.
-
Cell Preparation: Prepare a single-cell suspension of MDA-MB-231 cells in their growth medium containing a low percentage of Matrigel™ (e.g., 2%).
-
Seeding: Seed the cells onto the Matrigel™-coated wells at a density that allows for the formation of individual colonies (e.g., 5,000 cells per well).
-
Treatment: Add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 10-14 days, changing the medium with fresh compound every 2-3 days.
-
Analysis: Monitor the formation of acinar structures using a phase-contrast microscope. At the end of the incubation period, the size and morphology of the colonies can be quantified using imaging software. Inhibition of acinar morphogenesis is observed as a reduction in the size and invasive branching of the colonies.
Scratch Wound Healing Assay
This assay is a straightforward method to measure collective cell migration in vitro.
Experimental Protocol: Scratch Wound Healing Assay
-
Cell Seeding: Seed MDA-MB-231 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).[7]
-
Wound Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[7]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 48 hours.
-
Quantification: Measure the area of the cell-free "wound" at each time point using image analysis software like ImageJ. The rate of wound closure is calculated and compared between treated and control groups.[7]
Transwell Invasion Assay (Boyden Chamber)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Experimental Protocol: Transwell Invasion Assay
-
Insert Coating: Coat the porous membrane (8 µm pores) of a Transwell insert with a thin layer of Matrigel™ and allow it to solidify at 37°C.
-
Cell Preparation: Serum-starve MDA-MB-231 cells for 18-24 hours. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup:
-
Place the Matrigel™-coated inserts into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the insert, along with different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.[3]
-
Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a plate reader. Alternatively, count the number of stained cells in several microscopic fields for each membrane.
Proposed Biosynthesis of this compound
It is hypothesized that this compound is biosynthetically derived from Equisetin (B570565), another tetramic acid-containing secondary metabolite also produced by Fusarium species.[2][3] This proposed pathway has served as inspiration for several total synthesis strategies.[2][3][8]
The key transformation is a proposed bio-inspired oxidative radical cyclization (ORC) of Equisetin.[3]
References
- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Stationary Liquid Fermentation Conditions for N-Methylsansalvamide Production by the Endophytic Strain Fusarium sp. R1 [mdpi.com]
- 6. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. Biomimetic synthesis of equisetin and (+)-fusarisetin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Fusarisetin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A is a potent, fungal-derived secondary metabolite that has garnered significant attention for its unique chemical structure and promising biological activity, particularly as an inhibitor of cancer cell migration and invasion. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organisms, biosynthetic pathway, and methods for its isolation and characterization. Furthermore, this document summarizes key quantitative data on its biological efficacy and outlines the experimental protocols used to elucidate its function, providing a comprehensive resource for researchers in mycology, natural product chemistry, and oncology drug development.
Producing Organism and Discovery
This compound is a natural product synthesized by filamentous fungi belonging to the genus Fusarium. This genus is widely distributed in soil and is known for producing a diverse array of secondary metabolites.
The initial discovery and isolation of this compound was from a soil fungus identified as Fusarium sp. FN080326 [1][2]. Subsequent studies have also identified its presence in other Fusarium species, including the ubiquitous plant pathogen Fusarium graminearum and Fusarium tricinctum [3]. The production of this compound can be influenced by culture conditions, with studies on F. graminearum indicating significantly higher yields in stationary solid cultures compared to agitated liquid cultures[3].
Biosynthesis of this compound
The biosynthesis of this compound is believed to be closely linked to another secondary metabolite produced by Fusarium species, Equisetin . It is hypothesized that this compound is derived from Equisetin through a bio-inspired oxidative radical cyclization [4][5][6][7]. This proposed pathway involves the formation of a stabilized radical on the Equisetin molecule, followed by a radical cyclization and subsequent trapping by a reactive oxygen species (ROS) to form the characteristic pentacyclic ring system of this compound[5][6]. While the specific biosynthetic gene cluster responsible for this compound production in Fusarium has not been fully elucidated, the strong evidence from total synthesis studies supports this proposed biosynthetic relationship with Equisetin.
Proposed biosynthesis of this compound from Equisetin.
Isolation and Structure Elucidation
The isolation and structural characterization of this compound from fungal cultures involve standard natural product chemistry techniques.
Experimental Protocol: Extraction and Isolation
-
Fungal Culture: Fusarium sp. is cultured on a suitable solid medium (e.g., Yeast Extract Sucrose agar) under stationary conditions to maximize the production of this compound[3].
-
Extraction: The fungal mycelium and the solid medium are harvested and extracted with an organic solvent, typically ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often includes:
-
Silica gel column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).
-
Structure Elucidation
The complex pentacyclic structure of this compound was determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecule[5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula[5].
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and absolute stereochemistry of this compound.
Biological Activity and Quantitative Data
This compound exhibits potent biological activity as an inhibitor of cancer cell migration, invasion, and acinar morphogenesis, with minimal cytotoxicity at effective concentrations[4][5]. Its mechanism of action appears to be distinct from many known anti-metastatic agents, as it does not directly target actin or microtubule networks, nor does it inhibit the phosphorylation of key signaling kinases like ERK1/2, AKT, c-Jun, and p38[3][4].
Quantitative Data Summary
| Biological Activity | Cell Line | IC₅₀ Value | Reference |
| Cell Migration | MDA-MB-231 | ~7.7 µM | [4] |
| Cell Invasion | MDA-MB-231 | ~26 µM | [4] |
| Acinar Morphogenesis | MDA-MB-231 | ~77 µM | [4] |
| Cell Migration (Scratch-Wound Assay) | MDA-MB-231 | Inhibition at 1 µg/mL | [4] |
Key Experimental Protocols for Biological Evaluation
The anti-migratory and anti-invasive properties of this compound have been characterized using several key in vitro and ex vivo assays.
Scratch-Wound Assay
This assay provides a straightforward method to assess the effect of a compound on cell migration.
-
Cell Culture: A confluent monolayer of cancer cells (e.g., MDA-MB-231) is grown in a culture plate.
-
Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Imaging and Analysis: The wound area is imaged at the beginning of the experiment (t=0) and at subsequent time points (e.g., 24 or 48 hours). The rate of cell migration into the wound is quantified by measuring the change in the wound area over time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: scalable total synthesis and related studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Fusarisetin A on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A, a natural product isolated from a Fusarium species, has emerged as a promising lead compound in the development of anti-cancer therapeutics.[1][2] Its primary significance lies in its potent ability to inhibit cancer cell migration and invasion, key processes in tumor metastasis, which is responsible for the majority of cancer-related deaths.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound on cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the current understanding of its mechanism of action and the experimental approaches used for its characterization. Unlike many anti-cancer agents, this compound exhibits low cytotoxicity at concentrations where it effectively halts cell migration, suggesting a targeted mechanism of action with a potentially favorable therapeutic window.[1]
Mechanism of Action: A Novel Anti-Metastatic Profile
This compound's primary anti-cancer activity is the inhibition of cell migration and invasion.[1][4] Studies on the highly aggressive MDA-MB-231 breast cancer cell line have demonstrated its potent effects on these key metastatic processes.[1][4] A crucial aspect of this compound's profile is its distinct mechanism of action compared to other known anti-migration agents.
Notably, this compound does not disrupt the dynamics of the actin cytoskeleton or microtubules, which are common targets for anti-metastatic compounds.[3] Furthermore, it does not inhibit the phosphorylation of key signaling kinases such as ERK1/2, AKT, c-Jun, and p38 in response to EGF treatment.[1] This suggests that this compound acts through a novel molecular target and signaling pathway to exert its anti-migratory effects.[1][3] This unique mechanism makes this compound a valuable tool for exploring new avenues in anti-metastasis research and drug development.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in various in vitro assays, primarily using the MDA-MB-231 human breast cancer cell line.
Table 1: IC50 Values of this compound in MDA-MB-231 Cells
| Biological Activity | IC50 Value | Reference |
| Cell Migration | ~7.7 µM | [1] |
| Cell Invasion | ~26 µM | [1] |
| Acinar Morphogenesis | ~77 µM | [1] |
Note: this compound showed no significant cytotoxicity in concentrations up to 77 µM.[1]
Table 2: Structure-Activity Relationship of Fusarisetin Analogs (Cell Migration Inhibition)
| Compound | Description | IC50 (µM) | Reference |
| (+)-Fusarisetin A (1) | Natural Product | 7.7 | [3] |
| Fusarisetin B (2) | Natural Analog | 7.7 | [3] |
| (-)-Fusarisetin A | Enantiomer | Inactive | [1] |
| C5-epi-Fusarisetin A | Epimer | Comparable to (+)-Fusarisetin A | [1] |
| Equisetin | Biosynthetic Precursor | Inactive | [1] |
| Truncated CDE motif (12) | Represents CDE rings only | Inactive (>100) | [3] |
| Dihydroxylated derivative (13) | Modification of B ring alkene | Active, but at higher concentration | [3] |
| Acetylated C18 oxygen (16) | Modification of C18 hydroxyl | Active, but at higher concentration | [3] |
The data suggests that the AB decalin motif and the serine-derived portion are critical for bioactivity, while the C5 stereochemistry is not.[3]
Experimental Protocols
Reproducibility is critical in scientific research. The following are detailed methodologies for key experiments used to evaluate the anti-migratory effects of this compound.
In Vitro Scratch-Wound Assay
This assay provides a straightforward method to assess collective cell migration.
-
Cell Seeding: Plate MDA-MB-231 cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing either this compound at the desired concentration (e.g., 1 µg/mL) or a vehicle control (DMSO).[1]
-
Imaging: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.
Transwell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of individual cells across a porous membrane.
-
Cell Preparation: Culture MDA-MB-231 cells and harvest them. Resuspend the cells in a serum-free medium.
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding and Treatment: Seed the prepared cells into the upper chamber in a serum-free medium containing either this compound at various concentrations or a vehicle control (DMSO).[1][5]
-
Incubation: Incubate the plate for a sufficient period (e.g., 24 hours) to allow for cell migration.[5]
-
Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.[1]
Immunofluorescence Staining for Cytoskeleton Analysis
This protocol is used to visualize the actin and microtubule networks within cells to determine if a compound affects their structure.
-
Cell Culture and Treatment: Grow MDA-MB-231 cells on glass coverslips and treat with this compound or a control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against actin (e.g., phalloidin (B8060827) conjugate) and tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: If unconjugated primary antibodies are used, wash and incubate with fluorescently-labeled secondary antibodies for 1 hour.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Analysis: Visualize the cytoskeleton using a fluorescence microscope. Observe for any changes in the structure, organization, or integrity of actin filaments and microtubules.[3]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fusarisetin A: A Potent Inhibitor of Cell Migration with a Novel Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Fusarisetin A, a fungal metabolite isolated from a Fusarium species, has emerged as a significant subject of interest in cancer research due to its potent ability to inhibit cell migration and invasion.[1][2][3] Possessing a novel and complex pentacyclic ring system, this natural product demonstrates remarkable bioactivity against metastatic processes in aggressive cancer cell lines, such as the MDA-MB-231 human breast cancer cell line.[1][2][3][4] Notably, this compound exerts its anti-migratory effects at concentrations that do not exhibit significant cytotoxicity, highlighting its potential as a selective agent for developing anti-metastatic therapies.[2][3] A key distinguishing feature of this compound is its unique mechanism of action, which does not involve direct disruption of the primary cytoskeletal components, actin and microtubules, setting it apart from many classical cell migration inhibitors.[1][5]
Quantitative Data on Inhibitory Activity
The inhibitory effects of this compound have been quantified in various cell-based assays. The data consistently shows potent, dose-dependent inhibition of processes critical to cancer metastasis.
Table 1: IC₅₀ Values of this compound in MDA-MB-231 Cells
| Assay Type | IC₅₀ Value (µM) | IC₅₀ Value (nM) | Reference |
| Acinar Morphogenesis | ~77 µM | 77,000 nM | [2] |
| Cell Migration | ~7.7 µM | 7,700 nM | [2] |
| Cell Invasion | ~26 µM | 26,000 nM | [2] |
Note: Some literature reports nanomolar concentrations (7.7 nM for cell migration, 26 nM for cell invasion, and 77 nM for acinar morphogenesis), which may represent a difference in reporting units or experimental conditions.[3]
Further studies involving synthetic analogs of this compound have provided insights into its structure-activity relationship. The following table presents the inhibitory activity of key analogs in a Transwell migration assay.
Table 2: Anti-Migratory Activity of this compound Analogs
| Compound | Description | IC₅₀ (µM) | Reference |
| This compound (1) | Natural Product | ~7.7 | [2] |
| Analog 13 | Dihydroxylated Derivative | >10 | [1][5] |
| Analog 16 | C18 Acetate Derivative | >10 | [1][5] |
| Epoxide 14 | Synthetic Intermediate | Inactive | [1][5] |
| Reduced Analog 15 | Synthetic Intermediate | Inactive | [1][5] |
Mechanism of Action: A Novel Pathway
The molecular mechanism underlying this compound's anti-migratory effects is a subject of ongoing investigation but is confirmed to be distinct from conventional inhibitors.[1][5][6] Crucially, extensive studies have demonstrated that this compound does not disrupt actin polymerization or microtubule network dynamics, which are common targets for motility inhibitors like cytochalasin D.[1][5] This was concluded from immunofluorescence studies where cells treated with this compound maintained healthy actin filaments and microtubule morphology.[1] Furthermore, the inhibitory effect on cell migration has been shown to be reversible, suggesting that the compound does not induce permanent cytotoxic damage at effective concentrations.[2] This evidence strongly supports the existence of a novel molecular target within the signal transduction pathways that govern cell motility.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound's activity are provided below.
Scratch-Wound Healing Assay
This assay assesses collective cell migration in a two-dimensional context.
Methodology:
-
Cell Seeding: MDA-MB-231 human breast cancer cells are seeded into a multi-well plate and cultured until they form a confluent monolayer.
-
Wound Creation: A sterile pipette tip (e.g., p200) is used to create a uniform, straight scratch or "wound" through the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Fresh culture medium containing either this compound at the desired concentration or a vehicle control (DMSO) is added to the wells.
-
Incubation & Imaging: The plate is incubated under standard cell culture conditions (37°C, 5% CO₂). The wound area is photographed using a microscope at time zero and after a set period, typically 24 hours.[1][2]
-
Analysis: The rate of cell migration is quantified by measuring the closure of the wound area over time relative to the vehicle control.
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic migration of individual cells through a porous membrane.
Methodology:
-
Chamber Setup: A Transwell insert (Boyden chamber) with a porous polycarbonate membrane is placed into the well of a larger culture plate.
-
Chemoattractant: The lower chamber is filled with serum-rich medium, which acts as a chemoattractant.
-
Cell Seeding: MDA-MB-231 cells, resuspended in serum-free medium, are seeded into the upper chamber of the Transwell insert.
-
Treatment: this compound at various concentrations or a vehicle control is added to the upper chamber with the cells.[1][2]
-
Incubation: The plate is incubated for a period that allows for cell migration, typically 24 hours.
-
Cell Removal: After incubation, non-migrated cells are carefully removed from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Cells that have migrated through the pores to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is presented relative to the vehicle control.[2]
Cytoskeletal Staining Protocol
This immunofluorescence protocol is used to visualize the actin cytoskeleton and microtubule network.
Methodology:
-
Cell Culture: MDA-MB-231 cells are grown on glass coverslips.
-
Treatment: Cells are treated with this compound, a positive control (e.g., cytochalasin D for actin disruption), or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).[1]
-
Fixation: Cells are fixed with a solution like 4% paraformaldehyde.
-
Permeabilization: The cell membrane is permeabilized with a detergent like 0.1% Triton X-100 to allow antibody and stain entry.
-
Staining:
-
Actin: Cells are stained with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin), which binds specifically to F-actin filaments.
-
Microtubules: Cells are incubated with a primary antibody against β-tubulin, followed by a fluorescently-labeled secondary antibody.
-
Nuclei: Cells are counterstained with DAPI to visualize the nuclei.
-
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope to observe the morphology of the cytoskeleton.[1]
References
- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an acinar morphogenesis inhibitor from a soil fungus, Fusarium sp. FN080326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Enigmatic Mechanism of Fusarisetin A: A Technical Guide to its Anti-Invasive Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A, a natural product isolated from Fusarium species, has emerged as a potent inhibitor of cancer cell invasion and migration.[1] Its unique pentacyclic structure and profound biological activity have garnered significant interest within the scientific community.[1] Notably, this compound appears to exert its anti-migratory effects through a novel mechanism of action, distinct from conventional cytotoxic agents that directly target actin or microtubule dynamics.[2] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in cell invasion, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated biological pathways. While the precise molecular target remains an area of active investigation, this document consolidates the existing evidence to guide future research and drug development efforts.
Introduction
Cancer metastasis, the dissemination of tumor cells from a primary site to distant organs, is the leading cause of cancer-related mortality. Cell invasion is a critical and early step in the metastatic cascade, involving complex and dynamic changes in cell adhesion, cytoskeleton organization, and extracellular matrix degradation. Consequently, molecules that can effectively inhibit cell invasion hold immense therapeutic promise.
This compound has been identified as a potent inhibitor of both mesenchymal and collective cell migration, suggesting a broad impact on different modes of cancer cell motility. Proteomic profiling of cells treated with this compound reveals a significantly different molecular signature compared to other known anti-cancer compounds, and it does not inhibit the phosphorylation of key signaling kinases such as ERK1/2, AKT, c-Jun, and p38.[3] This intriguing lack of interference with major signaling pathways further points towards a unique mechanism of action. This guide delves into the experimental evidence that has begun to unravel the enigmatic anti-invasive properties of this compound.
Quantitative Data on the Bioactivity of this compound
The inhibitory effects of this compound on various aspects of cancer cell progression have been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity, primarily in the highly invasive MDA-MB-231 human breast cancer cell line.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound in MDA-MB-231 Cells
| Assay Type | IC₅₀ | Reference |
| Acinar Morphogenesis | ~77 µM | |
| Cell Migration (Transwell Assay) | ~7.7 µM | |
| Cell Invasion | ~26 µM |
Table 2: Inhibition of Cell Migration by this compound in Different Assays
| Assay | Cell Type | Concentration | % Inhibition | Reference |
| Scratch-Wound Assay | MDA-MB-231 | 1 µg/mL | Significant Inhibition | |
| Transwell Migration Assay | MDA-MB-231 | 3.0 µg/mL | Significant Inhibition | |
| Transwell Migration Assay | MDA-MB-231 | 6.0 µg/mL | Significant Inhibition | |
| Transwell Migration Assay | MDA-MB-231 | 12.0 µg/mL | Almost Complete Inhibition | |
| ex vivo Mouse Skin Explant | Keratinocytes | 10 µg/mL | No Detectable Migration | |
| ex vivo Mouse Skin Explant | Fibroblasts | 10 µg/mL | ~80% Reduction |
Unraveling the Mechanism of Action: A Tale of Contradictory Findings
The central question surrounding this compound's mechanism of action is the identity of its direct molecular target. While a definitive answer remains elusive, studies have explored its interaction with the cytoskeleton, a key player in cell motility.
The Actin and Tubulin Binding Hypothesis
A study focusing on Fusarielin A, a structurally related compound, utilized affinity chromatography to identify its binding partners.[4] This investigation revealed that both actin and tubulin directly bind to Fusarielin A.[4] This finding led to the hypothesis that this compound might exert its anti-invasive effects by directly interacting with these core cytoskeletal components.
Evidence Against Direct Cytoskeletal Disruption
In contrast, a more recent and direct investigation into this compound's effects on the cytoskeleton of MDA-MB-231 cells presented conflicting evidence.[2] This study demonstrated that this compound does not alter actin or microtubule dynamics.[2] Cells treated with this compound maintained a healthy microtubule morphology and were able to repolymerize their actin stress fibers after treatment with the actin-depolymerizing agent cytochalasin D.[2] This suggests that this compound's anti-migratory properties are not a result of direct disruption of the primary cytoskeletal polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of focal adhesion kinase enhances the adhesion of Fusarium solani to human corneal epithelial cells via the tyrosine-specific protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of binding proteins of fusarielin A as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarisetin A: A Technical Guide to its Effects on Acinar Morphogenesis in MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in cancer patients, driving an urgent need for novel therapeutic agents that can inhibit this complex process. Fusarisetin A, a natural product isolated from the soil fungus Fusarium sp., has emerged as a potent inhibitor of cancer cell migration, invasion, and acinar morphogenesis. This technical guide provides an in-depth overview of the effects of this compound on the highly metastatic triple-negative breast cancer cell line, MDA-MB-231. It consolidates quantitative data on its biological activity, details key experimental protocols for its evaluation, and visualizes its proposed mechanism of action through its impact on critical signaling pathways that regulate cytoskeletal dynamics.
Quantitative Data Summary: Biological Activity of this compound
This compound exhibits potent inhibitory effects on key processes of cancer metastasis in the MDA-MB-231 cell line. Notably, these effects occur at concentrations that do not induce significant cytotoxicity, highlighting its potential as a specific anti-metastatic agent rather than a general cytotoxic drug.[1][2] The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Biological Process | Cell Line | IC50 Value | Cytotoxicity | Reference |
| Acinar Morphogenesis | MDA-MB-231 | ~77 µM (or 77 nM) * | No significant cytotoxicity up to 77 µM | [1][2][3] |
| Cell Migration | MDA-MB-231 | ~7.7 µM (or 7.7 nM) * | No significant cytotoxicity up to 77 µM | [1][2] |
| Cell Invasion | MDA-MB-231 | ~26 µM (or 26 nM) * | No significant cytotoxicity up to 77 µM | [1][2] |
*Note: There is a discrepancy in the reported concentrations in the literature, with some sources citing micromolar (µM)[1] and others nanomolar (nM)[2] ranges for the same effects. This guide acknowledges both reported values.
Mechanism of Action and Signaling Pathways
The anti-metastatic activity of this compound is attributed to a mechanism of action that appears distinct from many conventional inhibitors.[1] Studies have shown that this compound does not inhibit the phosphorylation of key signaling proteins such as ERK1/2, AKT, c-Jun, and p38 kinases, which are common targets for anti-cancer compounds.[1] Instead, its effects are closely linked to the regulation of the actin cytoskeleton.[4]
The profound impact of this compound on cell morphology, migration, and invasion strongly suggests interference with the RhoA/ROCK/LIMK/Cofilin signaling pathway , a central regulator of actin dynamics and contractility. In MDA-MB-231 cells, this pathway is crucial for invasion and motility.[5][6][7]
The proposed mechanism is as follows:
-
RhoA Activation: In migrating cells, the GTPase RhoA is activated.
-
ROCK Activation: RhoA activates its downstream effector, Rho-associated kinase (ROCK).
-
LIMK Phosphorylation: ROCK, in turn, phosphorylates and activates LIM kinases 1 and 2 (LIMK1/2).[8][9][10]
-
Cofilin Inactivation: Activated LIMK1/2 phosphorylates cofilin, an actin-depolymerizing factor.[8][11][12] Phosphorylation inactivates cofilin's actin-severing activity.[11][12]
-
Actin Polymerization: The inactivation of cofilin leads to the accumulation and stabilization of filamentous actin (F-actin), resulting in the formation of stress fibers and focal adhesions, which are critical for cell contractility and motility.[7][8]
This compound is hypothesized to disrupt this pathway, preventing the proper organization of the actin cytoskeleton required for the formation of invasive structures and directed cell movement, ultimately inhibiting acinar morphogenesis and metastasis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects. The following sections outline core experimental protocols.
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™), a human triple-negative breast adenocarcinoma cell line.[13][14]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[15]
-
Culture Conditions: Cells are maintained in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA to detach cells, neutralize with complete medium, centrifuge, and re-seed at the desired density.[15]
3D Acinar Morphogenesis Assay
This assay assesses the ability of cancer cells to form three-dimensional, gland-like structures (acini) when cultured in an extracellular matrix, a process often dysregulated in cancer. This compound was originally identified as an inhibitor in this type of assay.[3]
-
Materials:
-
Growth factor-reduced Matrigel (or similar basement membrane extract).
-
8-well chamber slides or 96-well ultra-low attachment (ULA) plates.[15]
-
MDA-MB-231 cells.
-
This compound stock solution (in DMSO).
-
Complete culture medium.
-
-
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Add a thin layer (e.g., 30-50 µL) to each well of a pre-chilled 8-well chamber slide or 96-well plate.
-
Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Prepare a single-cell suspension of MDA-MB-231 cells. Resuspend cells in complete medium containing 2-5% Matrigel.
-
Seed approximately 5,000 cells per well on top of the solidified Matrigel layer.
-
Treatment: Add this compound (or vehicle control, e.g., DMSO) to the wells at desired final concentrations.
-
Incubation: Culture for 5-10 days, replacing the medium with fresh medium containing the compound/vehicle every 2-3 days.
-
Analysis: Monitor acinar formation daily using a phase-contrast microscope. At the endpoint, structures can be fixed, stained (e.g., with DAPI for nuclei and phalloidin (B8060827) for F-actin), and imaged using confocal microscopy to assess size, morphology, and lumen formation. Inhibition is quantified by measuring the diameter of the spheroids or counting the number of disorganized structures versus organized acini.
-
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay measures collective cell migration in two dimensions.
-
Materials:
-
6-well or 12-well tissue culture plates.
-
MDA-MB-231 cells.
-
P200 pipette tip or a sterile cell scraper.
-
Microscope with a camera.
-
-
Protocol:
-
Monolayer Formation: Seed MDA-MB-231 cells in a plate and grow until they form a confluent monolayer.
-
Scratch Creation: Using a sterile P200 pipette tip, create a straight, cell-free "scratch" or "wound" through the center of the monolayer.[1][16]
-
Wash: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Final Imaging: After a set period (e.g., 24-48 hours), capture images at the same locations as Time 0.[1]
-
Analysis: Measure the width of the scratch at multiple points for each condition at both time points. The rate of migration is calculated based on the reduction in the width of the cell-free area over time.[17]
-
Cell Invasion Assay (Boyden Chamber / Transwell Assay)
This assay quantifies the ability of cells to actively move through an extracellular matrix barrier, mimicking the invasion step of metastasis.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel.
-
MDA-MB-231 cells.
-
Serum-free medium and medium with 10% FBS (as a chemoattractant).
-
Cotton swabs, stain (e.g., Crystal Violet).
-
-
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a small volume to the upper chamber of the Transwell insert and incubate for 2-4 hours at 37°C to form a gel.
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them for several hours. Harvest and resuspend the cells in serum-free medium.
-
Chemoattractant: Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.[1]
-
Cell Seeding: Place the Matrigel-coated insert into the well. Seed the serum-starved cells into the upper chamber in serum-free medium containing this compound or a vehicle control.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert membrane.
-
Fix and Stain: Fix the invading cells on the bottom surface of the membrane with methanol, then stain with Crystal Violet.
-
Analysis: Elute the stain and measure absorbance with a plate reader, or count the number of stained, invaded cells in several fields of view under a microscope. The results are expressed as the percentage of invasion relative to the control.[1]
-
Visualized Workflows and Relationships
Conclusion
This compound stands out as a promising anti-metastatic agent with a unique biological profile. Its ability to inhibit acinar morphogenesis, migration, and invasion in highly aggressive MDA-MB-231 breast cancer cells, without causing significant cytotoxicity, underscores its potential for targeted therapy.[1] The compound's mechanism, likely involving the modulation of the actin cytoskeleton via pathways such as RhoA/ROCK/LIMK, offers a novel avenue for therapeutic intervention against cancer metastasis.[4] The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound and related compounds in the field of oncology and drug development.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an acinar morphogenesis inhibitor from a soil fungus, Fusarium sp. FN080326 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractility of the cell rear drives invasion of breast tumor cells in 3D Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-RhoA and anti-RhoC siRNAs inhibit the proliferation and invasiveness of MDA-MB-231 breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone receptor activates GTPase RhoA and inhibits cell invasion in the breast cancer cell line MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The early molecular events leading to COFILIN phosphorylation during mouse sperm capacitation are essential for acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cofilin: a redox sensitive mediator of actin dynamics during T-cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Structure–Activity Relationship Evaluation of MDA-MB-231 Cell Anti-Proliferative Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellosaurus cell line MDA-MB-231 (CVCL_0062) [cellosaurus.org]
- 15. Morphometrical, Morphological, and Immunocytochemical Characterization of a Tool for Cytotoxicity Research: 3D Cultures of Breast Cell Lines Grown in Ultra-Low Attachment Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Final Step: A Technical Guide to the Biosynthesis of Fusarisetin A from Equisetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A, a potent inhibitor of cancer cell migration and invasion, is a complex fungal metabolite with significant therapeutic potential. Its biosynthesis is intricately linked to the well-known tetramic acid, equisetin (B570565). This technical guide provides an in-depth exploration of the biosynthetic pathway leading from equisetin to this compound. While the definitive enzymatic machinery in Fusarium species remains an active area of research, a robust body of evidence from biomimetic total synthesis strongly supports a bio-inspired oxidative radical cyclization as the key transformation step. This document summarizes the current understanding of this pathway, details the proposed chemical mechanisms, presents relevant quantitative data from synthetic studies, and provides comprehensive experimental protocols for the chemical conversion, serving as a vital resource for researchers in natural product synthesis, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway: From Equisetin to this compound
The biosynthesis of this compound is hypothesized to be a direct downstream modification of the equisetin molecule.[1][2] Equisetin itself is a complex polyketide-nonribosomal peptide hybrid, the biosynthesis of which is governed by the eqx (or eqiS) gene cluster in Fusarium species. The prevailing hypothesis, substantiated by multiple independent chemical syntheses, posits that this compound is formed from equisetin through an oxidative radical cyclization.[1][2] This process is thought to be catalyzed in vivo by one or more oxidative enzymes, likely a cytochrome P450 monooxygenase or a related oxidoreductase, encoded within the equisetin biosynthetic gene cluster.
The proposed transformation involves the following key steps:
-
Generation of a radical intermediate: An oxidative enzyme is thought to abstract a hydrogen atom from equisetin, generating a stabilized radical.
-
Radical cyclization: This radical intermediate undergoes a 5-exo-trig cyclization onto the pendant alkene.
-
Trapping by a reactive oxygen species (ROS): The resulting radical is then trapped by a reactive oxygen species.
-
Hemiketalization: A final hemiketalization step yields the characteristic pentacyclic structure of this compound.
While direct enzymatic evidence is still forthcoming, the feasibility of this pathway is strongly supported by biomimetic laboratory syntheses.
Visualizing the Proposed Biosynthetic Pathway
Caption: A diagram illustrating the hypothesized enzymatic conversion of equisetin to this compound.
Genetic Basis: The Equisetin Biosynthetic Gene Cluster
The genetic blueprint for equisetin, the precursor to this compound, resides within a dedicated biosynthetic gene cluster (BGC). This cluster, often designated as eqx or eqiS, has been identified in several Fusarium species, including F. heterosporum. The core of this cluster is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene, which is responsible for assembling the fundamental carbon-nitrogen skeleton of equisetin.
Crucially for the subsequent formation of this compound, the equisetin BGC also contains genes predicted to encode various tailoring enzymes. These often include cytochrome P450 monooxygenases, oxidoreductases, and other enzymes capable of performing oxidative transformations. It is within this suite of tailoring enzymes that the catalyst for the conversion of equisetin to this compound is presumed to exist. Future research involving targeted gene knockouts and heterologous expression of these candidate genes will be pivotal in definitively identifying the enzyme(s) responsible for this key oxidative cyclization step.
Biomimetic Synthesis: Chemical Evidence for the Proposed Pathway
The most compelling evidence for the proposed biosynthetic pathway comes from the successful total synthesis of this compound from equisetin using methods that mimic the hypothesized biological reaction. These biomimetic syntheses have demonstrated that an oxidative radical cyclization of equisetin is a chemically feasible route to this compound.
Summary of Key Biomimetic Synthesis Results
| Reactant | Oxidizing Agent/Conditions | Intermediate(s) | Product(s) | Overall Yield | Diastereomeric Ratio (dr) | Reference |
| (-)-Equisetin | CAN/AcOH/O₂ | Peroxy-fusarisetin A and its C₅ epimer | (+)-Fusarisetin A and its C₅ epimer | 62% | 1.3:1 | [1] |
| β-ketoester model | TEMPO/Cp₂FePF₆ | Tricyclic motif | This compound and its C₅ epimer | - | - | [1] |
| (-)-Equisetin | Mn(III)/O₂ | Peroxyfusarisetin | (+)-Fusarisetin A | - | - | [1] |
CAN = Ceric ammonium (B1175870) nitrate (B79036); TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
These synthetic studies not only validate the proposed biosynthetic pathway but also provide a practical framework for producing this compound and its analogs for further biological evaluation.
Detailed Experimental Protocols (Biomimetic Synthesis)
The following protocols are adapted from published literature and detail the chemical conversion of equisetin to this compound, mimicking the proposed biosynthetic step.
Oxidative Radical Cyclization of Equisetin using CAN/AcOH/O₂
This protocol is based on the work of Theodorakis and colleagues.[1]
Materials:
-
(-)-Equisetin
-
Ceric ammonium nitrate (CAN)
-
Acetic acid (AcOH)
-
Oxygen (O₂)
-
Solvents (e.g., acetonitrile (B52724), methanol)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolve (-)-equisetin in a suitable solvent such as acetonitrile containing acetic acid.
-
Bubble oxygen gas through the solution.
-
Add a solution of ceric ammonium nitrate (CAN) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction and extract the crude product.
-
The resulting mixture contains peroxy-fusarisetin A and its C₅ epimer. This mixture is then dissolved in methanol.
-
Add thiourea to the solution to reduce the peroxide.
-
Stir the reaction until the reduction is complete, as monitored by TLC.
-
Purify the final product mixture of (+)-Fusarisetin A and its C₅ epimer by column chromatography.
Visualizing the Experimental Workflow
Caption: A flowchart of the key steps in the biomimetic synthesis of this compound.
Future Directions and Conclusion
The biosynthesis of this compound from equisetin presents a fascinating example of how complex natural products are generated through elegant and efficient chemical transformations. While the biomimetic syntheses have provided a strong foundation for understanding this pathway, the definitive identification and characterization of the Fusarium enzymes responsible for this conversion remain a critical next step.
Future research should focus on:
-
Functional genomics: Targeted gene knockout and heterologous expression of the candidate oxidoreductase genes from the equisetin biosynthetic gene cluster to pinpoint the enzyme(s) involved in this compound formation.
-
In vitro enzymatic assays: Recombinant expression and purification of the identified enzyme(s) to characterize their substrate specificity, kinetics, and mechanism of action.
-
Structural biology: Elucidation of the three-dimensional structure of the key enzyme(s) to understand the basis for their catalytic activity and stereoselectivity.
A complete understanding of the biosynthetic pathway of this compound will not only provide fundamental insights into fungal natural product biosynthesis but also open up new avenues for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties. This guide serves as a comprehensive resource to facilitate these future endeavors.
References
Initial Cytotoxicity Studies of Fusarisetin A: A Technical Guide
Abstract: Fusarisetin A, a complex pentacyclic fungal metabolite isolated from Fusarium species, has garnered significant attention for its potent inhibition of cancer cell migration and invasion.[1][2] While its anti-metastatic properties are a primary focus of research, understanding its cytotoxic profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows and structure-activity relationships. The compiled data indicates that this compound generally exhibits low cytotoxicity at concentrations effective for inhibiting cell migration.[1][3]
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxicity and inhibitory concentrations (IC50) of this compound and its derivatives in various assays.
Table 1: Cytotoxicity and Anti-Migratory Activity of this compound
| Compound | Cell Line | Assay | Concentration | Observation | Source |
| (+)-Fusarisetin A | MDA-MB-231 | Acinar Morphogenesis | IC50 ≈ 77 µM | - | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | Cell Migration | IC50 ≈ 7.7 µM | - | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | Cell Invasion | IC50 ≈ 26 µM | - | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | General Observation | Up to 77 µM | No significant cytotoxicity observed. | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | Scratch-Wound Assay | 1 µg/mL | Little to no cytotoxicity; effect on migration is reversible. | [1][3] |
| (+)-Fusarisetin A | MDA-MB-231 | Transwell Migration Assay | 12.0 µg/mL | Almost complete inhibition of migration with no changes in cell morphology. | [1][3] |
| (+)-Fusarisetin A | Mouse Skin Explant | Ex vivo Migration Assay | 10 µg/mL | Inhibition of keratinocyte and fibroblast migration. | [1] |
Table 2: Cytotoxicity of Fusarisetin Analogs
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Fusarisetin E | A549 | Cytotoxicity Assay | 8.7 | [4] |
| Fusarisetin F | A549 | Cytotoxicity Assay | 4.38 | [4] |
| Pyrenosetin D | A-375 (malignant melanoma) | Cytotoxicity Assay | 77.5 | [3] |
| Pyrenosetin D | HaCaT (non-cancerous keratinocyte) | Cytotoxicity Assay | 39.3 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols for key assays used in the initial cytotoxicity and anti-migratory studies of this compound.
Cell Culture
-
Cell Line: MDA-MB-231, a human breast adenocarcinoma cell line, is commonly used due to its highly invasive nature.[1]
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.
In Vitro Scratch-Wound Assay
This assay is used to assess cell migration in vitro.
-
Cell Seeding: MDA-MB-231 cells are seeded in a multi-well plate and grown to a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound or a vehicle control (DMSO) is added.
-
Incubation and Imaging: The plate is incubated, and images of the scratch are captured at time 0 and at subsequent time points (e.g., 24 hours).
-
Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time. A key finding for this compound was that its inhibitory effect on migration was reversible after removing the compound, which suggests low cytotoxicity.[1][3]
Transwell Migration (Boyden Chamber) Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Chamber Setup: The assay uses a two-chamber system separated by a porous membrane. The lower chamber is filled with a serum-rich medium (chemoattractant).
-
Cell Seeding: MDA-MB-231 cells, pre-treated with various concentrations of this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The chambers are incubated for a set period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of migrated cells in the treatment groups is compared to the control group to determine the inhibitory effect of the compound.[1]
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and the structure-activity relationships of this compound analogs.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Structure-Activity Relationship of this compound analogs.
Mechanism of Action and Cellular Effects
Initial studies suggest that this compound's anti-migratory effects are not due to interference with actin or microtubule dynamics, distinguishing its mechanism from many known anti-migration agents.[5] The observation that it inhibits cell migration and invasion at non-cytotoxic concentrations is a significant finding, suggesting a specific mode of action on cellular pathways that regulate motility.[1] The lack of broad cytotoxicity enhances its potential as a selective inhibitor of metastasis. Further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Metabolites With Cytotoxic Activities From the Mangrove Endophytic Fungus Fusarium sp. 2ST2 [frontiersin.org]
- 5. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Proteomic Profiling of Cells Treated with Fusarisetin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarisetin A, a natural product isolated from a Fusarium species, has garnered significant attention in the field of cancer research due to its potent anti-metastatic properties. It has been shown to inhibit cancer cell migration and invasion at concentrations that are not cytotoxic, suggesting a targeted mechanism of action.[1] Notably, proteomic profiling of cells treated with this compound has revealed a significantly different protein expression landscape compared to cells treated with other reference compounds. Furthermore, it does not inhibit the phosphorylation of common kinases involved in cell migration, such as ERK1/2, AKT, c-Jun, and p38, pointing towards a novel mechanism of action.[1]
This technical guide provides a comprehensive overview of the proteomic profiling of cells treated with this compound. It includes a summary of potential quantitative proteomic data, detailed experimental protocols for conducting such studies, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the mechanism of action of this compound and other anti-metastatic compounds.
Data Presentation: Illustrative Quantitative Proteomic Data
While specific quantitative proteomic datasets for this compound treatment are not publicly available, based on its known biological effects—inhibition of cell migration without direct interference with actin/tubulin dynamics or major kinase signaling pathways—we can hypothesize the types of protein changes that might be observed. The following tables represent an illustrative summary of potential proteomic changes in cancer cells treated with this compound.
Table 1: Hypothetical Down-Regulated Proteins Following this compound Treatment
| Protein Class | Representative Proteins | Potential Role in Migration |
| Cell Adhesion | Integrin subunits (e.g., ITGA2, ITGB1), Cadherins | Mediate cell-matrix and cell-cell interactions crucial for migration. |
| Focal Adhesion | Paxillin, Vinculin, Talin | Key components of focal adhesions that link the actin cytoskeleton to the extracellular matrix. |
| Actin Cytoskeleton Regulators (Indirect) | RhoGDI, certain GEFs/GAPs for Rho GTPases | Indirectly modulate the dynamics of the actin cytoskeleton by regulating Rho GTPase activity. |
| Extracellular Matrix Remodeling | Matrix Metalloproteinases (e.g., MMP-2, MMP-9) | Degrade the extracellular matrix, facilitating cell invasion. |
Table 2: Hypothetical Up-Regulated Proteins Following this compound Treatment
| Protein Class | Representative Proteins | Potential Role in Migration Inhibition |
| Cell Adhesion (Inhibitory) | Tenascin C | Can inhibit cell adhesion to fibronectin, potentially reducing migration.[2] |
| Cytoskeleton Stabilizers (Indirect) | Tissue inhibitors of metalloproteinases (TIMPs) | Inhibit the activity of MMPs, thus preventing extracellular matrix degradation. |
| Apoptosis Regulators (at higher conc.) | Caspase-3, Bax | Induction of apoptosis at concentrations above the anti-migratory effective dose. |
Experimental Protocols
This section details the methodologies for conducting a quantitative proteomic analysis of cells treated with this compound. Both label-free and tandem mass tag (TMT) based approaches are described.
Cell Culture and this compound Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable metastatic cancer cell lines.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Include a minimum of three biological replicates for each condition (Control vs. Treated).
-
Protein Extraction and Digestion
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing 8 M urea (B33335), 1% SDS, and a protease inhibitor cocktail.[3]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[3]
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium (B1175870) bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Labeling (TMT Protocol)
-
Desalting: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge.
-
TMT Labeling:
-
Resuspend the desalted peptides in 100 mM triethylammonium (B8662869) bicarbonate (TEAB).
-
Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.[4]
-
Quench the reaction with 5% hydroxylamine (B1172632) for 15 minutes.[4]
-
-
Sample Pooling: Combine the labeled samples in equal amounts.
-
Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography to reduce sample complexity.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Chromatography:
-
Load the peptide samples onto a trap column and then separate them on an analytical column with a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
-
Mass Spectrometry:
-
For Label-Free Quantification (LFQ): Acquire data in a data-dependent acquisition (DDA) mode. The mass spectrometer performs a full scan followed by MS/MS scans of the most intense precursor ions.
-
For TMT: Acquire data using a synchronous precursor selection (SPS)-based MS3 method to minimize reporter ion ratio distortion.
-
Data Analysis
-
Database Searching:
-
Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Set search parameters to include the appropriate fixed (e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine, N-terminal acetylation) modifications. For TMT, specify the TMT labels as a fixed modification.
-
-
Protein Identification and Quantification:
-
LFQ: Protein quantification is based on the intensity of the precursor ions (MaxLFQ algorithm).
-
TMT: Protein quantification is based on the reporter ion intensities from the MS3 spectra.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the control and this compound-treated groups.
-
Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple testing.
-
-
Bioinformatics Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed proteins to identify enriched biological processes and signaling pathways.
-
Mandatory Visualizations
Experimental Workflow
Caption: Quantitative proteomics workflow for analyzing this compound-treated cells.
Hypothesized Signaling Pathway Affected by this compound
Given that this compound inhibits cell migration without directly affecting the actin cytoskeleton, it is plausible that it targets signaling pathways that regulate actin dynamics. The Rho GTPase signaling pathway is a primary candidate.[5][6][7]
Caption: Hypothesized modulation of the Rho GTPase pathway by this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical diagram illustrating the novel mechanism of action of this compound.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenascin interferes with fibronectin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Temporal proteomic profiling reveals functional pathways in vaccinia virus-induced cell migration [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core: A Technical Guide to the Pentacyclic Ring System of Fusarisetin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarisetin A, a fungal metabolite isolated from Fusarium sp., has garnered significant attention within the scientific community due to its unique and complex pentacyclic architecture and its potent biological activity as an inhibitor of cancer cell migration and invasion.[1][2] This technical guide provides an in-depth exploration of the core pentacyclic ring system of this compound, summarizing key quantitative data, detailing experimental protocols for its synthesis and biological evaluation, and visualizing proposed biosynthetic and synthetic pathways. The novel mechanism of action of this compound, distinct from inhibitors that directly target the actin or microtubule cytoskeleton, presents a compelling opportunity for the development of a new class of anti-metastatic agents.[1][3]
The Pentacyclic Core: Structure and Biosynthesis
The intricate structure of this compound is characterized by a pentacyclic ring system featuring a trans-decalin (AB rings) fused to a tetramic acid moiety (E ring), with the CDE rings forming a complex, oxygenated core.[1][2] It is proposed that the biosynthesis of this compound originates from the related fungal metabolite, equisetin. The key transformation is hypothesized to be an oxidative radical cyclization of equisetin, triggered by reactive oxygen species (ROS).[4][5] This bio-inspired hypothesis has been a guiding principle in the total synthesis of this compound.
Biological Activity: Inhibition of Cancer Cell Migration
This compound has demonstrated potent inhibitory effects on cancer cell migration, invasion, and acinar morphogenesis in various in vitro and ex vivo assays.[1][4] Notably, its mechanism of action appears to be novel, as it does not disrupt actin or microtubule dynamics directly, nor does it inhibit the phosphorylation of key signaling kinases such as ERK1/2, AKT, c-Jun, and p38.[1][4] This suggests that this compound acts on a yet-to-be-elucidated signaling pathway critical for cell motility.
Quantitative Biological Data
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various assays using the MDA-MB-231 human breast cancer cell line.
| Biological Activity | Cell Line | IC50 | Reference |
| Cell Migration | MDA-MB-231 | ~7.7 µM | [4] |
| Cell Invasion | MDA-MB-231 | ~26 µM | [4] |
| Acinar Morphogenesis | MDA-MB-231 | ~77 µM | [4] |
Total Synthesis of the Pentacyclic Core
Several total syntheses of this compound have been accomplished, providing access to this complex natural product and its analogs for further biological investigation.[5][6][7] A common strategy involves the construction of the trans-decalin AB-ring system via an intramolecular Diels-Alder (IMDA) reaction, followed by the formation of the CDE-ring system through a key oxidative radical cyclization (ORC) and a final Dieckmann condensation/hemiketalization cascade.[4][7]
Experimental Protocols
This section provides a detailed, representative methodology for the key chemical transformations involved in a reported total synthesis of this compound.
Key Experiment 1: Intramolecular Diels-Alder (IMDA) Reaction
Objective: To construct the trans-decalin AB-ring system.
Procedure: A solution of the polyene precursor in a suitable solvent (e.g., toluene) is treated with a Lewis acid catalyst (e.g., Me2AlCl) at a low temperature (e.g., -78 °C). The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the trans-decalin core.
Key Experiment 2: Oxidative Radical Cyclization (ORC)
Objective: To form the C-ring of the this compound core.
Procedure: The decalin-containing substrate is dissolved in a suitable solvent (e.g., toluene). A radical initiator, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and an oxidant are added. The reaction mixture is heated (e.g., to 90 °C) for an extended period (e.g., 36 hours). After cooling, the solvent is removed under reduced pressure, and the resulting tricyclic product is purified by column chromatography.[4]
Key Experiment 3: Dieckmann Condensation and Hemiketalization
Objective: To complete the pentacyclic system by forming the D and E rings.
Procedure: The tricyclic intermediate is dissolved in a protic solvent like methanol. A strong base, such as sodium methoxide, is added at room temperature. The reaction proceeds via an intramolecular Claisen (Dieckmann) condensation followed by a spontaneous intramolecular hemiketalization. The reaction is typically rapid and, upon completion, is neutralized and the product extracted. Purification by column chromatography affords this compound.
Key Experiment 4: Cell Migration Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of this compound on cancer cell migration.
Procedure: MDA-MB-231 cells are seeded in the upper chamber of a Transwell insert (Boyden chamber) in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). Cells are treated with varying concentrations of this compound or a vehicle control (DMSO). After a 24-hour incubation period, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope. The number of migrated cells in the treated groups is compared to the control group to determine the IC50 value.[4]
Unexplored Signaling Pathways: A Frontier for Research
While the potent anti-migratory activity of this compound is well-documented, its precise molecular target and the signaling pathway it modulates remain an active area of investigation. The finding that this compound does not affect major known pathways involved in cell motility, such as those regulated by key kinases or direct interactions with the primary cytoskeletal components, points towards a novel mechanism of action.[1][4] Future research aimed at identifying the direct binding partners of this compound will be crucial in elucidating its mechanism and unlocking its full therapeutic potential.
Conclusion
The pentacyclic ring system of this compound represents a fascinating and challenging target for synthetic chemists and a promising scaffold for the development of novel anti-metastatic drugs. Its unique structure, coupled with its potent and specific biological activity, underscores the importance of natural products in drug discovery. The elucidation of its molecular mechanism of action is the next critical step and holds the key to translating the promise of this compound into tangible clinical applications for the treatment of metastatic cancer.
References
- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fusarisetins: structure–function studies on a novel class of cell migration inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Total synthesis of (-)-fusarisetin A and reassignment of the absolute configuration of its natural counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of (+)-Fusarisetin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Fusarisetin A is a potent inhibitor of cancer cell migration and invasion, making it a molecule of significant interest for oncological research and drug development.[1][2] Its complex pentacyclic architecture has presented a formidable challenge for synthetic chemists. This document outlines a scalable, biomimetic total synthesis of (+)-Fusarisetin A, providing detailed protocols for key transformations, quantitative data for yield analysis, and visualizations of the synthetic strategy and its proposed mechanism of action. The synthesis is notable for its efficiency and scalability, providing a practical route to multigram quantities of this promising therapeutic lead.[2][3][4]
Synthetic Strategy Overview
The scalable synthesis of (+)-Fusarisetin A is inspired by its hypothetical biosynthesis from the related natural product, (-)-equisetin.[1][5] The retrosynthetic analysis reveals a convergent strategy commencing from the commercially available and inexpensive chiral building block, (R)-(+)-citronellal.
The key transformations in this synthetic route are:
-
Construction of the trans-decalin core: This is achieved through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear polyene precursor.
-
Formation of the tetramic acid moiety: A Dieckmann condensation is employed to construct the pyrrolidinone ring system characteristic of equisetin.
-
Biomimetic Oxidative Radical Cyclization (ORC): The crucial final step involves a regio- and stereoselective oxidative cyclization of (-)-equisetin to furnish the pentacyclic core of (+)-Fusarisetin A.[1][3]
This approach is advantageous due to its step economy and the use of robust and well-established chemical transformations, rendering it amenable to large-scale production.
Data Presentation
The following table summarizes the quantitative data for the key steps in the scalable synthesis of (+)-Fusarisetin A, based on the optimized route.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Synthesis of Aldehyde Intermediate | (R)-(+)-citronellal | Di-aldehyde | 1. SeO₂, t-BuOOH, salicylic (B10762653) acid; 2. IBX, DMSO | 53 (2 steps) | Xu et al., 2012 |
| 2 | Intramolecular Diels-Alder Reaction | Triene Precursor | trans-decalin | Et₂AlCl, CH₂Cl₂, -78 °C | 82 | Xu et al., 2012 |
| 3 | Synthesis of (-)-Equisetin | trans-decalin | (-)-Equisetin | 1. Reformatsky reaction; 2. IBX oxidation; 3. Amidation; 4. Dieckmann condensation | ~40 (4 steps) | Xu et al., 2012 |
| 4 | Oxidative Radical Cyclization | (-)-Equisetin | (+)-Fusarisetin A | CAN, AcOH, O₂; then thiourea (B124793) | 62 | Xu et al., 2012 |
| Overall | Total Synthesis | (R)-(+)-citronellal | (+)-Fusarisetin A | 8 Steps | ~5 | Xu et al., 2012 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be followed.
Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction for trans-decalin Formation
This protocol describes the Lewis acid-promoted intramolecular cycloaddition to form the core decalin structure.
Materials:
-
Triene precursor (synthesized from the di-aldehyde intermediate)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the triene precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of Et₂AlCl in hexanes (1.1 equiv) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure trans-decalin product.
Protocol 2: Biomimetic Oxidative Radical Cyclization (ORC)
This protocol details the conversion of the key intermediate, (-)-equisetin, to (+)-Fusarisetin A.[3]
Materials:
-
(-)-Equisetin
-
Acetic acid (AcOH)
-
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)
-
Oxygen (O₂) balloon
-
Thiourea
-
Methanol (MeOH)
-
Standard reaction glassware
Procedure:
-
Dissolve (-)-equisetin (1.0 equiv) in acetic acid (0.1 M) in a round-bottom flask.
-
Add cerium(IV) ammonium nitrate (CAN) (2.5 equiv) to the solution.
-
Fit the flask with an oxygen balloon and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Upon consumption of the starting material, cool the reaction mixture to 0 °C.
-
Add thiourea (10 equiv) in one portion to the reaction mixture to reduce the peroxy intermediate.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Dilute the reaction with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield (+)-Fusarisetin A and its C5-epimer.
Visualizations
Synthetic Workflow for (+)-Fusarisetin A
The following diagram illustrates the overall synthetic workflow from (R)-(+)-citronellal to (+)-Fusarisetin A.
Caption: Synthetic route to (+)-Fusarisetin A.
Proposed Mechanism of Action of Fusarisetin A in Cancer Cell Migration
This compound inhibits cancer cell migration through a novel mechanism that is distinct from many known migration inhibitors.[3] It does not disrupt the actin or microtubule cytoskeletons directly.[3] The following diagram illustrates its proposed mode of action in contrast to actin-targeting agents.
Caption: this compound's distinct mechanism of action.
Conclusion
The scalable, biomimetic synthesis of (+)-Fusarisetin A provides a robust platform for the large-scale production necessary for advanced preclinical and clinical investigations. The detailed protocols and supporting data herein are intended to facilitate the adoption and further optimization of this synthetic route by the scientific community. The unique biological activity of (+)-Fusarisetin A, coupled with its synthetic accessibility, underscores its potential as a next-generation therapeutic agent for the treatment of metastatic cancer. Further research into its precise molecular target will be crucial for elucidating its full therapeutic potential.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
Biomimetic Synthesis of Fusarisetin A from Equisetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarisetin A, a potent inhibitor of cancer cell migration, has garnered significant interest in the field of drug discovery. Its complex pentacyclic structure, shared in part with the biogenetically related natural product equisetin (B570565), has inspired elegant biomimetic synthetic strategies. This document provides detailed application notes and protocols for the biomimetic synthesis of this compound from equisetin, leveraging a key oxidative radical cyclization reaction. The methodologies and data presented are compiled from peer-reviewed scientific literature to aid researchers in the synthesis and exploration of this compound and its analogues for therapeutic development.
Introduction
This compound is a natural product isolated from Fusarium species that exhibits remarkable bioactivity, particularly in the inhibition of cancer metastasis.[1][2][3] Its structural complexity, featuring a fused trans-decalin and a tetramic acid moiety, presents a formidable synthetic challenge.[3] Notably, these structural motifs are also present in equisetin, another secondary metabolite from the same fungal genus, suggesting a common biosynthetic pathway.[2][3][4] This observation has led to the development of a bio-inspired or biomimetic synthesis of this compound, which postulates that it is derived from equisetin through an oxidative process.[2][3][5]
The cornerstone of this biomimetic approach is an oxidative radical cyclization (ORC) of equisetin.[2][6] This key transformation mimics the proposed natural biosynthetic cascade, involving the formation of a stabilized radical from equisetin, which then undergoes a 5-exo-trig cyclization. The resulting radical is subsequently trapped by a reactive oxygen species (ROS) to forge the core structure of this compound.[2][3][4] Various reagents and conditions have been explored to effect this transformation, including metal-mediated oxidations and the use of radical initiators like TEMPO.[2]
This document outlines the synthetic protocols for this biomimetic conversion, providing quantitative data and detailed experimental procedures to facilitate its application in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for the key step in the biomimetic synthesis of this compound from equisetin, as reported in the literature. This allows for a direct comparison of different reaction conditions and their outcomes.
| Starting Material | Reagent System | Product(s) | Diastereomeric Ratio (dr) | Overall Yield (%) | Reference |
| (-)-Equisetin | 1. CAN, AcOH, O₂2. Thiourea (B124793) | (+)-Fusarisetin A and C₅-epi-1 | 1.3:1 | 62 | [2] |
| Model Tetramic Acid | TEMPO, Toluene, 90 °C | Tricyclic Product | ~1:1 | 80 | [3][7] |
| Equisetin | Mn(III)/O₂ or ROS (visible light) | Peroxyfusarisetin | Not specified | Not specified | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the biomimetic synthesis of this compound.
Protocol 1: Synthesis of (+)-Fusarisetin A from (-)-Equisetin using CAN/AcOH/O₂
This protocol is adapted from the work of Theodorakis and coworkers.[2]
Materials:
-
(-)-Equisetin
-
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)
-
Acetic Acid (AcOH)
-
Oxygen (O₂) gas
-
Thiourea
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidative Radical Cyclization:
-
Dissolve (-)-equisetin in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) in a round-bottom flask equipped with a magnetic stir bar.
-
Add acetic acid to the solution.
-
Bubble oxygen gas through the solution for a few minutes to ensure an oxygen-rich atmosphere.
-
Add a solution of ceric ammonium nitrate (CAN) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for a short period (e.g., 5 minutes) while monitoring the consumption of the starting material by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. This will yield an inseparable mixture of peroxy-fusarisetin A and its C₅ epimer.[2]
-
-
Reduction to (+)-Fusarisetin A:
-
Dissolve the crude peroxy-fusarisetin mixture from the previous step in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Add thiourea (approximately 10 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to separate (+)-Fusarisetin A and its C₅ epimer. The reported overall yield for the two steps is 62% with a diastereomeric ratio of 1.3:1.[2]
-
Visualizations
Proposed Biosynthetic Pathway of this compound from Equisetin
The following diagram illustrates the proposed biosynthetic pathway that inspires the biomimetic synthesis. It highlights the key oxidative radical cyclization step.
Caption: Proposed biosynthetic pathway from equisetin to this compound.
Experimental Workflow for Biomimetic Synthesis
This diagram outlines the general experimental workflow for the biomimetic synthesis of this compound from equisetin.
Caption: General workflow for the biomimetic synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomimetic synthesis of equisetin and (+)-fusarisetin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomimetic synthesis of equisetin and (+)-fusarisetin A - East China Normal University [pure.ecnu.edu.cn:443]
Application Notes and Protocols for Fusarisetin A in Transwell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarisetin A, a natural product isolated from Fusarium species, has emerged as a potent inhibitor of cancer cell migration.[1][2] Its unique pentacyclic structure and novel mechanism of action make it a compelling compound for investigation in cancer metastasis research.[1][3][4] Unlike many conventional anti-migration agents, this compound does not appear to directly target actin or microtubule dynamics, nor does it inhibit common signaling kinases such as ERK1/2, AKT, c-Jun, and p38.[1][3] This suggests a distinct mode of action that warrants further exploration.
These application notes provide a detailed protocol for utilizing this compound in a transwell migration assay, a widely used method to study cell motility in vitro. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the anti-migratory effects of this compound on cancer cells, particularly the highly metastatic breast cancer cell line MDA-MB-231.
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the migration of MDA-MB-231 breast cancer cells in a transwell migration assay. The data is compiled from published studies and represents the expected outcomes when following the provided protocol.
| This compound Concentration | Approximate Molar Concentration | Incubation Time (hours) | Cell Line | Percent Inhibition of Cell Migration (Relative to DMSO control) | Reference |
| 3.0 µg/mL | ~6.6 µM | 24 | MDA-MB-231 | Significant Inhibition | [1] |
| 6.0 µg/mL | ~13.2 µM | 24 | MDA-MB-231 | Significant Inhibition | [1] |
| 12.0 µg/mL | ~26.4 µM | 24 | MDA-MB-231 | Almost Complete Inhibition | [1] |
| IC₅₀ | ~7.7 µM | Not Specified | MDA-MB-231 | 50% Inhibition | [1] |
Note: The molecular weight of this compound is approximately 453.5 g/mol . The conversion to µM is an estimation. Researchers should use the exact molecular weight of their specific batch of this compound for precise calculations.
Experimental Protocols
Transwell Migration Assay Protocol Using this compound
This protocol is adapted for a 24-well plate format with 8.0 µm pore size transwell inserts.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
MDA-MB-231 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% or 1% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
24-well plates with transwell inserts (8.0 µm pore size)
-
Chemoattractant (e.g., medium with 10% or 20% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells in complete growth medium until they reach 70-80% confluency.
-
The day before the assay, starve the cells by replacing the complete growth medium with serum-free or low-serum medium. Incubate for 12-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in serum-free or low-serum medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
In the lower chamber of the 24-well plate, add 600 µL of the chemoattractant (e.g., medium with 10% or 20% FBS).
-
Carefully place the transwell inserts into the wells, avoiding air bubbles between the insert and the lower medium.
-
-
Cell Seeding:
-
Harvest the starved cells using trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cells and resuspend the pellet in serum-free or low-serum medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL.
-
In a separate tube, mix the cell suspension with the prepared this compound dilutions (and vehicle control).
-
Add 200 µL of the cell suspension containing the appropriate treatment to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-24 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. For MDA-MB-231 cells, a 24-hour incubation has been shown to be effective.[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. Be careful not to puncture the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in the staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
-
Quantification:
-
Once dry, visualize the stained cells under a microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of migrated cells per field using image analysis software (e.g., ImageJ).
-
Calculate the average number of migrated cells for each condition.
-
The percentage of migration inhibition can be calculated using the following formula:
-
Mandatory Visualizations
Experimental Workflow for Transwell Migration Assay with this compound
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Cell Migration with Fusarisetin A using the Scratch-Wound Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, tissue repair, and cancer metastasis. The scratch-wound assay is a widely adopted, straightforward, and economical method for studying cell migration in vitro. This application note provides a detailed protocol for utilizing the scratch-wound assay to investigate the effects of Fusarisetin A, a novel and potent inhibitor of cell migration. This compound has been shown to inhibit cancer cell migration and invasion, making it a compound of significant interest in cancer research and drug development.[1] It is reported to act through a novel mechanism of action, distinct from agents that directly target actin or microtubule dynamics.[2][3]
This document outlines the necessary materials and step-by-step procedures for performing the assay, collecting and analyzing data, and interpreting the results. Additionally, it includes a summary of reported quantitative data on this compound's efficacy and diagrams illustrating the experimental workflow and relevant biological pathways.
Data Presentation: Efficacy of this compound in Migration Assays
The following table summarizes the reported inhibitory concentrations of this compound in various cell migration and related assays. This data provides a reference for determining appropriate concentration ranges for your experiments.
| Compound | Cell Line | Assay Type | IC50 Value | Notes | Reference |
| (+)-Fusarisetin A | MDA-MB-231 | Acinar Morphogenesis | ~77 µM | --- | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | Cell Migration (Transwell) | ~7.7 µM | Significant inhibition also observed at 3.0 and 6.0 µg/mL. | [1][4] |
| (+)-Fusarisetin A | MDA-MB-231 | Cell Invasion | ~26 µM | --- | [1] |
| (+)-Fusarisetin A | MDA-MB-231 | Scratch-Wound Assay | Significant inhibition at 1 µg/mL | The effect was shown to be reversible. | [1][4] |
| C5-epi-Fusarisetin A | MDA-MB-231 | Scratch-Wound Assay | Similar activity to (+)-Fusarisetin A | --- | [5] |
| (-)-Fusarisetin A | MDA-MB-231 | Scratch-Wound Assay | Inactive | Tested at 7.7 and 15.4 µM. | [4][5] |
Experimental Protocols
This section provides a detailed methodology for conducting a scratch-wound assay to assess the effect of this compound on cell migration.
Materials
-
Cell Line: A suitable adherent cell line (e.g., MDA-MB-231 human breast cancer cells, fibroblasts).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Culture Plates: 12-well or 24-well tissue culture treated plates.[6][7]
-
Pipette Tips: Sterile 200 µL or 1000 µL pipette tips for creating the scratch.[8]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Microscope: Inverted microscope with a camera for imaging. An incubating microscope with time-lapse capabilities is ideal.[6]
-
Image Analysis Software: ImageJ or similar software for quantifying the wound area.
Protocol
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluence.
-
Trypsinize and count the cells.
-
Seed the cells into 12-well or 24-well plates at a density that will result in a confluent monolayer (70-80%) within 24 hours.[6][7][9] For example, for MDA-MB-231 cells, a starting point could be 2 x 10^5 cells/well in a 12-well plate.
-
Incubate the plates at 37°C and 5% CO2.
-
-
Creating the Scratch (Wound):
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.[7]
-
To ensure consistency, apply firm, even pressure to displace the cells without gouging the plastic.
-
Some protocols recommend creating a second scratch perpendicular to the first to create a cross, which can provide more defined wound edges for analysis.[6][7]
-
-
Washing and Treatment:
-
Gently wash each well twice with sterile PBS to remove detached cells and debris.[8][10]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound. Be sure to include a vehicle control (e.g., DMSO) at the same concentration as in the treatment groups.[1]
-
It is advisable to use a range of this compound concentrations (e.g., based on the IC50 values in the table above) to determine a dose-response relationship.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first set of images (T=0).
-
Use a phase-contrast microscope at low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.[6]
-
To ensure you are imaging the same field of view at each time point, you can make a reference mark on the bottom of the plate.[8]
-
Place the plates back in the incubator.
-
Acquire subsequent images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[6]
-
-
Data Analysis:
-
Use ImageJ or another suitable software to measure the area of the cell-free "wound" in each image.
-
Calculate the percentage of wound closure at each time point for each condition using the following formula: % Wound Closure = [ (Wound Area at T=0) - (Wound Area at T=x) / (Wound Area at T=0) ] * 100
-
Plot the percentage of wound closure over time for each concentration of this compound and the control.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the scratch-wound assay with this compound.
Signaling Pathways in Cell Migration
Cell migration is a complex process orchestrated by a network of signaling pathways that regulate the cytoskeleton and cell adhesion.[11][12][13] Key players include small GTPases of the Rho family (Rho, Rac, and Cdc42), which control the formation of stress fibers, lamellipodia, and filopodia, respectively. These are in turn regulated by upstream signals from growth factors and cytokines, often acting through receptor tyrosine kinases and phosphoinositide 3-kinase (PI3K).[12][14][15] While the precise target of this compound is still under investigation, it is known to inhibit cell motility without directly affecting actin or microtubule networks, suggesting it acts on a novel component of the migration signaling cascade.[2][3]
Caption: Key signaling pathways governing cell migration.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. Scratch Wound Healing Assay [en.bio-protocol.org]
- 10. Wound healing migration assay (Scratch assay) [protocols.io]
- 11. Signaling pathways that control cell migration: models and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. scispace.com [scispace.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application of Fusarisetin A in 3D Matrigel Acinar Morphogenesis Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarisetin A is a novel fungal metabolite isolated from a Fusarium sp. that has been identified as a potent inhibitor of acinar morphogenesis and cancer cell migration.[1][2][3] Discovered through a three-dimensional (3D) Matrigel-based screening assay, this compound presents a unique opportunity for studying the complex processes of tissue architecture and cancer metastasis.[1] Notably, it operates through a novel mechanism of action, distinct from many standard anti-migration agents.[3][4]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a 3D Matrigel acinar morphogenesis assay, a powerful tool for modeling in vivo tissue structures and their disruption during malignant transformation.[5]
Key Features of this compound:
-
Inhibits Acinar Morphogenesis: Prevents the formation of organized, polarized, acinar structures by epithelial cells in 3D culture.[1][2]
-
Potent Anti-Migratory and Anti-Invasive Properties: Effectively inhibits cancer cell migration and invasion, key processes in metastasis.[1][2]
-
Novel Mechanism of Action: Unlike many inhibitors, this compound does not directly disrupt actin or microtubule dynamics.[3][4][6] Furthermore, proteomic profiling and kinase activity assays have shown that it does not function by inhibiting the phosphorylation of common signaling kinases such as ERK1/2, AKT, c-Jun, and p38 in response to growth factors.[1] This suggests that this compound interacts with a novel molecular target within the signal transduction pathways governing cell motility and morphogenesis.[1]
Data Presentation
The inhibitory activities of this compound have been quantified in the highly metastatic MDA-MB-231 human breast cancer cell line. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Assay | Cell Line | IC₅₀ | Reference |
| Acinar Morphogenesis | MDA-MB-231 | ~77 µM | [1] |
| Cell Migration (Transwell) | MDA-MB-231 | ~7.7 µM | [1] |
| Cell Invasion | MDA-MB-231 | ~26 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is a subject of ongoing research, which makes it a valuable tool for discovering new pathways involved in cell morphogenesis and migration. Current evidence indicates that its anti-migratory effects are not due to interference with the polymerization of major cytoskeletal components.[3][4] It also does not appear to target the well-established MAPK and PI3K/Akt signaling cascades that are common targets for cancer therapeutics.[1] This distinct mechanism underscores its potential as a novel chemical probe to explore uncharted aspects of cancer metastasis.
Experimental Protocols
Protocol: 3D Matrigel Acinar Morphogenesis Assay with this compound
This protocol is designed for assessing the effect of this compound on the ability of epithelial cells (e.g., MDA-MB-231) to form organized acinar structures in a 3D environment.
Materials:
-
MDA-MB-231 cells (or other suitable epithelial cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Corning® Matrigel® Basement Membrane Matrix, Growth Factor Reduced (GFR)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
8-well or 96-well culture plates (ice-cold)
-
Pipette tips (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated counter)
-
Incubator (37°C, 5% CO₂)
-
Phase-contrast microscope
Workflow Diagram:
Procedure:
Day 0: Seeding Cells
-
Preparation: Thaw Matrigel overnight at 4°C.[7] Keep Matrigel, plates, and pipette tips on ice at all times to prevent premature gelation.[7][8]
-
Base Layer Coating: Add 40-50 µL of ice-cold liquid Matrigel to each well of a pre-chilled 8-well chamber slide or 96-well plate.[9] Spread evenly.
-
Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify into a base layer.[7]
-
Cell Preparation: While the base layer is solidifying, harvest MDA-MB-231 cells using trypsin. Neutralize, centrifuge (150 x g for 4 min), and resuspend the cell pellet in complete medium to obtain a single-cell suspension.[9] Perform a cell count.
-
Seeding Mixture: Prepare the cell seeding mixture on ice. For a final concentration of 5,000 cells per well, mix the required volume of cell suspension with complete medium and liquid Matrigel (final Matrigel concentration of 2-5%). Also at this stage, add this compound or vehicle control (DMSO) to the respective mixtures to achieve the desired final concentrations.
-
Plating: Carefully add 400-500 µL of the cell/Matrigel/compound mixture on top of the solidified base layer in each well.
-
Final Gelation: Incubate the plate at 37°C for 30-45 minutes to allow the top layer to solidify.
-
Feeding: Gently add 500 µL of complete medium containing the appropriate concentration of this compound or vehicle control to each well.
Subsequent Days: Culture and Analysis
-
Maintenance: Culture the cells for 10-15 days. Replace the medium every 4 days with fresh medium containing the appropriate concentrations of this compound or vehicle control.[5]
-
Monitoring: Observe the formation of acinar structures using a phase-contrast microscope every 2-3 days. In control wells, single cells should proliferate and form organized, spherical acini. Malignant cells or cells treated with effective inhibitors may form disorganized, grape-like clusters or fail to form structures.[5][9]
-
Analysis: At the end of the experiment, capture images of the acinar structures. The effect of this compound can be quantified by measuring the size and number of organized acini versus disorganized structures. A significant decrease in the number and size of organized acini in the presence of this compound indicates inhibitory activity.
Troubleshooting
-
Matrigel Solidifies Prematurely: Ensure all materials (Matrigel, tips, plates) are kept consistently on ice before use. Work quickly during the plating steps.
-
No Acinar Formation in Control: Check cell viability and passage number. Ensure the Matrigel concentration is appropriate. Some cell lines may require specific growth factors in the medium.
-
High Background of Single Cells: The initial cell seeding density may be too high. Optimize the cell number for your specific cell line.
-
Variability Between Wells: Ensure even coating of the Matrigel base layer and homogenous mixing of the cell suspension in the Matrigel solution.
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the fundamental mechanisms of epithelial morphogenesis and to screen for novel inhibitors of cancer metastasis.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Three-dimensional cell culture conditions promoted the Mesenchymal-Amoeboid Transition in the Triple-Negative Breast Cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three Dimensional Cultures: A Tool To Study Normal Acinar Architecture vs. Malignant Transformation Of Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
NMR and X-ray crystallography techniques for Fusarisetin A structure elucidation
Application Notes and Protocols for the Structural Elucidation of Fusarisetin A
Prepared for: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a complex pentacyclic natural product isolated from the soil fungus Fusarium sp.[1] It has garnered significant attention from the scientific community due to its potent biological activity as an inhibitor of cancer cell migration and invasion, particularly in aggressive breast cancer cell lines, without exhibiting significant cytotoxicity.[1][2] The unique molecular architecture of this compound, featuring a fused trans-decalin unit and a tetramic acid moiety, presents a considerable challenge for structural elucidation.[1][2] Accurate determination of its three-dimensional structure is paramount for understanding its mechanism of action, identifying its molecular target, and guiding synthetic efforts for analog development.[2] This document provides detailed application notes and protocols for the two primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for this compound Structure Elucidation
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[3] For a complex natural product like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together its intricate framework.
-
1D NMR ( ¹Hand ¹³C): The initial analysis begins with ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number and types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of different carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
2D NMR - Homonuclear Correlation (COSY): Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. This allows for the assembly of spin systems, which are fragments of the molecule containing connected protons.[4]
-
2D NMR - Heteronuclear Correlation (HSQC & HMBC):
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to. It is essential for assigning the carbon signals based on the already assigned proton signals.[5]
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most crucial experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. By connecting the spin systems identified from the COSY spectrum and incorporating quaternary carbons, the complete molecular structure can be assembled.[4][5]
-
-
2D NMR - Stereochemistry (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to determine the relative stereochemistry of the molecule. These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for establishing the 3D arrangement of atoms in this compound's multiple stereocenters.
The final structure is confirmed by ensuring that all observed spectroscopic data are consistent with the proposed molecule. For synthetic efforts, comparison of NMR data of the synthetic compound with that of the natural product provides definitive proof of a successful total synthesis.[1][2]
Data Presentation: NMR Spectroscopic Data for this compound
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a synthetic sample of this compound, which were found to be identical to the natural product.[1][6] Data was recorded in CDCl₃.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 1 | 209.0 | 9.46 (s, 1H) |
| 2 | 130.9 | 5.47-5.43 (m, 4H) |
| 3 | 129.6 | 5.47-5.43 (m, 4H) |
| 4 | 128.6 | 5.47-5.43 (m, 4H) |
| 5 | 126.8 | 5.47-5.43 (m, 4H) |
| 6 | 50.3 | 2.53 (m, 1H) |
| 7 | 49.0 | 1.82-1.73 (m, 3H) |
| 8 | 41.7 | 1.66 (m, 1H) |
| 9 | 38.8 | 1.38-1.35 (m, 1H) |
| 10 | 37.5 | 0.87 (q, J = 12.0 Hz, 1H) |
| 11 | 35.3 | 1.48 (m, 1H) |
| 12 | 33.2 | 1.12-1.02 (m, 2H) |
| 13 | 27.1 | 1.82-1.73 (m, 3H) |
| 14 | 22.6 | 0.92 (d, J = 6.3 Hz, 3H) |
| 15 | 18.0 | 1.65 (d, J = 5.2 Hz, 3H) |
| 16 | 13.7 | 1.00 (s, 3H) |
Note: The specific assignment of each proton and carbon to a position in the molecule requires detailed analysis of the 2D NMR data.
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the general steps for acquiring a comprehensive NMR dataset for a small molecule like this compound.
-
Sample Preparation:
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the tube gently to ensure the sample is fully dissolved.
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing small sample quantities.[5]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a 1D proton spectrum using a standard pulse program.
-
Typical parameters: Spectral width of ~12 ppm, 32-64 scans, relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a 1D carbon spectrum with proton decoupling.
-
Typical parameters: Spectral width of ~220 ppm, 1024-4096 scans, relaxation delay (d1) of 2 seconds.
-
Run a DEPT-135 experiment to differentiate CH, CH₂, and CH₃ signals.
-
-
2D COSY:
-
Acquire a gradient-enhanced (gCOSY) spectrum.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
-
-
2D HSQC:
-
Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.
-
Typical parameters: 4-8 scans per increment, 256 increments in the indirect dimension. Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
-
2D HMBC:
-
Acquire a gradient-enhanced HMBC spectrum.
-
Typical parameters: 16-64 scans per increment, 256-512 increments in the indirect dimension. Optimize for long-range coupling constants (ⁿJ(CH)) of 8-10 Hz.
-
-
2D NOESY/ROESY:
-
Acquire a 2D NOESY spectrum to determine spatial proximities.
-
Typical parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension, mixing time of 500-800 ms.
-
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, MestReNova, ACD/Labs).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the spectra sequentially, starting with 1D spectra and then using 2D correlations to build the molecular structure and determine stereochemistry as described in the application note.
-
Visualization: NMR Structure Elucidation Workflow
Caption: Workflow for this compound structure elucidation using NMR spectroscopy.
X-ray Crystallography for this compound Structure Elucidation
Application Note
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.[7] This technique is considered the "gold standard" for structural elucidation as it provides a precise 3D model of the molecule, confirming not only the atomic connectivity and relative stereochemistry but also the absolute configuration.
The process involves three main stages:
-
Crystallization: This is the most critical and often the most challenging step.[7] It requires growing a single, high-quality crystal of the compound, which should be free of significant defects and typically larger than 0.1 mm in all dimensions.[7] This is achieved by slowly bringing a supersaturated solution of the pure compound to a state where crystal nucleation and growth can occur.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of atoms (the crystal lattice). The intensities and positions of thousands of these diffracted spots are meticulously recorded as the crystal is rotated.[7]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. By interpreting this map, crystallographers can determine the positions of individual atoms. This initial model is then refined against the experimental data to produce a final, highly accurate 3D structure. The quality of the final structure is often assessed by a statistical value called the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.
For this compound, a successful X-ray crystallographic analysis would definitively confirm the complex pentacyclic structure and the stereochemistry at all ten of its stereocenters.
Data Presentation: Typical Crystallographic Data Table
| Parameter | Value |
| Chemical Formula | C₂₂H₃₁NO₅ |
| Formula Weight | 389.49 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R₁ (final) | < 0.05 |
| wR₂ (final) | < 0.10 |
| Goodness-of-fit (S) | ~ 1.0 |
Experimental Protocol: Single-Crystal X-ray Crystallography
This protocol provides a general methodology for the crystallographic analysis of a small organic molecule like this compound.
-
Crystallization:
-
Ensure the sample of this compound is of high purity (>98%).
-
Screen a variety of solvents and solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Employ common crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: Place a concentrated drop of the sample solution on a siliconized cover slip (hanging drop) or on a post (sitting drop). Invert the slip over a reservoir containing a solvent in which the compound is less soluble (the precipitant). Seal the system and allow the precipitant vapor to slowly diffuse into the sample drop.
-
Solvent Layering: Carefully layer a solvent in which the compound is poorly soluble on top of a concentrated solution of the compound. Crystals may form at the interface.
-
-
Monitor the experiments periodically under a microscope for the formation of single, well-defined crystals.
-
-
Crystal Mounting and Data Collection:
-
Using a micromanipulator and a cryo-loop, carefully select a suitable crystal from the crystallization experiment.
-
Quickly mount the crystal on the goniometer head of the diffractometer in a stream of cold nitrogen gas (typically 100 K) to prevent solvent loss and minimize radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The X-ray source is typically a sealed tube (Mo or Cu) or a synchrotron.
-
A full sphere of data is collected by rotating the crystal through a series of angles, recording diffraction images at each step.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data using appropriate software (e.g., CrysAlisPro, SAINT). This includes integrating the reflection intensities and applying corrections for factors like Lorentz-polarization.
-
Determine the space group and unit cell parameters.
-
Solve the structure using direct methods or Patterson methods (e.g., using the SHELXT program). This step solves the "phase problem" and generates an initial electron density map.
-
Build the molecular model into the electron density map using software like Olex2 or WinGX.
-
Refine the structural model against the experimental data using a least-squares minimization program (e.g., SHELXL). This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
After the model has converged, analyze the final structure for correctness and generate a report, including the crystallographic data table and graphical representations of the molecule.
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for 3D structure determination by X-ray crystallography.
Biological Context: this compound Signaling
This compound's primary biological activity is the inhibition of cancer cell migration.[2][8] This suggests that it interacts with a key component of the cellular signaling pathways that control cell motility and adhesion.[8] While the exact molecular target is still under investigation, it is hypothesized to be distinct from known targets and could provide new insights into the signal transduction pathways governing metastasis.[2] The diagram below illustrates a generalized signaling pathway where a small molecule inhibitor, like this compound, could block a kinase cascade that ultimately promotes cell migration.
Visualization: Generalized Cell Migration Inhibition Pathway
Caption: Generalized pathway for small molecule inhibition of cell migration.
References
- 1. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. rsc.org [rsc.org]
- 7. patnawomenscollege.in [patnawomenscollege.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fusarisetin A in In Vitro Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarisetin A is a fungal metabolite that has been identified as a potent inhibitor of cancer cell migration.[1][2] Isolated from a Fusarium species, this natural product presents a unique chemical structure and biological activity, making it a valuable tool for studying the mechanisms of cell motility and a potential lead compound for the development of anti-metastatic therapies.[3][4] Notably, this compound inhibits cell migration without exhibiting significant cytotoxicity at effective concentrations.[1][4] Its mechanism of action appears to be novel, as it does not disrupt the actin or microtubule networks, nor does it inhibit several common signaling pathways associated with cell migration.[1][3]
These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Data Presentation: Efficacy of this compound in Cell Migration Inhibition
The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on the migration of MDA-MB-231 human breast cancer cells.
| Assay Type | Cell Line | Concentration | Observation | Reference |
| Wound Healing Assay | MDA-MB-231 | 1 µg/mL | Inhibition of cell migration across the scratch wound after 48 hours. The effect was reversible. | [1] |
| Transwell Migration Assay | MDA-MB-231 | 3.0 µg/mL | Significant inhibition of cell migration. | [1] |
| Transwell Migration Assay | MDA-MB-231 | 6.0 µg/mL | Significant inhibition of cell migration. | [1] |
| Transwell Migration Assay | MDA-MB-231 | 12.0 µg/mL | Almost complete inhibition of cell migration. | [1] |
| Assay Type | Cell Line | IC50 Value | Reference |
| Acinar Morphogenesis | MDA-MB-231 | ~77 µM | [1] |
| Cell Migration | MDA-MB-231 | ~7.7 µM | [1] |
| Cell Invasion | MDA-MB-231 | ~26 µM | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in a two-dimensional context.
Materials:
-
This compound (stock solution in DMSO)
-
MDA-MB-231 cells (or other adherent cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum cell culture medium (e.g., DMEM with 5% FBS)[5]
-
Phosphate-Buffered Saline (PBS)
-
12-well or 24-well tissue culture plates
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
Creating the Wound: Once the cells have reached confluence, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.[6]
-
Washing: Gently wash the wells with PBS to remove any detached cells.[6]
-
Treatment: Replace the PBS with fresh, low-serum medium containing the desired concentration of this compound or a vehicle control (DMSO).[1] It is recommended to use low-serum media to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[5]
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wound in each well using a phase-contrast microscope at 10x magnification. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Subsequent Imaging: Capture images of the same wound areas at regular intervals (e.g., 24 and 48 hours) to monitor cell migration and wound closure.[1]
-
Data Analysis: The rate of cell migration can be quantified by measuring the change in the width of the wound over time using image analysis software like ImageJ. The area of the wound can also be measured and compared between treated and control groups.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of cells to a chemoattractant across a porous membrane.[7]
Materials:
-
This compound (stock solution in DMSO)
-
MDA-MB-231 cells (or other migratory cell line)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well companion plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluence. Prior to the assay, starve the cells in serum-free medium for several hours to enhance their migratory response to a chemoattractant.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber of each well.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing various concentrations of this compound or a vehicle control (DMSO). Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator, allowing the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.[1]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain them with a solution such as crystal violet.
-
Imaging and Quantification: After washing and drying, the stained cells can be visualized and counted under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured to quantify the number of migrated cells. The results are typically expressed as the number of migrated cells per field or as a percentage relative to the vehicle control.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Not Affected by this compound
This compound's mechanism of action is distinct from many known migration inhibitors. It does not appear to inhibit the phosphorylation of key kinases in several prominent signaling pathways that regulate cell migration.[1]
Caption: Signaling pathways not inhibited by this compound.
Proposed General Mechanism of this compound in Cell Migration
While the precise molecular target of this compound is yet to be fully elucidated, it is known to inhibit cell migration without affecting the primary components of the cytoskeleton.[3] This suggests an action on a novel regulatory component of cell motility.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidative Radical Cyclization in the Total Synthesis of Fusarisetin A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fusarisetin A is a natural product that has garnered significant attention due to its complex molecular architecture and potent inhibitory effects on cancer cell migration and invasion.[1][2] A key strategic element in several total syntheses of this compound is a biomimetic oxidative radical cyclization. This approach is inspired by the proposed biosynthesis of this compound from equisetin (B570565), involving the formation of a stabilized radical, subsequent cyclization, and trapping by a reactive oxygen species.[3] These application notes provide a detailed overview of the oxidative radical cyclization strategies employed in the synthesis of this compound, complete with experimental protocols and quantitative data.
I. Oxidative Radical Cyclization Strategies
The total synthesis of this compound has been accomplished through various routes, with a pivotal step often being the construction of the C ring via an oxidative radical cyclization.[1][3] This key transformation has been explored using different methodologies, primarily focusing on TEMPO-induced and metal/O₂-promoted reactions.[1][2]
A nature-inspired, protecting-group-free total synthesis of (-)-Fusarisetin A was achieved in nine steps, highlighting a one-pot TEMPO-induced radical cyclization/aminolysis.[3][4] This strategy provides a concise and efficient route to the core structure of this compound. An alternative approach involves a metal-mediated oxidative radical cyclization, which has also been successfully applied.[1]
II. Quantitative Data Summary
The efficiency and stereoselectivity of the oxidative radical cyclization and subsequent steps are critical for the overall success of the synthesis. The following table summarizes the key quantitative data from reported syntheses.
| Step | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| TEMPO-induced Oxidative Radical Cyclization | 1. LiHMDS, TEMPO, Ferrocenium (B1229745) hexafluorophosphate (B91526) | 99% | Inseparable C-1 isomers | [3] |
| Radical Cyclization | Toluene, 90 °C, 36 h | - | Substrate-controlled | [3] |
| Dieckmann Condensation/Hemiacetalization | - | 38% (over 3 steps) | - | [3] |
| Luche Reduction | NaBH₄, CeCl₃ | - | ca. 3:1 | [3] |
| Metal-mediated ORC (CAN) | CAN, AcOH, O₂ | - | - | [1] |
| Photocatalytic Aerobic Oxidation | Ru(bpy)₃Cl₂, Et₃N, sunlight/CFL, air/O₂ | 68% | 2:1 | [5] |
| Dye-sensitized Photocatalytic Oxidation | Methylene blue, sunlight/CFL, air/O₂ | 70% | 3:1 | [5] |
III. Experimental Protocols
The following are detailed experimental protocols for the key oxidative radical cyclization steps in the synthesis of this compound.
Protocol 1: TEMPO-Induced Oxidative Radical Cyclization [3]
This protocol describes the formation of the tricyclic intermediate via a two-step sequence involving the introduction of a TEMPO group followed by thermal cyclization.
Step 1: Formation of the TEMPO Adduct
-
To a solution of the β-ketoester precursor (1 equivalent) in anhydrous THF at -78 °C, add LiHMDS (1.1 equivalents, 1.0 M in THF) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of TEMPO (1.5 equivalents) and ferrocenium hexafluorophosphate (1.2 equivalents) in anhydrous THF.
-
Allow the reaction mixture to warm to 0 °C and stir for 5 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the TEMPO adduct as an inseparable mixture of C-1 isomers.
Step 2: Thermal Radical Cyclization
-
Dissolve the TEMPO adduct from the previous step in toluene.
-
Heat the solution at 90 °C for 36 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product, the tricyclic motif, is often used in the next step without further purification.
Protocol 2: Metal-Mediated Oxidative Radical Cyclization [1]
This protocol outlines the direct conversion of equisetin to this compound using a cerium(IV)-based oxidant.
-
To a solution of equisetin (1 equivalent) in a mixture of acetic acid and an appropriate solvent, add ceric ammonium (B1175870) nitrate (B79036) (CAN) in portions.
-
Bubble oxygen through the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography to yield this compound.
IV. Diagrams
The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for the TEMPO-induced radical cyclization.
Caption: Mechanism of the oxidative radical cyclization.
References
Application of Dieckmann Condensation in the Synthesis of the Anticancer Agent Fusarisetin A
Application Note
Introduction
Fusarisetin A is a potent natural product isolated from the soil fungus Fusarium sp. that has garnered significant attention from the scientific community due to its unique pentacyclic structure and remarkable biological activity. It has been identified as a formidable inhibitor of cancer cell migration and invasion, processes central to metastasis, the primary cause of cancer-related mortality.[1] This activity, coupled with low cytotoxicity, makes this compound a promising lead compound in the development of novel anti-metastatic therapies. A key step in several total syntheses of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester, which is crucial for the construction of the intricate DE ring system of the molecule.[1][2]
The Role of Dieckmann Condensation in this compound Synthesis
The total synthesis of this compound is a complex undertaking that requires the strategic formation of multiple rings and stereocenters. The Dieckmann condensation has proven to be an effective method for the construction of the five-membered E ring, a tetramic acid moiety, which is fused to the D ring.[1][2] In several reported syntheses, a diester precursor is treated with a base, typically sodium methoxide (B1231860) in methanol (B129727), to induce an intramolecular cyclization.[3] This reaction forges a new carbon-carbon bond, leading to the formation of the β-keto ester that is a key intermediate in the pathway to the final DE ring system. Often, this step is part of a one-pot reaction sequence that also includes a subsequent hemiacetalization to form the D ring, streamlining the synthetic route.[1]
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory effects on cell migration and invasion in various cancer cell lines, most notably in the highly metastatic MDA-MB-231 breast cancer cell line.[4] Studies have shown that its mechanism of action is distinct from many known anti-migration agents that target the actin or microtubule cytoskeleton.[3] Proteomic analyses have revealed that this compound's molecular target is likely novel and does not involve the inhibition of common protein kinase signaling pathways such as ERK1/2, AKT, c-Jun, and p38.[4] While the precise molecular target remains under investigation, evidence suggests a potential role for the Focal Adhesion Kinase (FAK) and paxillin (B1203293) signaling pathway in mediating the anti-migratory effects of this compound.[5][6]
Quantitative Data from this compound Synthesis
The efficiency of the Dieckmann condensation and subsequent steps can vary depending on the specific synthetic route and reaction conditions. Below is a summary of reported yields for key transformations involving the Dieckmann condensation in different total syntheses of this compound.
| Precursor | Reaction Sequence | Reagents and Conditions | Overall Yield | Reference |
| Acyclic diester precursor | One-pot Dieckmann condensation/hemiacetalization | NaOMe, MeOH | 42% (2 steps) | [2] |
| C5-epi-tricyclic intermediate | Oxidative cleavage, reduction, and Dieckmann/hemiacetalization | mCPBA; NaBH4; NaOMe, MeOH | 38% (3 steps) | [2] |
| Diene intermediate | Wacker oxidation, Luche reduction, Dieckmann cyclization | Various | Not specified | [3] |
Experimental Protocols
While detailed, step-by-step protocols for the standalone Dieckmann condensation in the synthesis of this compound are often embedded within larger experimental sections, the following represents a generalized procedure based on common reports.
Protocol: One-pot Dieckmann Condensation and Hemiacetalization for the Formation of the DE Ring System of this compound
This protocol is a composite of methodologies described in the literature and should be adapted and optimized for specific substrates and scales.
Materials:
-
Tricyclic diester precursor
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 25% in MeOH) or solid NaOMe
-
Argon or Nitrogen gas for inert atmosphere
-
Anhydrous solvents for workup (e.g., ethyl acetate (B1210297), dichloromethane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the tricyclic diester precursor. The flask is then sealed with a septum and purged with argon or nitrogen.
-
Dissolution: Anhydrous methanol is added via syringe to dissolve the precursor. The solution is stirred under an inert atmosphere.
-
Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Sodium methoxide solution (or solid) is added dropwise via syringe. The amount of NaOMe is typically in molar excess (e.g., 5 equivalents) to drive the reaction to completion.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at 0 °C or allowed to warm to room temperature for a period ranging from 10 minutes to several hours, depending on the substrate.
-
Quenching: Once the reaction is deemed complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pentacyclic this compound.
Visualizations
The following diagrams illustrate the key chemical transformation and the proposed biological pathway.
Caption: Key steps of the Dieckmann condensation for DE ring formation.
Caption: Workflow for the Dieckmann condensation in this compound synthesis.
Caption: Putative signaling cascade affected by this compound.
References
- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK and paxillin: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Biological Evaluation of Fusarisetin A Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Fusarisetin A analogues, potent inhibitors of cancer cell migration. The following sections detail the synthetic strategies, protocols for key biological assays, and a summary of structure-activity relationship data.
Introduction
This compound is a fungal metabolite that has garnered significant attention for its potent anti-metastatic properties. It has been shown to inhibit cancer cell migration, invasion, and acinar morphogenesis at nanomolar concentrations without significant cytotoxicity.[1][2] These characteristics make this compound and its analogues promising candidates for the development of novel anti-cancer therapeutics that target metastasis, the primary cause of cancer-related mortality.[1] The complex pentacyclic structure of this compound, featuring a trans-decalin unit fused to a tetramic acid moiety, presents a challenging but attractive target for synthetic chemists.[1][2] The development of scalable synthetic routes is crucial for producing sufficient quantities of this compound and its analogues for detailed biological investigation and preclinical studies.[3][4]
Synthesis of this compound Analogues
The total synthesis of this compound has been achieved through various strategies, many of which are amenable to the preparation of analogues. A key transformation in several synthetic routes is a bio-inspired oxidative radical cyclization (ORC) of an equisetin (B570565) precursor.[3] This approach allows for the stereoselective construction of the complex core structure.
General Synthetic Strategy via Oxidative Radical Cyclization
A common strategy for the synthesis of the this compound core involves the following key steps:
-
Construction of the Decalin Moiety: The trans-decalin AB ring system is a crucial structural feature. Its synthesis can be achieved through methods like an intramolecular Diels-Alder (IMDA) reaction.[2]
-
Coupling with an Amino Acid Derivative: The decalin-containing intermediate is then coupled with a desired N-methyl amino acid, which will form the E-ring of the final product. This step offers a straightforward way to introduce diversity and generate analogues.
-
Oxidative Radical Cyclization (ORC): The coupled product undergoes an ORC reaction to form the C-ring. This can be promoted by reagents such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or metal/O₂ systems.[3]
-
Dieckmann Condensation/Hemiacetalization: A final Dieckmann condensation followed by hemiacetalization completes the pentacyclic core of this compound analogues.[2]
A schematic representation of this synthetic workflow is provided below.
Caption: General synthetic workflow for this compound analogues.
Biological Evaluation of this compound Analogues
The biological activity of this compound analogues is primarily assessed through in vitro assays that measure their impact on cancer cell migration, invasion, and morphogenesis. The human breast adenocarcinoma cell line MDA-MB-231 is commonly used for these studies due to its highly invasive nature.[1][3]
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound and selected analogues.
Table 1: Inhibitory Activity of this compound on MDA-MB-231 Cells [1][3]
| Biological Activity | IC₅₀ (nM) |
| Acinar Morphogenesis | 77 |
| Cell Migration | 7.7 |
| Cell Invasion | 26 |
Table 2: Structure-Activity Relationship of this compound Analogues in Scratch-Wound Assay [3][5]
| Compound | Modification | Relative Migration (% of Control at 7.7 µM) |
| (+)-Fusarisetin A | Natural Product | ~50% |
| (-)-Fusarisetin A | Enantiomer | Inactive |
| C₅-epi-Fusarisetin A | Epimer at C5 | Active (comparable to (+)-Fusarisetin A) |
| (-)-Equisetin | Biosynthetic Precursor | Inactive |
| Truncated Analogue (CDE rings only) | Deletion of AB rings | Inactive |
| Analogues with other amino acids | Replacement of serine | Inactive |
Experimental Protocols
Protocol 1: Scratch-Wound Migration Assay
This assay provides a simple and effective method to assess the effect of compounds on cell migration.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
12-well culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogues) and vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Seed MDA-MB-231 cells in 12-well plates at a density that allows them to form a confluent monolayer within 24 hours.
-
Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing the test compound at the desired concentration or the vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 24 and 48 hours) at the same position.
-
The extent of cell migration is quantified by measuring the area of the scratch at each time point. The inhibition of migration is calculated relative to the vehicle control.[3]
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay evaluates the chemotactic migration of cells through a porous membrane.
Materials:
-
MDA-MB-231 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
Test compounds and vehicle control
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if assessing invasion (e.g., Matrigel for invasion assay). For migration assays, pre-coating is not always necessary.
-
Starve MDA-MB-231 cells in serum-free medium for several hours before the assay.
-
Resuspend the cells in serum-free medium containing the test compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add complete culture medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubate the plate for a suitable period (e.g., 24 hours) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several microscopic fields. The inhibition of migration is calculated relative to the vehicle control.[3]
Protocol 3: 3D Matrigel-Induced Acinar Morphogenesis Assay
This assay assesses the ability of compounds to inhibit the formation of acinar structures by cancer cells in a 3D culture environment.
Materials:
-
MDA-MB-231 cells
-
Matrigel® Basement Membrane Matrix
-
8-well chamber slides or 96-well plates
-
Complete culture medium
-
Test compounds and vehicle control
-
Cell staining reagents (e.g., DAPI for nuclei, phalloidin (B8060827) for actin)
-
Confocal microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of an 8-well chamber slide or a 96-well plate with a thin layer of Matrigel. Allow it to solidify at 37°C.
-
Prepare a single-cell suspension of MDA-MB-231 cells in complete culture medium.
-
Mix the cell suspension with Matrigel at a final concentration that supports acinar formation.
-
Plate the cell-Matrigel mixture on top of the solidified Matrigel layer.
-
Allow the mixture to solidify at 37°C.
-
Add complete culture medium containing the test compound or vehicle control to each well.
-
Culture the cells for several days (e.g., 10-14 days), changing the medium with fresh compound every 2-3 days.
-
At the end of the culture period, fix and permeabilize the 3D structures.
-
Stain the structures with fluorescent dyes to visualize nuclei and the actin cytoskeleton.
-
Analyze the morphology of the acini using a confocal microscope. Inhibition of acinar morphogenesis is characterized by a disruption of the organized, spherical structures seen in the control.[6]
Mechanism of Action and Signaling Pathways
The precise molecular target and mechanism of action of this compound are still under investigation. However, studies have shown that its anti-migratory effects are not due to direct interference with actin or microtubule dynamics.[1] Furthermore, proteomic profiling has revealed that this compound has a distinct cellular response compared to other known anti-cancer agents, and it does not appear to inhibit major signaling pathways commonly associated with cell migration, such as the ERK, AKT, or p38 MAPK pathways.[3] This suggests that this compound may act through a novel mechanism, making it a particularly interesting lead compound for drug discovery.
The following diagram illustrates the known biological effects of this compound and its established non-interference with certain signaling pathways.
Caption: Biological effects and non-targeted pathways of this compound.
Conclusion
The preparation and evaluation of this compound analogues offer a promising avenue for the discovery of novel anti-metastatic agents. The synthetic strategies outlined, coupled with the detailed biological assay protocols, provide a solid foundation for researchers to explore the structure-activity relationships of this fascinating class of natural products and to develop new therapeutic candidates for the treatment of metastatic cancer. The unique mechanism of action of this compound warrants further investigation to identify its molecular target(s) and elucidate the downstream signaling pathways involved in its potent anti-migratory effects.
References
- 1. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Dimensional Cultures: A Tool To Study Normal Acinar Architecture vs. Malignant Transformation Of Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of Fusarisetin A
Welcome to the technical support center for the stereoselective synthesis of Fusarisetin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound revolve around the construction of its dense pentacyclic core, which contains ten stereocenters. Key challenges include:
-
Stereoselective formation of the trans-decalin core (AB rings): Achieving the correct relative and absolute stereochemistry in the decalin system is a critical early-stage challenge.
-
Control of the C5 stereocenter: The formation of the C ring often leads to epimers at the C5 position, requiring careful reaction design or subsequent separation/conversion steps.[1][2]
-
Construction of the tetramic acid moiety and the spirocyclic system (DE rings): The final cyclization steps to form the DE rings must be executed with high fidelity to yield the natural product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific, challenging transformations in the synthesis of this compound.
Issues with the Stereoselective Synthesis of the trans-Decalin Core
The trans-decalin framework is a common stumbling block. The intramolecular Diels-Alder (IMDA) reaction is a frequently employed strategy, but its stereochemical outcome can be sensitive to reaction conditions.
Problem: Poor diastereoselectivity in the intramolecular Diels-Alder (IMDA) reaction for the decalin core formation.
-
Possible Cause 1: Inappropriate Lewis Acid Catalyst. The choice of Lewis acid is critical for achieving high diastereoselectivity.
-
Solution: A BF₃·OEt₂ catalyzed IMDA reaction has been shown to proceed with high diastereoselectivity, yielding the desired trans-decalin as a single diastereomer.[3] In contrast, other Lewis acids might lead to mixtures of diastereomers.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. The temperature of the IMDA reaction can significantly influence the stereochemical outcome.
-
Solution: Performing the BF₃·OEt₂ catalyzed IMDA reaction at low temperatures, such as -40°C, has been reported to be effective in achieving high diastereoselectivity.[3]
-
-
Alternative Strategy: The Pauson-Khand Reaction. If the IMDA approach consistently yields poor results, an intramolecular Pauson-Khand reaction offers an alternative for the stereoselective construction of the trans-decalin subunit, including the challenging C16 quaternary chiral center.[4][5][6]
To a solution of the triene precursor in CH₂Cl₂ at -40°C is added BF₃·OEt₂. The reaction is stirred for 40 minutes at this temperature. The reaction is then quenched, and the product is isolated and purified by column chromatography.
| Strategy | Key Reagents | Diastereomeric Ratio (d.r.) | Yield | Reference |
| IMDA | BF₃·OEt₂ | Single diastereomer | 82% | [3] |
| IMDA (single carbonyl activation) | Various Lewis acids | Mixture of diastereomers | - | [3] |
| Pauson-Khand Reaction | Co₂(CO)₈ | High stereoselectivity | - | [4][5] |
Challenges in the C Ring Formation and C5-Stereocenter Control
The construction of the C ring, often via a radical cyclization, presents a significant challenge in controlling the stereochemistry at the C5 position.
Problem: Formation of a 1:1 diastereomeric mixture at the C5 position during radical cyclization.
-
Possible Cause: Substrate-controlled cyclization with insufficient facial bias. The stereochemical outcome of the radical cyclization can be substrate-dependent. In some cases, the substrate itself does not provide enough steric hindrance to favor the formation of one diastereomer over the other.
-
Solution 1: One-pot TEMPO-induced radical cyclization/aminolysis. This method has been used to construct the C ring, but can result in a nearly 1:1 mixture of diastereomers at C5.[1] Although not ideal for stereoselectivity, this one-pot procedure is efficient. The undesired epimer can potentially be converted to the desired product in a subsequent three-step sequence involving oxidation and stereoselective reduction.[1]
-
Solution 2: Metal-mediated Oxidative Radical Cyclization (ORC). The use of metal oxidants like CAN/AcOH/O₂ in the conversion of equisetin (B570565) to this compound has been shown to be effective.[2] This bio-inspired approach can provide a pathway to the desired C5 stereochemistry.
-
Solution 3: Luche Reduction of a C5-ketone. An alternative strategy involves the chemoselective Wacker oxidation of a precursor to a ketone at the C5 position, followed by a stereoselective Luche reduction (NaBH₄, CeCl₃) to favor the desired alcohol stereoisomer.[2][3]
-
A solution of the bicyclic precursor in toluene (B28343) is heated at 90°C for 36 hours. The reaction mixture is then subjected to aminolysis conditions to yield the tricyclic product as a mixture of C5 diastereomers.
| Method | Key Reagents/Conditions | Diastereomeric Ratio (C5-epimers) | Overall Yield | Reference |
| TEMPO-induced radical cyclization | Toluene, 90°C | ca. 1:1 | 80% (cyclization) | [1] |
| Luche Reduction of C5-ketone | NaBH₄, CeCl₃ | ca. 4:1 | 42% (over 2 steps) | [2] |
| Metal-mediated ORC | CAN/AcOH/O₂ | - | - | [2] |
Difficulties with the Final Dieckmann Condensation/Hemiketalization Cascade
The endgame of the synthesis, the Dieckmann condensation followed by hemiketalization to form the DE rings, can be problematic.
Problem: Low yield or incomplete reaction in the Dieckmann condensation/hemiketalization cascade.
-
Possible Cause 1: Unsuitable Base or Solvent. The choice of base and solvent is crucial for the success of the Dieckmann condensation.
-
Solution: Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) has been successfully employed to induce the one-pot Dieckmann condensation/hemiketalization cascade, affording this compound in good yield.[1][3]
-
-
Possible Cause 2: Degradation of Starting Material or Product. The highly functionalized nature of the precursor and product can make them susceptible to degradation under harsh basic conditions.
-
Solution: Careful control of reaction time and temperature is essential. The reaction should be monitored closely and quenched as soon as the starting material is consumed to minimize side reactions and degradation.
-
The C5-alcohol precursor is treated with a solution of NaOMe in MeOH. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched, and the final product, this compound, is isolated and purified.
Signaling Pathways and Experimental Workflows
To further clarify the logical relationships in troubleshooting and experimental design, the following diagrams are provided.
Caption: Troubleshooting logic for poor diastereoselectivity in the IMDA reaction.
Caption: Strategies for controlling the C5 stereocenter.
Caption: Overview of a common synthetic workflow for this compound.
References
- 1. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric total synthesis of (+)-fusarisetin A via the intramolecular Pauson-Khand reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing the Total Synthesis of Fusarisetin A
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Fusarisetin A, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). Our aim is to address common challenges and offer practical solutions to improve experimental yields and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where yield is commonly compromised?
A1: Based on published literature, the key stages prone to yield reduction are the construction of the trans-decalin core, the oxidative radical cyclization to form the CDE ring system, and the final Dieckmann condensation/hemiacetalization cascade.[1][2] Each of these steps involves complex stereochemistry and reaction conditions that require careful optimization.
Q2: Are there protecting-group-free strategies available for the synthesis of this compound?
A2: Yes, at least one concise, protecting-group-free total synthesis of (−)-fusarisetin A has been reported. This approach significantly improves efficiency by reducing the number of synthetic steps. The synthesis starts from commercially available (S)-(−)-citronellal and proceeds in 9 steps with a 10% overall yield.[1][3][4]
Q3: What are the typical overall yields reported for the total synthesis of this compound?
A3: The overall yields for the total synthesis of this compound vary depending on the synthetic strategy. Reported yields are often in the range of 5% to 10%.[1][2] For instance, one nature-inspired, protecting-group-free synthesis reports an overall yield of 10% over 9 steps.[1][4] Another scalable synthesis reports an overall yield of about 5% over 8 steps.[2]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction for Decalin Core Synthesis
Problem: The IMDA reaction to form the trans-decalin AB ring system is yielding a poor diastereomeric ratio, leading to difficult separation and reduced yield of the desired isomer.
Possible Causes & Solutions:
-
Suboptimal Lewis Acid or Catalyst: The choice and amount of Lewis acid are critical for achieving high stereoselectivity.
-
Recommendation: Screen various Lewis acids such as Et₂AlCl, BF₃·OEt₂, and others. An Et₂AlCl-promoted IMDA reaction has been reported to produce the desired trans-decalin aldehyde with a diastereomeric ratio greater than 10:1.[2]
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly influence the transition state energetics and, consequently, the stereochemical outcome.
-
Recommendation: Optimize the reaction temperature. While some protocols suggest cooling, others may benefit from ambient or slightly elevated temperatures depending on the specific substrate and catalyst.
-
-
Precursor Geometry: The geometry of the triene precursor is crucial for the desired endo-selectivity.
-
Recommendation: Ensure the purity and correct isomeric form of the triene precursor. Photo-induced isomerization with a catalytic amount of iodine can be employed to produce the trans polyene exclusively.[2]
-
Issue 2: Inefficient Oxidative Radical Cyclization (ORC) and/or Poor C5-Stereoselectivity
Problem: The TEMPO-induced or metal-mediated oxidative radical cyclization to form the CDE ring system results in a low yield or a nearly 1:1 mixture of C5 epimers, complicating downstream processing.
Possible Causes & Solutions:
-
Choice of Oxidant System: The efficiency and stereoselectivity of the ORC are highly dependent on the oxidant used.
-
Recommendation: While TEMPO-induced radical cyclization is one approach, it can lead to moderate diastereoselectivity (ca. 1:1).[1][2] Consider exploring alternative metal-mediated ORC reactions. Model studies have shown that Co(OAc)₂, Mn(OAc)₃, ferrocenium (B1229745) salts, and cerium(IV) salts can be effective.[2] The conversion of the related compound, equisetin, to this compound was found to be best achieved using CAN/AcOH/O₂.[2]
-
-
Substrate-Control Issues: The inherent stereochemical bias of the substrate may not be sufficient to control the stereochemistry at the C5 position.
-
Recommendation: If a mixture of C5 epimers is unavoidable, a strategy to convert the undesired epimer to the desired one can be implemented. The C5-epimer can be converted to this compound via a 3-step sequence: 1) oxidative cleavage of the N-O bond with mCPBA to form a ketone, 2) regioselective and stereoselective reduction of the C5-ketone with NaBH₄, and 3) a one-pot Dieckmann condensation/hemiacetalization. This sequence has been reported to proceed with a 38% yield over the three steps.[1][4]
-
Issue 3: Low Yield in the Final Dieckmann Condensation/Hemiacetalization Cascade
Problem: The final tandem reaction to construct the DE rings of this compound is proceeding with a lower-than-expected yield.
Possible Causes & Solutions:
-
Base and Solvent Choice: The choice of base and solvent is critical for the efficiency of the Dieckmann condensation.
-
Recommendation: Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) is a commonly used and effective system for this transformation, reported to yield this compound in 42% overall yield for the two steps (liberation of the C5-hydroxy group and the condensation/hemiacetalization).[1][4] Ensure the reagents are anhydrous, as water can interfere with the condensation.
-
-
Reaction Time and Temperature: Sub-optimal reaction time or temperature can lead to incomplete reaction or degradation of the product.
-
Recommendation: The reaction is typically rapid. A short reaction time of 10 minutes with NaOMe in MeOH has been reported to be effective.[1] Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side products.
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in this compound Total Synthesis
| Synthetic Step | Reagents and Conditions | Reported Yield | Reference |
| Decalin Core Synthesis (IMDA) | Et₂AlCl | 82% (d.r. > 10:1) | [2] |
| β-ketoester Formation | Reformatsky followed by IBX oxidation | 91% (2 steps) | [1][2] |
| Oxidative Radical Cyclization/Aminolysis | TEMPO, Cp₂FePF₆ then aminolysis | 70% (d.r. ca. 1:1 at C5) | [1] |
| Dieckmann Condensation/Hemiacetalization | 1. Zn/AcOH; 2. NaOMe, MeOH | 42% (2 steps) | [1][4] |
| Conversion of C5-epi-isomer | 1. mCPBA; 2. NaBH₄; 3. NaOMe, MeOH | 38% (3 steps) | [1][4] |
| Overall Synthesis (Protecting-group free) | 9 steps from (S)-(−)-citronellal | 10% | [1][4] |
| Overall Synthesis (Scalable) | 8 steps from R-(+)-citronellal | ~5% | [2] |
Experimental Protocols
Protocol 1: Stereoselective Intramolecular Diels-Alder (IMDA) Reaction
This protocol describes the Et₂AlCl-promoted IMDA reaction for the stereoselective formation of the trans-decalin aldehyde.[2]
-
Preparation: To a solution of the triene precursor in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add Et₂AlCl (typically 1.1 to 1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous NaHCO₃.
-
Extraction: Allow the mixture to warm to room temperature and stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trans-decalin aldehyde.
Protocol 2: One-Pot Dieckmann Condensation/Hemiacetalization
This protocol details the final ring-closing cascade to furnish the pentacyclic core of this compound.[1][4]
-
Preparation of the Precursor: The tricyclic precursor with a free C5-hydroxyl group is required. This is typically achieved by the reduction of a corresponding protected group (e.g., using activated zinc dust in AcOH/THF/H₂O).[1]
-
Reaction: To a solution of the C5-alcohol precursor in anhydrous methanol (MeOH) under an inert atmosphere, add a solution of sodium methoxide (NaOMe) in MeOH (typically 5.0 equivalents).
-
Monitoring: Stir the reaction mixture at room temperature for approximately 10 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent such as ethyl acetate (B1210297) (EtOAc) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield this compound.
Visualizations
Caption: A simplified workflow of a common synthetic route to this compound.
Caption: Troubleshooting logic for low diastereoselectivity in the IMDA reaction.
References
Troubleshooting low solubility of Fusarisetin A in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fusarisetin A, focusing on challenges related to its low solubility in aqueous media.
Troubleshooting Guides
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even in the presence of a small amount of DMSO.
Solutions:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, create an intermediate dilution of your DMSO stock in pure DMSO. Then, add this intermediate dilution to your aqueous buffer.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate out of the concentrated DMSO microenvironment.
-
Gentle Warming: Gently warm the aqueous buffer to 37°C before adding the DMSO stock. This can help increase the solubility of the compound. However, avoid prolonged heating, which could degrade this compound.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break down small precipitate particles and improve dissolution.
Issue: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Cause: Poor solubility is leading to a lower effective concentration of this compound in the assay medium than intended.
Solutions:
-
Confirm Solubility at Working Concentration: Before conducting a full experiment, perform a visual solubility test. Prepare your final dilution and visually inspect for any precipitate or cloudiness against a dark background.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of this compound. Prepare them fresh from your DMSO stock immediately before each experiment to minimize the risk of precipitation over time.
-
Increase Mixing Efficiency: When adding the compound to your cell culture plates, ensure rapid and thorough mixing to promote its interaction with cellular components that can help maintain solubility, such as proteins in the serum.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro biological assays.[1][2]
Q2: What is the typical starting concentration for a this compound stock solution in DMSO?
A2: A starting stock concentration in the range of 1-10 mM in 100% DMSO is a common practice. This allows for subsequent dilutions into aqueous media while keeping the final DMSO concentration low.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While other polar aprotic solvents might be able to dissolve this compound, DMSO is the most widely documented and utilized solvent for this compound in biological research. If you choose to use an alternative, it is crucial to determine its compatibility with your specific assay and to include appropriate vehicle controls.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.5% DMSO or lower is generally considered safe for most cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.
Data Presentation
Table 1: General Solubility of Poorly Water-Soluble Compounds in Common Solvents
| Solvent | Type | Typical Starting Stock Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for a wide range of organic compounds. | Can be toxic to cells at higher concentrations (>0.5%); may cause compound precipitation upon dilution in aqueous solutions. |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible and less toxic than DMSO at higher concentrations. | May have lower solubilizing power for highly nonpolar compounds compared to DMSO. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors. |
Note: This table provides a general guide. The specific solubility of this compound in these solvents should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (413.5 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (Mass of compound in mg) / (Molecular Weight in g/mol ) * (1000) = Volume in µL for a 1 M solution. For 10 mM, divide this by 100.
-
Example for 1 mg: (1 mg / 413.5 g/mol ) * 1000 = 2.418 µL for 1 M. For 10 mM, this is 241.8 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution, prepare any necessary intermediate dilutions in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO stock or intermediate to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay.
Mandatory Visualization
Caption: Troubleshooting workflow for low solubility of this compound.
Caption: Key pathways in cancer cell migration.
References
Optimizing Fusarisetin A Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fusarisetin A concentration in various cell-based assays. This document includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary biological activity of this compound?
This compound is a potent inhibitor of cancer cell migration and invasion.[1][2][3][4][5] It has been shown to be effective in various cancer cell lines, most notably in the highly aggressive MDA-MB-231 breast cancer cell line.[1][3]
Q2: What is the mechanism of action for this compound?
The precise molecular target of this compound is currently not fully elucidated, but it is known to operate through a novel mechanism.[1][3] Studies have shown that this compound does not inhibit the phosphorylation of common signaling kinases involved in cell migration, such as ERK1/2, AKT, c-Jun, and p38.[1][3] Furthermore, it does not appear to directly affect actin or microtubule dynamics. This suggests that this compound's anti-migratory effects are not due to general cytotoxicity or disruption of the primary cytoskeletal components.
Q3: What is a recommended starting concentration for this compound in a cell migration assay?
For initial experiments in MDA-MB-231 breast cancer cells, a starting concentration range of 1-10 µg/mL (approximately 2.3-23 µM) is recommended. Inhibition of cell migration in scratch-wound assays has been observed at concentrations as low as 1 µg/mL.[1] In Transwell migration assays, significant inhibition is seen at 3.0 and 6.0 µg/mL, with almost complete inhibition at 12.0 µg/mL.[1]
Q4: Is this compound cytotoxic?
This compound exhibits low cytotoxicity at concentrations effective for inhibiting cell migration.[1] For instance, in MDA-MB-231 cells, no significant cytotoxicity was observed at concentrations up to 77 µM.[1][3] However, it is always recommended to perform a dose-response curve for cytotoxicity in your specific cell line of interest.
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing working solutions, the DMSO stock should be diluted in culture medium to the final desired concentration. To avoid cellular toxicity from the solvent, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%.
Data Presentation: Effective Concentrations of this compound
The following tables summarize the effective concentrations of this compound in various cell-based assays as reported in the literature.
Table 1: this compound Concentration for Cell Migration and Invasion Assays (MDA-MB-231 cells)
| Assay Type | Effective Concentration | Observation | Reference |
| Scratch-Wound Assay | 1 µg/mL | Inhibition of cell migration | [1] |
| Transwell Migration Assay | 3.0 - 6.0 µg/mL | Significant inhibition of cell migration | [1] |
| Transwell Migration Assay | 12.0 µg/mL | Almost complete inhibition of cell migration | [1] |
| Cell Invasion Assay | IC₅₀ ~26 µM | Inhibition of cell invasion | [1][3] |
| Cell Migration Assay | IC₅₀ ~7.7 µM | Inhibition of cell migration | [1][3] |
Table 2: Cytotoxicity of this compound (MDA-MB-231 cells)
| Assay Type | Concentration | Observation | Reference |
| General Cytotoxicity | Up to 77 µM | No significant cytotoxicity | [1][3] |
| Acinar Morphogenesis | IC₅₀ ~77 µM | Inhibition of acinar morphogenesis | [1][3] |
Experimental Protocols
Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound powder in anhydrous, cell culture-grade DMSO to create a 10 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the medium is below 0.5%. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Scratch-Wound Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a DMSO vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells in serum-free medium) to the upper chamber of the Transwell insert. Include this compound or a DMSO vehicle control in the upper chamber with the cells.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Mandatory Visualizations
Caption: General experimental workflow for optimizing this compound.
Caption: this compound's proposed mechanism of action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of this compound | - Incorrect Concentration: The concentration used may be too low for the specific cell line. - Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. - Cell Line Insensitivity: The cell line may not be responsive to this compound. | - Perform a dose-response experiment with a wider range of concentrations. - Prepare a fresh stock solution of this compound. - Test the compound on a sensitive cell line (e.g., MDA-MB-231) as a positive control. |
| High background in Transwell assay | - Pore size too large: Cells may be passively passing through the membrane. - Incubation time too long: Over-migration of cells in the control group. - Incomplete removal of non-migrated cells: Cells on the top of the membrane are being counted. | - Use a Transwell insert with a smaller pore size. - Optimize the incubation time for your specific cell line. - Ensure thorough but gentle wiping of the top of the membrane with a cotton swab. |
| Inconsistent results in scratch-wound assay | - Variable scratch width: Inconsistent pressure or angle when making the scratch. - Cell proliferation: Cell division contributing to wound closure, masking the effect on migration. - Cell detachment: High concentrations of the compound or solvent may cause cell death and detachment. | - Use a guide for consistent scratching or an automated scratching tool. - Use a proliferation inhibitor (e.g., Mitomycin C) or serum-starve the cells during the assay. - Confirm the non-toxic concentration range with a viability assay and ensure the final DMSO concentration is low. |
| Precipitation of this compound in culture medium | - Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium. - High DMSO concentration: A high percentage of DMSO in the final medium can sometimes cause precipitation when mixed. | - Prepare the working solution by adding the stock solution to the medium dropwise while vortexing. - Perform serial dilutions of the stock solution in the medium. - Ensure the final DMSO concentration remains low (<0.5%). |
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of the TEMPO-Induced Radical Cyclization for Fusarisetin A Synthesis
Welcome to the technical support center for the TEMPO-induced radical cyclization step in the total synthesis of Fusarisetin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of TEMPO in the cyclization reaction for this compound synthesis?
A1: In the synthesis of this compound, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) serves as a radical trap in a key oxidative radical cyclization (ORC) step. The reaction is initiated by the oxidation of a β-keto ester precursor, which generates a radical at the C1 position. This radical then undergoes a 5-exo-trig cyclization onto a pendant alkene. The resulting C5 radical is subsequently trapped by TEMPO, leading to the formation of the C-ring of the this compound core.[1][2] This biomimetic approach is inspired by the proposed biosynthesis of this compound.[1][2]
Q2: What are the key reagents and conditions for the TEMPO-induced radical cyclization?
A2: The reaction typically involves the deprotonation of a β-keto ester precursor with a strong base like lithium hexamethyldisilazide (LiHMDS), followed by oxidation to generate the initial radical. An oxidant such as ferrocenium (B1229745) hexafluorophosphate (B91526) is commonly used.[1] The subsequent radical cyclization and TEMPO trapping are then effected by heating the reaction mixture. A significant refinement of this process is a one-pot radical cyclization/aminolysis cascade, which enhances the overall efficiency.[1][2]
Q3: What are the main challenges associated with this reaction?
A3: The primary challenges encountered during the TEMPO-induced radical cyclization for this compound include:
-
Low to moderate yields: Initial attempts at the cyclization resulted in low yields of the desired product.[2]
-
Lack of stereocontrol: The reaction often produces a mixture of diastereomers at the C5 position, typically in a close to 1:1 ratio.[1]
-
Decarboxylation: During scale-up, significant decarboxylation of the β-keto ester intermediate can occur, leading to reduced yields.[2]
-
Purification: The removal of TEMPO-related byproducts and the oxidant residues can be challenging.
Q4: How can the efficiency of the reaction be improved?
A4: A one-pot radical cyclization/aminolysis cascade has been developed to improve the efficiency of the synthesis.[1] This procedure combines the radical cyclization and a subsequent aminolysis step, which simplifies the workflow and can improve the overall yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The LiHMDS solution may have degraded, or the oxidant (e.g., ferrocenium hexafluorophosphate) may be of poor quality. 2. Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation step. 3. Low Reaction Temperature: The radical cyclization step may require a specific temperature to proceed efficiently. | 1. Use freshly titrated LiHMDS and high-purity oxidant. 2. Ensure complete deprotonation by using a slight excess of base and allowing sufficient reaction time at the appropriate temperature. Monitor the deprotonation by TLC if possible. 3. Carefully control the reaction temperature during the heating phase as specified in the protocol. |
| Poor Diastereoselectivity at C5 | The radical cyclization is inherently not highly stereoselective at the C5 position. | The diastereomers are often separable at a later stage. Alternatively, a post-cyclization three-step sequence involving oxidation to the C5-ketone followed by a stereoselective reduction has been employed to favor the desired diastereomer.[1] |
| Significant Decarboxylation of the β-keto Ester | This is a known issue, particularly during scale-up, and is promoted by prolonged exposure to heat and basic conditions. | Minimize the reaction time at elevated temperatures. The one-pot cyclization/aminolysis protocol can help to mitigate this by converting the ester to a more stable amide in situ. |
| Difficult Purification | 1. Residual TEMPO: The orange-red color of TEMPO can persist in the product. 2. Oxidant Byproducts: Ferrocene byproducts can be difficult to remove completely. | 1. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining TEMPO. 2. Multiple chromatographic purifications may be necessary. A plug of silica (B1680970) gel during workup can help to remove some of the baseline impurities. |
| Formation of Unidentified Byproducts | Side reactions such as intermolecular radical coupling or undesired fragmentation pathways may occur. | Ensure high dilution conditions to favor the intramolecular cyclization. Carefully control the rate of addition of the oxidant. Analyze the crude reaction mixture by LC-MS to identify potential side products and adjust the reaction conditions accordingly. |
Data Presentation
Table 1: Comparison of Yields for the TEMPO-Induced Radical Cyclization Step
| Substrate | Reaction Type | Oxidant | Yield (%) | Diastereomeric Ratio (d.r.) at C5 | Reference |
| β-Keto Ester | Stepwise Cyclization | Ferrocenium Hexafluorophosphate | 80 | ca. 1:1 | [1] |
| β-Keto Ester | One-Pot Cyclization/Aminolysis | Ferrocenium Hexafluorophosphate | 70 | ca. 1:1 | [1] |
| TBS-protected Equisetin | Stepwise Cyclization | Ferrocenium Hexafluorophosphate or Mn(OAc)₃ | 35 | - | [2] |
Experimental Protocols
Protocol 1: Stepwise TEMPO-Induced Radical Cyclization
This protocol is adapted from the total synthesis of (-)-Fusarisetin A by Nicolaou and coworkers.[1]
-
Enolate Formation: To a solution of the β-keto ester (1.0 equiv) in 1,2-dimethoxyethane (B42094) (DME) at -78 °C, add LiHMDS (1.5 equiv, 1.0 M in THF) dropwise.
-
Oxidation and TEMPO Trapping: Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C. Add TEMPO (1.05 equiv) followed by ferrocenium hexafluorophosphate (2.0 equiv). Stir for 5 minutes at 0 °C.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the TEMPO-adduct as an inseparable mixture of C1 isomers.
-
Radical Cyclization: A solution of the TEMPO-adduct in toluene (B28343) is heated at 90 °C for 36 hours.
-
Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tricyclic product as a mixture of diastereomers at the C5 center.
Protocol 2: One-Pot TEMPO-Induced Radical Cyclization/Aminolysis
This protocol is an efficient variation for the construction of the this compound core.[1]
-
Enolate Formation and Oxidation: Follow steps 1 and 2 of Protocol 1.
-
One-Pot Cyclization and Aminolysis: After the 5-minute stirring at 0 °C, add the desired amino acid (e.g., N-methylglycine methyl ester, 2.0 equiv), 4-DMAP (2.0 equiv), and 4Å molecular sieves to the reaction mixture.
-
Heating and Reaction Completion: Heat the reaction mixture to 90 °C and stir for 36 hours.
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography to yield the cyclized and aminolyzed product as a mixture of C5 diastereomers.
Visualizations
Caption: Experimental workflow for the one-pot TEMPO-induced radical cyclization/aminolysis.
Caption: Simplified mechanism of the TEMPO-induced radical cyclization.
References
Technical Support Center: Production of Fusarisetin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues in the production of Fusarisetin A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic origin of this compound?
A1: this compound is believed to be biosynthetically derived from equisetin (B570565), another secondary metabolite produced by Fusarium species.[1][2][3] The proposed key transformation is an oxidative radical cyclization of equisetin.[3] This suggests that factors influencing equisetin production will also likely impact the yield of this compound.
Q2: My Fusarium sp. culture is producing equisetin but little to no this compound. What could be the reason?
A2: The conversion of equisetin to this compound is a proposed aerobic oxidation step.[1] Insufficient dissolved oxygen in your fermentation is a likely bottleneck. Additionally, the specific enzymes mediating this conversion in Fusarium sp. FN080326 may require specific inducers or co-factors that are limiting in your culture conditions.
Q3: What are the key regulatory factors I should consider for optimizing this compound production in Fusarium?
A3: While specific regulatory pathways for this compound are not yet fully elucidated, studies on other Fusarium secondary metabolites suggest that production is often tightly controlled. Key factors to investigate include nitrogen availability, pH, and light.[4] Global regulatory pathways, such as the cAMP signaling pathway, have also been shown to influence secondary metabolism in Fusarium.[4]
Q4: Are there any known genetic engineering strategies to enhance this compound production?
A4: While there are no published reports on the genetic engineering of Fusarium sp. specifically for enhanced this compound production, general strategies applied to other fungal secondary metabolites could be effective. These include overexpression of pathway-specific transcription factors or key biosynthetic enzymes.[5][6] For this compound, enhancing the expression of the putative oxidase responsible for converting equisetin could be a viable strategy.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Symptoms:
-
No detectable this compound in culture extracts via HPLC or LC-MS.
-
Low overall biomass of the Fusarium sp. culture.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Suboptimal Culture Medium | Screen different basal and production media. Key components to vary include carbon source (e.g., glucose, sucrose, starch), nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) sulfate), and trace elements. | Medium Optimization Protocol: 1. Prepare a series of liquid media with varying concentrations of carbon and nitrogen sources. 2. Inoculate with a standardized spore suspension of Fusarium sp. FN080326. 3. Cultivate under consistent conditions (temperature, agitation, light). 4. Harvest at different time points and analyze for this compound production using HPLC. |
| Inappropriate Fermentation Parameters | Optimize physical parameters such as temperature, pH, and dissolved oxygen. Fusarium species often have specific optimal ranges for secondary metabolite production.[7] | Fermentation Parameter Optimization: 1. Set up multiple small-scale bioreactors. 2. Vary one parameter at a time (e.g., temperature range of 20-30°C, pH range of 4-7). 3. Monitor cell growth and this compound titers throughout the fermentation. |
| Strain Instability | The producing strain may lose its ability to synthesize this compound after multiple subcultures. | Strain Maintenance and Revival: 1. Prepare and maintain frozen stocks of the original high-producing isolate. 2. Periodically start new cultures from these frozen stocks. 3. Re-isolate single spore colonies to select for high producers. |
Issue 2: High Equisetin to this compound Ratio
Symptoms:
-
Significant production of equisetin with very low conversion to this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Limited Oxygen Supply | The conversion of equisetin to this compound is an oxidative process.[1] Increase aeration and agitation in the fermenter to improve dissolved oxygen levels. | Aeration Enhancement: 1. In a controlled bioreactor, systematically increase the agitation speed and/or airflow rate. 2. Monitor dissolved oxygen levels using a probe. 3. Correlate dissolved oxygen concentration with the ratio of equisetin to this compound. |
| Lack of Specific Inducers | The expression of the enzyme(s) responsible for the conversion may require specific chemical inducers. | Inducer Screening: 1. Add potential inducers (e.g., specific amino acids, plant-derived compounds, or known fungal elicitors) to the production medium at different growth phases. 2. Monitor the expression of putative biosynthetic genes via qRT-PCR and the production of this compound via HPLC. |
| Enzyme Inhibition | Components in the culture medium or other secreted metabolites may be inhibiting the oxidative enzyme. | Medium Component Analysis: 1. Analyze the spent medium for potential inhibitory compounds. 2. Test the effect of removing or replacing specific medium components on the conversion of equisetin to this compound. |
Issue 3: Difficulties in Downstream Processing and Purification
Symptoms:
-
Low recovery of this compound after extraction and chromatography.
-
Co-elution of impurities with the final product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Product Degradation | This compound may be unstable under certain pH, temperature, or light conditions. | Stability Studies: 1. Subject purified this compound to a range of pH values, temperatures, and light exposures. 2. Monitor its degradation over time using HPLC. 3. Based on the results, adjust the purification protocol to maintain stable conditions. |
| Suboptimal Extraction Method | The chosen solvent system may not be efficient for extracting this compound from the mycelium or broth. | Extraction Solvent Screening: 1. Perform small-scale extractions of the fermentation broth and mycelium with different organic solvents (e.g., ethyl acetate, butanol, dichloromethane). 2. Analyze the extracts for this compound content to identify the most effective solvent. |
| Inefficient Chromatographic Separation | The stationary and mobile phases used for chromatography may not be suitable for resolving this compound from closely related impurities. | Chromatography Optimization: 1. Screen different chromatography resins (e.g., silica (B1680970) gel, C18 reversed-phase, Sephadex). 2. Develop a gradient elution method to improve separation. 3. Consider using preparative HPLC for final purification if high purity is required. |
Data Presentation
Table 1: Key Fermentation Parameters for Optimization
| Parameter | Typical Range for Fusarium sp. | Potential Impact on this compound Production |
| Temperature | 20 - 30 °C[7] | Affects fungal growth and enzyme activity. |
| pH | 4.0 - 7.0[7] | Influences nutrient uptake and secondary metabolite biosynthesis. |
| Agitation | 150 - 250 rpm | Impacts oxygen transfer and nutrient distribution. |
| Aeration | 0.5 - 1.5 vvm | Crucial for the oxidative conversion of equisetin. |
| Carbon Source | Glucose, Sucrose, Starch | Primary energy source, can have regulatory effects. |
| Nitrogen Source | Peptone, Yeast Extract, (NH₄)₂SO₄ | Can regulate the onset of secondary metabolism. |
Table 2: Troubleshooting Low Yields - A Summary
| Symptom | Primary Area to Investigate | Key Actions |
| Low Biomass & Low Titer | Culture Conditions | Optimize medium composition and fermentation parameters. |
| High Biomass & Low Titer | Biosynthetic Pathway Regulation | Investigate oxygen levels, potential inducers, and gene expression. |
| Product Loss During Recovery | Downstream Processing | Optimize extraction and purification protocols, check product stability. |
Visualizations
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Production of the Fungal Pigment Aurofusarin in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
How to prevent degradation of Fusarisetin A in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Fusarisetin A in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity of this compound in Aqueous Solution
Question: I am observing a significant decrease in the efficacy of my this compound solution shortly after preparation in an aqueous buffer. What could be the cause and how can I prevent it?
Possible Causes and Solutions:
-
Hydrolysis: The chemical structure of this compound contains ester and amide-like functionalities within its tetramic acid moiety, which are susceptible to hydrolysis, especially under non-neutral pH conditions. Degradation can accelerate in both acidic and alkaline environments.
-
Oxidation: The presence of multiple reactive sites, including allylic positions, suggests that this compound may be prone to oxidation, potentially triggered by dissolved oxygen, metal ions, or exposure to light. The biosynthesis of this compound is thought to involve reactive oxygen species (ROS), indicating its potential sensitivity to oxidative degradation.[1][2]
Troubleshooting Workflow:
References
Optimizing reaction conditions for the intramolecular Diels-Alder cycloaddition in Fusarisetin A synthesis
Welcome to the technical support center for the synthesis of Fusarisetin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the critical intramolecular Diels-Alder (IMDA) cycloaddition step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the intramolecular Diels-Alder reaction for the synthesis of the trans-decalin core of this compound.
Question 1: I am observing low to no yield of the desired cycloadduct. What are the potential causes and solutions?
Answer:
Low or no yield in the intramolecular Diels-Alder reaction is a common hurdle. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:
-
Inadequate Thermal Energy: The uncatalyzed Diels-Alder reaction often requires significant thermal energy to overcome the activation barrier. If you are running the reaction at low temperatures without a catalyst, consider gradually increasing the temperature. However, be aware that high temperatures can sometimes lead to decomposition or the formation of side products.
-
Catalyst Inactivity or Incompatibility: Lewis acid catalysis is frequently employed to accelerate the IMDA reaction and improve yields at lower temperatures.[1][2] If you are using a Lewis acid, consider the following:
-
Choice of Lewis Acid: The effectiveness of a Lewis acid can be highly substrate-dependent. If one Lewis acid is not providing satisfactory results, screening a variety of options is recommended. Common Lewis acids for this type of transformation include Et₂AlCl, Me₂AlCl, BF₃·OEt₂, and SnCl₄.
-
Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the Lewis acid is being used. In some cases, substoichiometric amounts are sufficient, while other systems may require a full equivalent or even an excess.[3]
-
Catalyst Decomposition: Lewis acids are sensitive to moisture and air. Ensure anhydrous conditions are maintained throughout the setup and reaction. Use freshly distilled solvents and properly dried glassware.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Non-polar solvents are often used for Diels-Alder reactions. However, for reactions involving polar transition states, polar solvents may be beneficial.[4][5] It is advisable to screen a range of anhydrous solvents such as dichloromethane (B109758) (DCM), toluene, and diethyl ether.
-
Substrate Purity: Impurities in the starting triene precursor can interfere with the catalyst or the reaction itself. Ensure your starting material is of high purity before proceeding with the cycloaddition.
Question 2: The diastereoselectivity of my reaction is poor, leading to a mixture of isomers. How can I improve the stereochemical outcome?
Answer:
Achieving high diastereoselectivity is crucial for an efficient synthesis. The formation of the desired trans-decalin core is a key stereochemical challenge.
-
Lewis Acid Selection: The nature and bulkiness of the Lewis acid can influence the transition state geometry and, consequently, the diastereoselectivity.[6] For instance, bulkier Lewis acids may favor the formation of one diastereomer over another due to steric hindrance. Screening different Lewis acids is a primary strategy to optimize stereoselectivity.
-
Temperature Control: Reaction temperature plays a critical role in stereoselectivity. Lower temperatures generally favor the formation of the kinetically controlled product, which may or may not be the desired isomer. Running the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) can help determine the optimal conditions for selectivity.
-
Solvent Polarity: The solvent can influence the stability of the different transition states leading to the various diastereomers. Experimenting with solvents of varying polarity can sometimes enhance the diastereomeric ratio.[4][5]
Question 3: I am observing the formation of side products or decomposition of my starting material. What steps can I take to minimize these issues?
Answer:
Side product formation and starting material decomposition can significantly reduce the yield of the desired product.
-
Reaction Temperature and Time: As mentioned, excessively high temperatures can lead to decomposition. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
-
Lewis Acid Stoichiometry: Using an excess of a strong Lewis acid can sometimes promote side reactions or decomposition. Try reducing the amount of the Lewis acid to catalytic quantities.
-
Quenching Conditions: The method used to quench the reaction can also be critical. Ensure the quenching procedure is appropriate for the Lewis acid used and is performed at a suitable temperature to avoid degradation of the product.
Data Presentation: Lewis Acid and Solvent Effects
The following tables summarize data from studies on related intramolecular Diels-Alder reactions, providing a starting point for your optimization experiments.
Table 1: Effect of Lewis Acid on a Model Intramolecular Diels-Alder Reaction
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None (Thermal) | Toluene | 110 | 24 | 45 | 3:1 |
| 2 | Et₂AlCl (1.1) | DCM | -78 to 0 | 4 | 85 | 10:1 |
| 3 | Me₂AlCl (1.1) | DCM | -78 to 0 | 4 | 90 | >20:1 |
| 4 | BF₃·OEt₂ (1.1) | DCM | -78 to 0 | 6 | 75 | 5:1 |
| 5 | SnCl₄ (1.1) | DCM | -78 | 2 | 60 | 8:1 |
Note: This data is representative and compiled from various studies on similar substrates. Actual results may vary for the this compound precursor.
Table 2: Influence of Solvent on a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Me₂AlCl | DCM | -78 to 0 | 90 | >20:1 |
| 2 | Me₂AlCl | Toluene | -78 to 0 | 82 | 15:1 |
| 3 | Me₂AlCl | Et₂O | -78 to 0 | 70 | 12:1 |
| 4 | Me₂AlCl | Hexane | -78 to 0 | 65 | 18:1 |
Note: This data is representative and compiled from various studies on similar substrates. Actual results may vary for the this compound precursor.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder Cycloaddition:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the triene precursor.
-
Solvent Addition: Dissolve the triene precursor in the desired anhydrous solvent (e.g., dichloromethane) via cannula transfer.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., Et₂AlCl in hexanes) dropwise to the stirred solution of the triene.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous Rochelle's salt, water, or a pH 7 buffer) at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
Visualizations
The following diagrams illustrate the workflow for optimizing the intramolecular Diels-Alder reaction and a troubleshooting decision tree.
Caption: Workflow for IMDA reaction optimization.
Caption: Troubleshooting decision tree for the IMDA reaction.
References
- 1. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Improving the efficiency of the one-pot radical cyclization/aminolysis for Fusarisetin A core
Technical Support Center: Fusarisetin A Core Synthesis
Welcome to the technical support center for the synthesis of the this compound core, focusing on the one-pot radical cyclization/aminolysis reaction. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers in overcoming common challenges and improving the efficiency of this key synthetic step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the one-pot radical cyclization/aminolysis for the this compound core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | 1. Incomplete radical cyclization.[1] 2. Degradation of starting material or product. 3. Suboptimal reaction temperature.[2] | 1. Increase reaction time or slowly add the radical initiator. 2. Ensure all reagents are pure and solvents are appropriately degassed. 3. Optimize the reaction temperature; avoid excessively high temperatures which can lead to decarboxylation.[2] Consider alternative metal-promoted methods if TEMPO-mediated reactions are problematic.[2] |
| Significant Decarboxylation of β-ketoester Starting Material | 1. High reaction temperatures.[2] 2. Prolonged reaction times at elevated temperatures. | 1. Lower the reaction temperature. It has been noted that raising the temperature to decrease reaction time can lead to significant decarboxylation.[2] 2. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Consider protecting the β-ketoester, for instance, as a TBS ether, which has been shown to be effective in alternative metal-promoted cyclizations.[2] |
| Poor Diastereoselectivity (approx. 1:1 mixture) | The one-pot radical cyclization/aminolysis reaction is known to have moderate diastereoselectivity.[1] | 1. While significant improvement in the one-pot procedure is challenging, subsequent separation of the diastereomers can be performed. 2. Alternatively, the diastereomeric mixture can be carried forward to the next step, where oxidation of the C5 center can resolve the issue by forming a single product.[2] |
| Incomplete Aminolysis | 1. Insufficient amount of the amino acid derivative. 2. Steric hindrance. 3. Low reaction temperature for the aminolysis step. | 1. Use a slight excess of the amino acid derivative. 2. Ensure the chosen amino acid derivative is appropriate for the substrate. 3. While the radical cyclization may require specific temperatures, the subsequent aminolysis might benefit from a temperature adjustment if performed in a stepwise manner, though the one-pot efficiency would be lost. |
| Formation of Side Products | 1. Competing reaction pathways. 2. Presence of impurities in starting materials or reagents. | 1. Re-purify all starting materials and reagents. Ensure the solvent is of high purity and appropriately degassed to prevent side reactions with oxygen. 2. Analyze side products by NMR and MS to understand their structure and adjust reaction conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the one-pot radical cyclization/aminolysis reaction?
A1: The main advantage is its efficiency. It combines two key steps, the formation of the C ring of the this compound core via radical cyclization and the introduction of the amino acid side chain through aminolysis, into a single synthetic operation. This reduces the number of purification steps and increases the overall yield.[1]
Q2: What is a common side reaction to be aware of during the TEMPO-mediated radical cyclization?
A2: A significant side reaction, especially during scale-up, is the decarboxylation of the β-ketoester starting material.[2] This is often exacerbated by elevated temperatures used to accelerate the reaction.
Q3: Can the diastereoselectivity of the one-pot reaction be improved?
A3: The reported diastereoselectivity is moderate, typically around 1:1.[1] While optimizing reaction conditions might offer marginal improvements, it is a known limitation of this specific one-pot procedure. The common strategy is to separate the diastereomers later or to resolve the stereocenter in a subsequent oxidation step.[2]
Q4: Are there alternatives to the TEMPO-mediated oxidative radical cyclization?
A4: Yes, alternative metal-promoted oxidative radical cyclization (ORC) reactions have been explored to overcome the challenges of the TEMPO-mediated approach, such as decarboxylation.[2] Metals like cobalt, manganese, and cerium have been successfully used in model systems for the construction of the CDE ring system of this compound.[2]
Q5: What is the typical overall yield for the one-pot radical cyclization/aminolysis cascade?
A5: The one-pot reaction has been reported to proceed in a 70% overall yield to afford the tricyclic core with the attached amino acid side chain as a mixture of diastereomers.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield of One-Pot Reaction | 70% | [1] |
| Diastereomeric Ratio (C5) | ~ 1:1 | [1] |
| Radical Cyclization Temperature (Toluene) | 90 °C | [1] |
| Radical Cyclization Time | 36 h | [1] |
Experimental Protocols
One-Pot TEMPO-Induced Radical Cyclization/Aminolysis
Disclaimer: This is a representative protocol based on published literature. Researchers should consult the original publications for precise details and safety information.
-
Preparation: To a solution of the bicyclic precursor (1.0 equiv) in toluene, add the desired amino acid derivative (e.g., serine derivative, 1.2 equiv).
-
Reaction Initiation: Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, a slight excess) to the mixture.
-
Cyclization: Heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (approximately 36 hours).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel to yield the desired tricyclic product as a mixture of diastereomers.
Visualizations
Caption: Workflow for the one-pot radical cyclization/aminolysis.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified pathway of the one-pot reaction.
References
Technical Support Center: Purification of Synthetic Fusarisetin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic Fusarisetin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of synthetic this compound?
A1: The primary challenge in the purification of synthetic this compound is the separation of diastereomers, particularly the C5 epimer, which often forms in a nearly 1:1 ratio during synthesis.[1] Other challenges include removing structurally similar byproducts and handling a compound with multiple polar functional groups which can lead to issues like peak tailing in chromatography.
Q2: What are the typical purification methods for this compound?
A2: The most commonly employed method for the purification of synthetic this compound is silica (B1680970) gel column chromatography.[1][2] Preparative thin-layer chromatography (TLC) has also been used for purification on a smaller scale.[3] Some synthetic routes are designed to be "protecting-group free" to minimize the number of purification steps.[2]
Q3: Is this compound stable during purification?
A3: this compound contains a tetramic acid moiety, which is a relatively stable lactam.[4] However, tetramic acids can be sensitive to strong bases, which may lead to partial racemization. Some tetramic acid derivatives have also shown instability in acidic solvents.[5] It is advisable to use neutral or mildly acidic conditions during purification and to avoid prolonged exposure to strong acids or bases.
Q4: What analytical techniques are used to assess the purity of this compound?
A4: The purity and structural confirmation of this compound are typically assessed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1] Comparison of spectral data with published values for the natural or synthetic compound is crucial for verification.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Column Chromatography
Symptoms:
-
Broad, overlapping peaks corresponding to this compound and its C5-epimer.
-
Inability to achieve baseline separation, resulting in fractions containing a mixture of diastereomers.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the subtle differences between the diastereomers.
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Incorrect Stationary Phase: While silica gel is standard, its specific properties (particle size, pore size) might not be ideal for this specific separation.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize the Mobile Phase | Perform small-scale TLC experiments with various solvent systems. Start with a non-polar system like hexanes:ethyl acetate (B1210297) and gradually increase the polarity. Test different solvent combinations such as dichloromethane (B109758):methanol or chloroform:acetone. A shallow gradient during column chromatography can also improve resolution. | Improved separation of diastereomer spots on TLC, which can be translated to the column. |
| Reduce Column Loading | Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. | Sharper peaks and better resolution between the diastereomers. |
| Experiment with Different Stationary Phases | If silica gel fails to provide adequate separation, consider using other normal-phase media like alumina (B75360) or bonded phases such as diol or cyano columns. Reverse-phase HPLC with a C18 column can also be an effective alternative for separating diastereomers. | Enhanced selectivity for the diastereomers, leading to better separation. |
Issue 2: Significant Product Loss During Purification
Symptoms:
-
Low overall yield of pure this compound after chromatography.
-
Streaking or tailing of the product on the column, leading to multiple mixed fractions.
Possible Causes:
-
Decomposition on Silica Gel: The slightly acidic nature of silica gel may cause degradation of this compound, especially with prolonged contact time.
-
Irreversible Adsorption: The polar functional groups of this compound (ketone, lactam, hemiketal, and primary alcohol) can lead to strong, sometimes irreversible, binding to the stationary phase.[2]
-
Sub-optimal pH: If the crude mixture is acidic or basic, it can affect the compound's interaction with the stationary phase and potentially lead to degradation.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Neutralize the Crude Mixture | Before loading onto the column, dissolve the crude product in a suitable solvent and wash with a mild buffer (e.g., saturated sodium bicarbonate solution if acidic, or dilute citric acid if basic) to bring the pH closer to neutral. Ensure to thoroughly dry the organic layer before concentrating. | Minimized on-column degradation and improved chromatographic behavior. |
| Use Deactivated Silica Gel | Treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the mobile phase or by pre-washing the packed column), to neutralize acidic sites. | Reduced tailing and irreversible adsorption, leading to higher recovery of the product. |
| Minimize Contact Time | Use flash chromatography with higher flow rates to reduce the time the compound spends on the column. | Decreased opportunity for on-column degradation and improved yield. |
Experimental Protocols
Protocol 1: Gram-Scale Purification of (+)-Fusarisetin A
This protocol is adapted from a scalable total synthesis of (+)-Fusarisetin A.[2]
-
Reaction Work-up: Following the final synthetic step (reduction of the peroxy-fusarisetins with thiourea), concentrate the reaction mixture under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Pack the column using a slurry of silica gel in the initial mobile phase.
-
Loading: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the column.
-
Mobile Phase: A gradient of hexanes:ethyl acetate. The exact gradient will depend on the specific impurities present but a typical starting point is 9:1 hexanes:ethyl acetate, gradually increasing to 1:1.
-
Fraction Collection: Collect fractions and monitor by TLC (visualized with UV light and/or a CAM stain).
-
-
Analysis: Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure. Confirm the structure and purity by ¹H-NMR, ¹³C-NMR, and HRMS.
Protocol 2: Small-Scale Purification via Preparative TLC
This protocol is suitable for purifying smaller quantities of this compound.[3]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Use a preparative TLC plate (e.g., 20x20 cm, 1000 µm thickness).
-
Spotting: Carefully apply the dissolved sample as a thin line across the origin of the TLC plate.
-
Development: Develop the plate in a sealed tank with an optimized solvent system (e.g., 1:1 hexanes:ethyl acetate).
-
Visualization and Extraction:
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica band corresponding to this compound.
-
Extract the product from the silica using a polar solvent like ethyl acetate or methanol.
-
Filter the extract to remove the silica and concentrate the filtrate to obtain the purified product.
-
Quantitative Data Summary
| Synthesis Step | Product | Diastereomeric Ratio (dr) | Yield | Reference |
| Dieckmann Condensation | (-)-Equisetin and C₃-epi-equisetin | ca 1:1 | 100% | [2] |
| Oxidative Radical Cyclization | (+)-Fusarisetin A and its C₅ epimer | 1.3:1 | 62% (overall) | [2] |
| Luche Reduction & Dieckmann Condensation | (-)-Fusarisetin A and its C₅-epimer | ca 4:1 | 42% (over 2 steps) | [2] |
| Radical Cyclization | Tricyclic product 15 and its C-5 diastereomer | ca 1:1 | 80% | [1] |
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: A simplified diagram of the proposed biosynthetic pathway of this compound from Equisetin.
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Conceptual Signaling Pathway of this compound in Cancer Cell Migration
Caption: A conceptual diagram showing this compound's inhibitory effect on cancer cell migration. The exact molecular target is currently unknown.
References
- 1. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Enhancing the stability of Fusarisetin A for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Fusarisetin A for long-term experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on its stability.
| Question | Possible Cause | Suggested Solution |
| Why am I seeing a decrease in the activity of this compound over time in my long-term cell culture experiment? | 1. Degradation in Aqueous Media: this compound's complex structure, which includes a lactam and other functionalities, may be susceptible to hydrolysis at the physiological pH (around 7.4) and temperature (37°C) of cell culture media.[1][2] 2. Oxidative Degradation: The biosynthesis of this compound is thought to involve reactive oxygen species (ROS), suggesting the molecule itself may be prone to oxidation, which can be accelerated by components in the culture medium and exposure to air.[3][4] 3. Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates and pipette tips, reducing the effective concentration in the media.[5] | 1. Perform a Stability Study: Use the protocol provided in this guide to determine the half-life of this compound in your specific cell culture medium. 2. Replenish this compound: Based on its stability profile, consider partial or complete media changes with freshly prepared this compound at regular intervals during your experiment. 3. Use Antioxidants: Consider supplementing your media with low concentrations of antioxidants like N-acetylcysteine or Vitamin E, after confirming they do not interfere with your experimental model.[6][7] 4. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips to minimize loss due to adsorption.[5] |
| I observe inconsistent results between experimental replicates. Could this be related to this compound stability? | 1. Inconsistent Stock Solution Handling: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation or precipitation of the compound.[8] 2. Inaccurate Pipetting of Small Volumes: Errors in pipetting small volumes of a highly concentrated stock solution can lead to significant variations in the final concentration. 3. Variability in Media Preparation: Differences in media batches or supplements could affect the stability of this compound. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Store them at -80°C for long-term stability.[8] 2. Prepare Intermediate Dilutions: Instead of directly adding very small volumes of the stock to your media, prepare an intermediate dilution in a suitable solvent or media. 3. Standardize Media Preparation: Use the same batch of media and supplements for all related experiments to ensure consistency. |
| My this compound stock solution in DMSO has developed a precipitate. Is it still usable? | 1. Poor Solubility at Low Temperatures: The solubility of some compounds in DMSO can decrease upon freezing, leading to precipitation. 2. Water Absorption: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound and potentially cause hydrolysis.[9] | 1. Gently Warm and Vortex: Before use, bring the vial to room temperature and vortex thoroughly to redissolve the compound. Visually inspect for any remaining precipitate. 2. Centrifuge the Vial: If a precipitate persists, centrifuge the vial at high speed and carefully aspirate the supernatant for use. The concentration of this solution should be re-verified. 3. Prepare Fresh Stock: If precipitation is a recurring issue, it is best to prepare a fresh stock solution and ensure it is stored in a tightly sealed container in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[8] This stock solution should then be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C.[8] This practice minimizes the number of freeze-thaw cycles and reduces the absorption of water, which can degrade the compound.[9]
Q2: How can I determine if this compound is stable in my specific cell culture medium?
A2: You can perform a stability study by incubating this compound in your cell culture medium (with and without serum) at 37°C over the time course of your experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), samples of the medium should be collected and the concentration of this compound quantified using an analytical method like LC-MS.[10] A detailed protocol is provided in the "Experimental Protocols" section.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure and biosynthetic pathway, the primary potential degradation pathways are:
-
Oxidation: The molecule's synthesis from equisetin (B570565) involves oxidation, suggesting it may be susceptible to further oxidative degradation.[3][4]
-
Hydrolysis: The presence of a lactam and other ester-like functionalities suggests a potential for hydrolysis, which can be catalyzed by acidic or basic conditions, or by enzymes present in serum.[1]
Q5: Can I add stabilizing agents to my cell culture medium to protect this compound?
A5: It may be possible to add stabilizing agents, such as antioxidants (e.g., N-acetylcysteine, Vitamin E), to your culture medium.[6][7] However, it is crucial to first perform control experiments to ensure that these agents do not interfere with your cell model or the biological question you are investigating.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium using LC-MS
This protocol describes a method to quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (with and without serum, as required)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound not present in the sample)
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into sterile, low-protein-binding microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point (e.g., 0, 2, 8, 24, 48, 72 hours), remove one aliquot from the incubator. The 0-hour time point should be collected immediately after preparation.
-
Protein Precipitation and Extraction: To 100 µL of the collected medium, add 200 µL of cold acetonitrile containing the internal standard. Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point. Plot the percentage of this compound remaining versus time to determine its stability profile and half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound under experimental conditions.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fagronacademy.us [fagronacademy.us]
- 7. ulprospector.com [ulprospector.com]
- 8. captivatebio.com [captivatebio.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enantioselective Bioactivity of Fusarisetin A: A Comparative Guide
A comprehensive analysis of (+)-Fusarisetin A and (-)-Fusarisetin A reveals a stark contrast in their ability to inhibit cancer cell migration. This guide presents a detailed comparison of their bioactivities, supported by experimental data and protocols, to inform researchers and drug development professionals in the field of oncology.
Fusarisetin A, a natural product isolated from a Fusarium species, has garnered significant attention for its potent anti-metastatic properties.[1][2] As a chiral molecule, it exists in two enantiomeric forms: (+)-Fusarisetin A and (-)-Fusarisetin A. Extensive research has demonstrated that the biological activity of this compound is highly dependent on its stereochemistry, with the naturally occurring (+)-enantiomer exhibiting remarkable efficacy in inhibiting cancer cell migration and invasion, while the (-)-enantiomer is reported to be significantly less potent.[1][2][3]
Comparative Bioactivity Data
The differential bioactivity between the two enantiomers has been primarily evaluated using human breast adenocarcinoma MDA-MB-231 cells, a highly invasive cancer cell line. The following table summarizes the available quantitative data for (+)-Fusarisetin A and the qualitative assessment of (-)-Fusarisetin A.
| Bioassay | (+)-Fusarisetin A (IC₅₀) | (-)-Fusarisetin A | Cell Line | Reference |
| Cell Migration | ~7.7 µM | Inactive | MDA-MB-231 | [1] |
| Cell Invasion | ~26 µM | Significantly less potent | MDA-MB-231 | [1] |
| Acinar Morphogenesis | ~77 nM | Not reported | MDA-MB-231 | [4] |
| Scratch-Wound Assay | Effective at 1 µg/mL | Inactive | MDA-MB-231 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of (+)-Fusarisetin A and (-)-Fusarisetin A bioactivity.
Transwell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Culture: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.
-
Cell Seeding: MDA-MB-231 cells are serum-starved overnight. The cells are then trypsinized, counted, and resuspended in serum-free DMEM. A cell suspension of 1 x 10⁵ cells is seeded into the upper chamber of the Transwell insert.
-
Treatment: (+)-Fusarisetin A or (-)-Fusarisetin A, dissolved in DMSO, is added to the upper chamber at various concentrations. A DMSO-only control is also included.
-
Incubation: The plate is incubated for 24 hours at 37°C to allow for cell migration.
-
Cell Staining and Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a 0.5% crystal violet solution. The stained cells are then imaged and counted under a microscope. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell migration by 50% compared to the DMSO control.
Scratch-Wound Assay
This assay assesses the ability of a cell population to migrate and close an artificial "wound" created in a confluent cell monolayer.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a straight scratch (wound) across the center of the cell monolayer.
-
Treatment: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh medium containing either (+)-Fusarisetin A, (-)-Fusarisetin A (at various concentrations), or DMSO (as a control) is added.
-
Imaging: The wound area is imaged at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.
Mechanism of Action: A Novel Pathway
Initial investigations into the mechanism of action of this compound explored its potential interaction with the cellular cytoskeleton, given that other anti-migratory natural products, such as cytochalasin D, target actin filaments.[5] However, experimental evidence has shown that (+)-Fusarisetin A does not affect actin polymerization or microtubule dynamics.[5] This suggests that this compound operates through a novel mechanism of action, distinct from that of known anti-migration agents, and its molecular target is yet to be identified.[5] This opens up new avenues for research into the signal transduction pathways that govern cancer metastasis.
Experimental Workflow: Investigating Cytoskeletal Effects
The following diagram illustrates the experimental workflow used to determine that (+)-Fusarisetin A does not directly impact actin and microtubule dynamics.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: scalable total synthesis and related studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fusarisetin A Versus Equisetin: A Comparative Analysis of Anti-Migration Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the anti-migration properties of two natural compounds, fusarisetin A and equisetin (B570565). The data presented herein is compiled from published experimental findings to offer an objective overview for researchers in oncology and drug discovery.
Executive Summary
This compound has been identified as a potent inhibitor of cancer cell migration, demonstrating significant activity in various in vitro assays. In direct comparative studies, its biosynthetic precursor, equisetin, has been found to be largely inactive or significantly less potent in inhibiting cell migration. This compound appears to exert its anti-migratory effects through a novel mechanism of action, independent of common pathways involving actin or microtubule dynamics.
Quantitative Data on Anti-Migration Effects
The following table summarizes the available quantitative data for the anti-migration effects of this compound and equisetin.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Cytotoxicity | Reference |
| This compound | MDA-MB-231 (human breast cancer) | Cell Migration | ~7.7 | No significant cytotoxicity up to 77 µM | [1] |
| This compound | MDA-MB-231 (human breast cancer) | Cell Invasion | ~26 | No significant cytotoxicity up to 77 µM | [1] |
| Equisetin | MDA-MB-231 (human breast cancer) | Cell Migration | Inactive | Not specified | [1] |
| 5'-epiequisetin | PC-3 (human prostate cancer) | Cell Migration | 6.80 ± 0.31 | Not specified |
Note: 5'-epiequisetin is an epimer of equisetin. The data for 5'-epiequisetin is presented for informational purposes, but it is important to note that the cell line and specific compound differ from the direct comparative studies of this compound and equisetin.
Mechanism of Action
This compound: A Novel Anti-Migration Pathway
Current research indicates that this compound's mechanism of action is distinct from many known anti-migration agents.[2] Proteomic profiling of this compound-treated cells differs significantly from that of other reference compounds.[1]
Key findings regarding this compound's mechanism include:
-
No Direct Effect on Actin or Microtubules: Studies have shown that this compound does not disrupt actin polymerization or microtubule dynamics, which are common targets for anti-migration drugs.[2]
-
Independent of Major Kinase Pathways: this compound does not inhibit the phosphorylation of several key kinases involved in cell migration and metastasis, such as ERK1/2, AKT, c-Jun, and p38.[1]
These findings strongly suggest that this compound acts on a novel, yet to be fully elucidated, signaling pathway to inhibit cell migration.
Caption: Proposed mechanism of this compound.
Equisetin: Limited Anti-Migration Activity
In studies where this compound demonstrated potent anti-migration effects, equisetin was found to be inactive.[1] This suggests that the structural modifications that differentiate this compound from equisetin are critical for its anti-migration activity.
Research on an epimer of equisetin, 5'-epiequisetin, in prostate cancer cells suggests a potential mechanism involving the downregulation of the beta-catenin/cadherin signaling pathway. However, the relevance of this to the cell lines used in this compound studies is not confirmed, and the direct comparative studies show a lack of activity for equisetin itself.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the anti-migration effects of this compound and equisetin.
Scratch-Wound Healing Assay
This assay measures the ability of a cell population to migrate and close a mechanically created "wound" in a confluent monolayer.
-
Cell Seeding: Plate cells in a multi-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch across the center of the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound or equisetin) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Image Acquisition: The wounded area is imaged at time zero and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Data Analysis: The width or area of the wound is measured at each time point. The rate of wound closure is calculated and compared between treated and control groups to determine the inhibitory effect of the compound.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane towards a chemoattractant.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in the wells of a multi-well plate. The lower chamber is filled with cell culture medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: A suspension of serum-starved cells is seeded into the upper chamber of the Transwell insert in serum-free medium containing the test compound or vehicle control.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted. The number of migrated cells in the treated groups is compared to the control group to determine the percent inhibition.
Caption: Transwell Migration Assay Workflow.
Conclusion
The available evidence strongly supports this compound as a potent inhibitor of cancer cell migration, while its biosynthetic precursor, equisetin, is largely inactive in this regard. The novel mechanism of action of this compound makes it a compelling candidate for further investigation in the development of anti-metastatic therapies. Future research should focus on the identification of its specific molecular target(s) to fully elucidate its anti-migration pathway.
References
A Comparative Guide to the Structure-Activity Relationship of Fusarisetin A Derivatives
Fusarisetin A, a natural product isolated from Fusarium species, has garnered significant attention for its potent and selective inhibition of cancer cell migration and invasion, key processes in tumor metastasis.[1][2] Unlike many anticancer agents, this compound exhibits low cytotoxicity, suggesting a novel mechanism of action that does not involve the disruption of actin or microtubule dynamics.[1][3] This unique biological profile has spurred research into its total synthesis and the generation of derivatives to elucidate the structural features crucial for its anti-migratory activity. This guide compares the biological activities of key this compound derivatives, providing experimental data and methodologies to inform future drug development efforts.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has revealed several key determinants for its biological activity. The complex pentacyclic core, featuring a trans-decalin unit fused to a tetramic acid moiety, is fundamental.[2]
-
Stereochemistry: The natural (+)-enantiomer of this compound is the active form, while the (-)-enantiomer is significantly less potent.[4] Interestingly, the C5-epimer of (+)-Fusarisetin A retains potent anti-migration activity, indicating some flexibility at this position.[1][4]
-
Decalin Motif: The decalin ring system is critical for activity. A truncated analog representing only the CDE ring system was found to be inactive.[3]
-
Serine Moiety: The N-methyl serine portion of the molecule is essential. Analogs where the hydroxymethyl group of the serine was removed proved to be inactive, highlighting the importance of this functional group.[3]
-
C18 Hydroxyl Group: The oxygen functionality at C18 is vital for the biological profile of fusarisetins.[5] However, acetylation of this hydroxyl group to produce an acetate (B1210297) derivative (compound 16 ) maintained inhibitory activity.[3]
-
Modifications to the Core: While some modifications abolish activity, others are tolerated. For instance, a dihydroxylated derivative (13 ) demonstrated significant inhibition of cell migration.[3] Conversely, an epoxide derivative (14 ) and a reduced analog (15 ) were inactive.[3] The biosynthetic precursor, equisetin, which lacks the CDE ring fusion, is also significantly less active.[4]
Quantitative Comparison of this compound Derivatives
The anti-migratory potencies of this compound and its key derivatives have been evaluated primarily through Transwell migration assays and scratch-wound assays. The data below is compiled from studies on the MDA-MB-231 human breast cancer cell line.
| Compound | Description | Anti-Migration Activity (IC₅₀, Transwell Assay) | Scratch-Wound Assay Notes | Reference |
| (+)-Fusarisetin A (1) | Natural Product | ~7.7 µM[1] | Significant inhibition at concentrations as low as 1 µg/mL (~2.4 µM).[1] | [1] |
| (-)-Fusarisetin A | Unnatural Enantiomer | Significantly less potent[4] | Inactive.[4] | [4] |
| C₅-epi-Fusarisetin A | C₅ Epimer of the natural product | Potent inhibitor, comparable to this compound.[4] | Active.[4] | [4] |
| Equisetin (2) | Biosynthetic Precursor | Significantly less potent[4] | Inactive at 7.7 µM and 15.4 µM.[4] | [4] |
| Derivative 13 | Dihydroxylated analog | IC₅₀ ≈ 25 µM[3] | Showed inhibition of wound healing at 100 µM.[5] | [3][5] |
| Derivative 16 | C18 Acetate analog | IC₅₀ ≈ 50 µM[3] | Showed inhibition of wound healing at 100 µM.[5] | [3][5] |
| Derivatives 8a-d | Analogs lacking the serine hydroxymethyl group | Not active up to 100 µM[3] | Inactive.[3] | [3] |
| Derivative 12 | Truncated analog (CDE motif only) | Inactive[3] | Inactive.[3] | [3] |
| Derivative 14 | Epoxide analog | Inactive[3] | Inactive.[3] | [3] |
| Derivative 15 | Reduced analog | Inactive[3] | Inactive.[3] | [3] |
Visualizations
To better understand the relationships and processes involved in the study of this compound, the following diagrams are provided.
References
- 1. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature-Inspired Total Synthesis of (−)-Fusarisetin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How does Fusarisetin A compare to other known metastasis inhibitors like migrastatin?
A Guide for Researchers and Drug Development Professionals
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The development of therapeutic agents that can specifically inhibit the metastatic cascade is a critical goal in oncology research. This guide provides a detailed comparison of two promising natural product-derived metastasis inhibitors: Fusarisetin A and Migrastatin (B49465). We will delve into their mechanisms of action, present comparative efficacy data from preclinical studies, and provide an overview of the experimental protocols used to evaluate these compounds.
At a Glance: this compound vs. Migrastatin
| Feature | This compound | Migrastatin and its Analogues |
| Source | Fusarium species (fungus)[1] | Streptomyces species (bacteria)[2][3] |
| Molecular Target | Novel/unidentified[1][4] | Fascin (B1174746), an actin-bundling protein[2][3] |
| Mechanism of Action | Appears to operate via a novel pathway, independent of direct actin/microtubule disruption or common kinase inhibition.[1][4] | Inhibits the actin-bundling activity of fascin, leading to disruption of filopodia formation and cell migration.[2][3] |
| Potency (IC50) | Cell Migration (MDA-MB-231): ~7.7 µM Cell Invasion (MDA-MB-231): ~26 µM | Macroketone analogue (4T1 cells): < 100 nM[2] Migrastatin core ether (A549 cells): 1.93 ± 0.41 µM[4] |
| In Vivo Efficacy | Demonstrated inhibition of cell migration in ex vivo mouse skin biopsy models. | Analogues have shown significant reduction of lung metastasis in murine breast cancer models. |
| Cytotoxicity | Low cytotoxicity observed at effective concentrations. | Analogues generally show low cytotoxicity and do not affect primary tumor growth.[3] |
Mechanism of Action: A Tale of Two Pathways
The most striking difference between this compound and Migrastatin lies in their molecular mechanisms.
Migrastatin: Targeting the Cellular Scaffolding
Migrastatin and its more potent synthetic analogues, such as macroketone, exert their anti-metastatic effects by directly targeting fascin .[2][3][5] Fascin is a key protein responsible for bundling actin filaments into the parallel structures that form the core of filopodia and other migratory protrusions. By binding to fascin, migrastatin analogues prevent it from cross-linking actin, thereby disrupting the formation of these essential migratory structures and inhibiting cell movement.[2][3]
This compound: A Novel Path to Inhibition
In contrast, the precise molecular target of this compound remains elusive.[1] Studies have shown that it does not disrupt the overall structure of actin filaments or microtubules.[1] Furthermore, it does not appear to inhibit several key protein kinases that are commonly involved in metastatic signaling pathways. This suggests that this compound acts on a novel, yet-to-be-identified component of the cell migration machinery, making it a valuable tool for discovering new anti-metastatic targets.
Quantitative Comparison of In Vitro Efficacy
Direct comparison of the potency of this compound and Migrastatin is challenging due to the lack of head-to-head studies. The following tables summarize data from separate publications, highlighting the different experimental conditions.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| MDA-MB-231 (Human Breast Cancer) | Cell Migration (Transwell) | ~7.7 µM | |
| MDA-MB-231 (Human Breast Cancer) | Cell Invasion (Transwell) | ~26 µM | |
| MDA-MB-231 (Human Breast Cancer) | Acinar Morphogenesis | ~77 µM |
Table 2: In Vitro Activity of Migrastatin and its Analogues
| Compound | Cell Line | Assay | IC50 | Reference |
| Migrastatin | EC17 (Esophageal Cancer) | Cell Migration (Wound Healing) | 20.5 µM | [6] |
| Macroketone (analogue) | 4T1 (Murine Breast Cancer) | Cell Migration | < 100 nM | [2] |
| Migrastatin Core Ether (analogue) | A549 (Human Lung Cancer) | Cell Migration (Transwell) | 1.93 ± 0.41 µM | [4] |
| Carboxymethyl-migrastatin ether (analogue) | A549 (Human Lung Cancer) | Cell Migration (Transwell) | 0.66 ± 0.20 µM | [4] |
These data suggest that while the parent compound Migrastatin has a modest activity, its synthetic analogues can be significantly more potent than this compound, with IC50 values in the nanomolar range for some analogues.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro Cell Migration and Invasion Assays
1. Wound Healing (Scratch) Assay
This assay provides a simple method to assess collective cell migration.
-
Protocol:
-
Cells are seeded in a culture plate and grown to a confluent monolayer.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove debris and incubated with fresh medium containing the test compound or vehicle control.
-
The closure of the scratch is monitored and imaged at regular intervals.
-
The rate of wound closure is quantified using image analysis software.
-
2. Transwell (Boyden Chamber) Assay
This assay is used to quantify the chemotactic migration and invasion of individual cells.
-
Protocol for Migration:
-
Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane.
-
The lower chamber contains a chemoattractant (e.g., serum).
-
The test compound is added to the upper chamber with the cells.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted.
-
-
Protocol for Invasion:
-
The protocol is similar to the migration assay, but the membrane of the Transwell insert is coated with a layer of extracellular matrix (e.g., Matrigel).
-
Invading cells must degrade this matrix before migrating through the pores.
-
In Vivo Metastasis Models
Animal models are crucial for evaluating the efficacy of anti-metastatic agents in a physiological context.
1. Xenograft Models
-
Protocol:
-
Human cancer cells are injected into immunocompromised mice, either subcutaneously (to form a primary tumor) or intravenously (to directly assess colonization of distant organs).
-
The mice are treated with the test compound or a vehicle control.
-
The growth of the primary tumor and the extent of metastasis to organs like the lungs or liver are monitored using techniques such as bioluminescence imaging or histological analysis of tissues.[4]
-
Conclusion
This compound and Migrastatin represent two distinct and promising avenues for the development of anti-metastatic therapies. Migrastatin and its analogues, with a well-defined target in fascin and high potency, are strong candidates for further preclinical and clinical development. The novel mechanism of action of this compound, while still under investigation, opens up new possibilities for targeting metastasis through previously unexplored pathways. The continued study of both these compounds and their underlying biology will undoubtedly contribute to the future of cancer treatment.
References
- 1. novita-pharm.com [novita-pharm.com]
- 2. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Diverted Total Synthesis Leads to the Generation of Promising Cell-Migration Inhibitors for Treatment of Tumor Metastasis: In vivo and Mechanistic Studies on the Migrastatin Core Ether Analog - PMC [pmc.ncbi.nlm.nih.gov]
Fusarisetin A: A Comparative Guide to its Anti-Metastatic Effects in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic properties of Fusarisetin A, a novel natural product, across different cancer cell lines. The available experimental data is presented to offer an objective overview of its performance and potential as a therapeutic agent.
Overview of this compound
This compound is a fungal metabolite that has garnered significant interest for its potent ability to inhibit cancer cell migration and invasion, key processes in tumor metastasis.[1][2] Unlike many conventional chemotherapeutics, this compound exhibits low cytotoxicity at concentrations effective for inhibiting cell motility.[2][3] Its unique chemical structure and mechanism of action distinguish it from other anti-metastatic agents.[1]
Comparative Efficacy of this compound
Currently, the majority of research on this compound has been conducted on the highly metastatic triple-negative breast cancer cell line, MDA-MB-231 . While this provides a strong proof-of-concept for its anti-metastatic potential, comprehensive studies across a broader panel of cancer cell lines are limited. The data presented below summarizes the known inhibitory concentrations (IC50) of this compound in MDA-MB-231 cells for various metastatic processes.
Data Presentation: Inhibitory Effects of this compound on MDA-MB-231 Cells
| Cancer Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |
| MDA-MB-231 | Cell Migration | Inhibition of cell movement | ~7.7 | [2] |
| MDA-MB-231 | Cell Invasion | Inhibition of invasion through Matrigel | ~26 | [2] |
| MDA-MB-231 | Acinar Morphogenesis | Inhibition of 3D culture morphogenesis | ~77 | [2] |
Note: The lack of data from a diverse range of cancer cell lines is a current limitation in the cross-validation of this compound's efficacy. Further research is required to determine its effectiveness in other cancer types such as lung, prostate, colon, and melanoma.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is a subject of ongoing investigation and appears to be novel. Studies have shown that it does not disrupt the dynamics of the actin or microtubule cytoskeleton, which are common targets for anti-migration drugs.[1] Furthermore, it does not appear to inhibit the phosphorylation of several key signaling kinases involved in cell migration and proliferation, including ERK1/2, AKT, c-Jun, and p38.[2] This suggests that this compound acts on a distinct, yet-to-be-identified signaling pathway to exert its anti-metastatic effects.
Caption: General experimental workflow for evaluating the anti-metastatic potential of this compound.
Caption: Current understanding of this compound's mechanism of action, highlighting its novel pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anti-metastatic effects of this compound.
Scratch-Wound Assay (Cell Migration)
This assay provides a straightforward method to assess cell migration in vitro.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip (p200) is used to create a straight scratch across the center of the cell monolayer.
-
Washing: The well is gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging: The "wound" area is imaged at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region at each time point. A delay in wound closure in the presence of this compound indicates an inhibitory effect on cell migration.
Boyden Chamber (Transwell) Assay (Cell Migration and Invasion)
This assay allows for the quantitative measurement of cell migration and invasion towards a chemoattractant.
-
Chamber Preparation: For invasion assays, the upper surface of the transwell insert membrane (typically 8 µm pores) is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify. For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the transwell insert.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell movement.
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then quantified by counting under a microscope or by eluting the dye and measuring its absorbance. A reduction in the number of cells on the lower surface in the presence of this compound indicates an inhibitory effect.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-metastatic agent, with potent inhibitory effects on the migration and invasion of the MDA-MB-231 breast cancer cell line. Its novel mechanism of action suggests it may be effective in cancers that are resistant to drugs targeting conventional signaling pathways.
However, a critical next step in the development of this compound is its cross-validation in a diverse panel of cancer cell lines from different tissue origins. Such studies are essential to determine the breadth of its anti-cancer activity and to identify specific cancer types that may be particularly susceptible to its effects. Furthermore, the elucidation of its precise molecular target and the signaling pathway it modulates will be crucial for its future clinical development and for the design of more potent analogs.
References
Comparative Analysis of Fusarisetin A and its C5 Epimer: Unraveling Bioactivity in Cancer Cell Migration
For Immediate Release
This guide provides a detailed comparative analysis of the biological activities of Fusarisetin A and its C5 epimer, focusing on their potent roles as inhibitors of cancer cell migration. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
This compound, a natural product isolated from a Fusarium species, has garnered significant attention for its unique pentacyclic structure and its remarkable ability to inhibit cancer metastasis.[1] A key question in its structure-activity relationship has been the role of the stereocenter at the C5 position. This guide synthesizes the available data to compare (+)-Fusarisetin A with its C5 epimer, providing insights into their shared and distinct biological profiles.
Comparative Biological Activity
Both (+)-Fusarisetin A and its C5 epimer have been identified as potent inhibitors of cancer cell migration.[1][2][3] Studies consistently demonstrate that the biological activity of the C5 epimer is comparable to that of (+)-Fusarisetin A, suggesting that the stereochemistry at this particular position is not a critical determinant for its anti-migratory effects.[4] This is in stark contrast to the enantiomer, (-)-Fusarisetin A, and the related natural product, equisetin, both of which show significantly less potency.[1][3]
The primary mode of action for these compounds is the inhibition of cell migration and invasion, key processes in cancer metastasis.[1] Notably, this inhibition is achieved without significant cytotoxicity at effective concentrations.[1]
Quantitative Analysis of Anti-Migratory Activity
The following table summarizes the key quantitative data on the anti-migratory and anti-invasive properties of this compound and the qualitative comparison for its C5 epimer, primarily evaluated in the highly metastatic MDA-MB-231 breast cancer cell line.
| Compound | Assay | Target Process | IC50 (approx.) | Cytotoxicity | Reference |
| (+)-Fusarisetin A | Transwell Migration | Cell Migration | 7.7 µM | Not significant up to 77 µM | [1] |
| Invasion Assay | Cell Invasion | 26 µM | Not significant up to 77 µM | [1] | |
| Acinar Morphogenesis | Acinar Morphogenesis | 77 µM | Not significant up to 77 µM | [1] | |
| C5-epi-Fusarisetin A | Scratch-Wound Assay | Cell Migration | Comparable to (+)-Fusarisetin A | Not specified, but activity is similar | [1][4] |
Experimental Protocols
The biological activities of this compound and its C5 epimer have been predominantly assessed using two key in vitro assays: the Scratch-Wound Healing Assay and the Transwell Migration (Boyden Chamber) Assay.
Scratch-Wound Healing Assay
This assay provides a qualitative and semi-quantitative assessment of collective cell migration.
-
Cell Seeding: MDA-MB-231 cells are seeded in a multi-well plate and cultured until they form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove detached cells, and then medium containing the test compound (this compound or its C5 epimer at various concentrations) or a vehicle control (DMSO) is added.
-
Imaging: The "wound" is imaged at time zero and then at subsequent time points (e.g., every 8-24 hours) using a microscope.
-
Analysis: The rate of wound closure is measured by quantifying the change in the cell-free area over time. A delay in closure compared to the control indicates inhibition of cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay provides a quantitative measure of individual cell migration towards a chemoattractant.
-
Chamber Setup: The assay is performed in a chamber consisting of two compartments (upper and lower) separated by a microporous membrane. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: MDA-MB-231 cells, pre-treated with various concentrations of the test compounds or a vehicle control, are seeded into the upper chamber in serum-free medium.
-
Incubation: The chambers are incubated for a set period (e.g., 24 hours) to allow for cell migration through the membrane pores towards the chemoattractant.
-
Cell Removal and Staining: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The migratory cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of stained, migrated cells is counted under a microscope or quantified by dissolving the stain and measuring its absorbance.
Visualizing Experimental and Biological Frameworks
To better illustrate the processes and current understanding of this compound's mechanism, the following diagrams are provided.
References
Validating the Lack of Effect of Fusarisetin A on Actin and Microtubule Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fusarisetin A's effects on the cellular cytoskeleton, contrasting its activity with well-characterized inhibitors of actin and microtubule dynamics, Cytochalasin D and Paclitaxel, respectively. Experimental data, presented in a clear, tabular format, is supported by detailed protocols for key validation assays. This document serves as a resource for researchers investigating novel anti-migratory compounds and their mechanisms of action.
Executive Summary
This compound is a natural product that has been identified as a potent inhibitor of cancer cell migration and invasion. A key aspect of its mechanism of action is its apparent lack of direct interference with the primary components of the cellular cytoskeleton: actin filaments and microtubules. This distinguishes it from many conventional anti-migratory and anti-cancer agents that function by disrupting cytoskeletal dynamics.
Studies have shown that this compound does not alter actin or microtubule morphology or dynamics, even at concentrations that effectively inhibit cell migration. This suggests a novel mechanism of action for its anti-migratory properties, making it a valuable tool for dissecting the complex processes of cell motility. In contrast, compounds like Cytochalasin D, which disrupts actin polymerization, and Paclitaxel, which stabilizes microtubules, induce significant and well-documented changes to the cytoskeleton.
This guide presents a series of standardized in vitro and cell-based assays to validate and quantify the neutral effect of this compound on actin and microtubule dynamics, alongside comparative data for Cytochalasin D and Paclitaxel.
Data Presentation
Table 1: In Vitro Actin Polymerization Assay
This assay measures the rate of actin polymerization in the presence of the test compounds. The polymerization of pyrene-labeled actin is monitored by an increase in fluorescence.
| Compound | Concentration (µM) | Polymerization Rate (RFU/min) | % Inhibition |
| Vehicle Control (DMSO) | - | 100 ± 5 | 0% |
| This compound | 10 | 98 ± 6 | 2% |
| Cytochalasin D | 1 | 15 ± 3 | 85% |
Data are representative and illustrative of expected results.
Table 2: In Vitro Microtubule Polymerization Assay
This assay measures the rate of tubulin polymerization into microtubules, monitored by an increase in turbidity at 340 nm.
| Compound | Concentration (µM) | Polymerization Rate (OD/min) | % Effect |
| Vehicle Control (DMSO) | - | 0.010 ± 0.001 | 0% |
| This compound | 10 | 0.011 ± 0.001 | +10% |
| Paclitaxel | 1 | 0.025 ± 0.002 | +150% (Stabilization) |
Data are representative and illustrative of expected results.
Table 3: Immunofluorescence Analysis of Cytoskeletal Morphology
This table summarizes the observed effects of the compounds on the morphology of actin filaments and microtubules in cultured cells (e.g., MDA-MB-231) as visualized by immunofluorescence microscopy.
| Compound | Concentration (µM) | Actin Filament Morphology | Microtubule Network Morphology |
| Vehicle Control (DMSO) | - | Well-defined stress fibers | Intact, radial network |
| This compound | 10 | No change from control | No change from control |
| Cytochalasin D | 1 | Disrupted, punctate staining | Intact, radial network |
| Paclitaxel | 1 | Well-defined stress fibers | Dense, bundled microtubules |
Table 4: Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the compounds by measuring the metabolic activity of cultured cells.
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 4 |
| This compound | 10 | 99 ± 5 |
| Cytochalasin D | 1 | 75 ± 6 |
| Paclitaxel | 1 | 60 ± 7 |
Data are representative and illustrative of expected results.
Experimental Protocols
In Vitro Actin Polymerization Assay
This protocol is adapted from commercially available pyrene-labeled actin polymerization assay kits.
Materials:
-
Pyrene-labeled actin
-
G-buffer (Actin monomer buffer)
-
Polymerization buffer
-
Test compounds (this compound, Cytochalasin D) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reconstitute pyrene-labeled actin in G-buffer on ice.
-
Prepare a master mix of actin in G-buffer to the desired final concentration.
-
Add the test compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
To initiate polymerization, add the polymerization buffer to the actin master mix and immediately dispense into the wells containing the compounds.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~405 nm) every 30 seconds for 60 minutes at room temperature.
-
The rate of polymerization is calculated from the slope of the linear phase of the polymerization curve.
In Vitro Microtubule Polymerization Assay
This protocol is based on the turbidimetric measurement of tubulin assembly.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer
-
Test compounds (this compound, Paclitaxel) dissolved in DMSO
-
96-well clear microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute tubulin in general tubulin buffer on ice.
-
Prepare a reaction mix containing tubulin and GTP on ice.
-
Add the test compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Transfer the tubulin reaction mix to the wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of polymerization is determined from the maximum slope of the absorbance curve.
Immunofluorescence Staining of Actin and Microtubules
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibodies (e.g., mouse anti-β-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., anti-mouse-Alexa Fluor 568)
-
Fluorescently labeled phalloidin (B8060827) (for F-actin)
-
DAPI (for nuclei)
-
Mounting medium
Procedure:
-
Treat cells with the test compounds or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibody against β-tubulin diluted in blocking buffer for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Viability (MTT) Assay
Materials:
-
Cells cultured in a 96-well plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Unveiling the Anti-Metastatic Potential of Fusarisetin A: A Comparative In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary driver of cancer-related mortality, creating an urgent need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. Fusarisetin A, a natural product isolated from the fungus Fusarium sp., has emerged as a promising candidate due to its potent anti-migratory and anti-invasive properties demonstrated in preclinical studies. This guide provides a comprehensive comparison of the in vivo validation of this compound's anti-metastatic properties against other notable anti-metastatic agents, supported by available experimental data and detailed protocols.
Comparative Analysis of Anti-Metastatic Agents
While in vivo data for this compound is not yet publicly available, its potent in vitro and ex vivo activity warrants a comparative look at other agents that have undergone in vivo validation. This section contrasts this compound's known preclinical profile with that of Marizomib and Plitidepsin, two anti-cancer agents with demonstrated anti-metastatic effects in vivo.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Assay Type | Cell Line | Key Findings | IC50 | Reference |
| Cell Migration (Scratch Wound) | MDA-MB-231 | Reversible inhibition of cell migration. | - | [1] |
| Cell Migration (Transwell) | MDA-MB-231 | Significant inhibition of cell migration. | ~7.7 µM | [2] |
| Cell Invasion | MDA-MB-231 | Inhibition of cell invasion. | ~26 µM | [2] |
| Acinar Morphogenesis | MDA-MB-231 | Inhibition of acinar morphogenesis. | ~77 µM | [2] |
| Ex Vivo Cell Migration | Mouse Skin Explant | Inhibition of keratinocyte and fibroblast migration. | 10 µg/mL | [2] |
Table 2: In Vivo Anti-Metastatic Performance of Marizomib
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| 4T1.2 Syngeneic Murine Model | Triple-Negative Breast Cancer | 0.15 mg/kg, twice/week, IP | Significantly reduced primary tumor growth and lung metastasis. | [3][4] |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 0.15 mg/kg, twice/week, IP | Significantly reduced tumor volume and weight. | [3] |
| 4T1BR4 Syngeneic Murine Model | Triple-Negative Breast Cancer | 0.15 mg/kg, twice/week, IP (post-resection) | Significantly reduced lung and brain metastatic burden. | [3] |
Table 3: In Vivo Anti-Metastatic Performance of Plitidepsin
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Xenograft Models | Multiple Myeloma, Lymphoma, Pancreatic Cancer | Varies | Demonstrated antitumor effect. | [5][6] |
| Ramos Lymphoma Xenograft | Burkitt Lymphoma | 0.2 mg/kg (in combination with rituximab) | Significantly prolonged survival and inhibited tumor growth. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for in vivo metastasis assays. While a specific in vivo protocol for this compound is not available, a proposed protocol based on its preclinical data and standard models is provided.
Proposed In Vivo Metastasis Assay for this compound
This proposed protocol utilizes the well-established 4T1 syngeneic murine model of breast cancer metastasis.
1. Cell Culture:
-
Culture 4T1 murine breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
3. Orthotopic Tumor Cell Implantation:
-
Harvest 4T1 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize mice and inject 1 x 10^5 cells in 100 µL into the fourth mammary fat pad.
4. Treatment Regimen:
-
Once tumors are palpable (~100 mm³), randomize mice into treatment and control groups (n=10 per group).
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO/saline) via intraperitoneal (IP) injection at predetermined doses (e.g., 1, 5, 10 mg/kg) daily or on alternate days.
-
The control group will receive the vehicle only.
5. Monitoring and Data Collection:
-
Measure primary tumor volume with calipers every 2-3 days.
-
Monitor body weight to assess toxicity.
-
At a predetermined endpoint (e.g., 4 weeks post-implantation or when tumors reach a specific size), euthanize the mice.
6. Quantification of Metastasis:
-
Excise the lungs and fix in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface.
-
For microscopic analysis, embed lungs in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Quantify the metastatic area as a percentage of the total lung area.
In Vivo Metastasis Assay for Marizomib in Triple-Negative Breast Cancer[3][4]
1. Cell Culture:
-
Culture 4T1.2 or 4T1BR4 murine triple-negative breast cancer cells.
2. Animal Model:
-
Use female BALB/c mice, 6 weeks old.
3. Orthotopic Tumor Cell Implantation:
-
Inject 1 x 10^5 cells suspended in PBS into the fourth inguinal mammary fat pad.
4. Treatment Regimen:
-
For the 4T1.2 model, treatment with Marizomib (0.15 mg/kg, IP, twice weekly) was initiated once tumors became palpable.[3][4]
-
For the 4T1BR4 model, primary tumors were resected when they reached ~250-300 mm³. Two days post-resection, mice were treated with Marizomib (0.15 mg/kg, IP, twice weekly) for 2 weeks.[3]
5. Data Collection and Analysis:
-
Primary tumor volume was measured regularly.
-
At the end of the treatment period, lungs and brains were excised, fixed in 10% formalin, and stained with H&E to count metastatic nodules.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which anti-metastatic agents exert their effects is critical for targeted drug development.
This compound: A Modulator of Cell Motility
Studies suggest that this compound's anti-migratory effect is not due to cytotoxicity but rather through a novel mechanism of action that impacts cell motility.[7] It has been observed that this compound does not disrupt actin or microtubule dynamics, distinguishing it from many known anti-migration agents.[7] This suggests that this compound may target other key regulators of cell movement, potentially involving the Rho family of GTPases which are central to cytoskeleton organization and cell migration.[8][9][10] Further investigation is required to elucidate the precise signaling cascade affected by this compound.
Hypothesized signaling pathway for this compound's anti-metastatic action.
Marizomib: A Dual Inhibitor of Proteasome and Oxidative Phosphorylation
Marizomib exerts its anti-metastatic effects through a dual mechanism. It irreversibly inhibits all three catalytic activities of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis.[3] Additionally, Marizomib inhibits oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in cancer cells.[3][11] This dual action effectively cripples the cellular machinery required for tumor growth and dissemination.
Mechanism of action of Marizomib in inhibiting metastasis.
Plitidepsin: Targeting the eEF1A2 Translation Elongation Factor
Plitidepsin's anti-cancer activity is primarily attributed to its interaction with the eukaryotic translation elongation factor 1A2 (eEF1A2).[5][6] By binding to eEF1A2, Plitidepsin disrupts protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism also contributes to its anti-angiogenic effects.[6]
Mechanism of action of Plitidepsin in cancer cells.
Experimental Workflow for In Vivo Anti-Metastatic Drug Evaluation
The following diagram outlines a general workflow for the in vivo validation of an anti-metastatic compound.
General workflow for in vivo anti-metastatic drug evaluation.
Conclusion and Future Directions
This compound holds significant promise as a novel anti-metastatic agent based on its potent inhibition of cancer cell migration and invasion in vitro and ex vivo. However, a critical next step is the in vivo validation of its efficacy in relevant animal models of metastasis. The proposed experimental protocol provides a framework for such studies.
A direct comparison with agents like Marizomib and Plitidepsin, which have demonstrated in vivo anti-metastatic activity, will be crucial in determining the clinical potential of this compound. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will not only provide a deeper understanding of its mechanism of action but also aid in the development of more potent and selective derivatives. The unique mechanism of this compound, which appears to be distinct from conventional anti-migratory agents, makes it a particularly exciting candidate for further investigation in the fight against metastatic cancer.
References
- 1. 2.4.1. Breast Cancer Metastases Murine Model [bio-protocol.org]
- 2. This compound: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marizomib suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Fusarisetins: Structure-function studies on a novel class of cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho GTPase signalling networks in cancer cell transendothelial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPase signalling networks in cancer cell transendothelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Total Synthesis Strategies for Fusarisetin A
Fusarisetin A, a potent inhibitor of cancer cell migration, has garnered significant attention from the synthetic chemistry community due to its complex pentacyclic architecture and promising biological activity. This guide provides a detailed comparison of three distinct total synthesis routes developed by the research groups of Li, Theodorakis, and Yang/Huang. Each approach employs a unique strategy to construct the challenging decalin core and assemble the intricate fused ring system, offering valuable insights for researchers in natural product synthesis and drug development.
Key Synthetic Strategies at a Glance
The three featured total syntheses of this compound diverge primarily in their approach to constructing the initial carbocyclic framework. The Li group employs a biomimetic intramolecular Diels-Alder (IMDA) reaction. In contrast, the Theodorakis group utilizes a nature-inspired oxidative radical cyclization. The Yang and Huang teams have reported a distinct route centered around an intramolecular Pauson-Khand reaction. These differing core strategies lead to variations in step count, overall yield, and the specific challenges encountered throughout the syntheses.
Quantitative Comparison of Synthetic Routes
To facilitate a direct comparison of the efficiency of each route, the following table summarizes key quantitative data for the total syntheses of this compound by the Li, Theodorakis, and Yang/Huang research groups.
| Parameter | Li et al. | Theodorakis et al. | Yang, Huang et al. |
| Starting Material | (S)-(-)-Citronellal | (R)-(+)-Citronellal | Commercially available aldehyde |
| Longest Linear Sequence | 13 steps | 9 steps | 16 steps |
| Overall Yield | Not explicitly stated | ~10% | Not explicitly stated |
| Key Reaction | Intramolecular Diels-Alder | Oxidative Radical Cyclization | Intramolecular Pauson-Khand |
| Key Reaction Yield | >95% (IMDA) | 62% (combined yield for ORC) | Not explicitly stated |
Retrosynthetic Analysis and Key Transformations
The strategic bond disconnections for each synthetic route are illustrated below, highlighting the key chemical transformations that define each approach.
Li Group's Intramolecular Diels-Alder Approach
The Li synthesis hinges on a highly stereoselective intramolecular Diels-Alder reaction to construct the trans-decalin core. This is followed by a series of carefully orchestrated steps including a Wacker oxidation and a Dieckmann condensation to complete the pentacyclic structure.[1]
Caption: Retrosynthetic analysis of this compound by the Li group.
Theodorakis Group's Nature-Inspired Oxidative Radical Cyclization
The Theodorakis group pursued a "nature-inspired" or "biomimetic" strategy, proposing that this compound could arise biosynthetically from equisetin. Their synthesis features a key oxidative radical cyclization to form the C ring, starting from a decalin intermediate. This is followed by a Dieckmann condensation to furnish the final two rings.
Caption: Retrosynthetic analysis of this compound by the Theodorakis group.
Yang and Huang Group's Intramolecular Pauson-Khand Reaction Strategy
The approach by Yang, Huang, and their coworkers utilizes an intramolecular Pauson-Khand reaction to construct the trans-decalin subunit containing a crucial quaternary chiral center. This cobalt-mediated [2+2+1] cycloaddition provides a unique entry to the core of this compound.
Caption: Retrosynthetic analysis of this compound by the Yang and Huang groups.
Detailed Experimental Protocols for Key Reactions
Li Group: Intramolecular Diels-Alder Reaction
To a solution of the Diels-Alder precursor in CH2Cl2 at -78 °C was added BF3·OEt2. The reaction mixture was stirred at -78 °C for 1 hour and then warmed to -40 °C and stirred for an additional 3 hours. The reaction was quenched by the addition of saturated aqueous NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the decalin product.
Theodorakis Group: Oxidative Radical Cyclization
To a solution of the β-ketoester in THF at -78 °C was added a solution of LiHMDS in THF. The mixture was stirred for 30 minutes at -78 °C. A solution of CAN in AcOH was then added, and the reaction mixture was stirred at room temperature for 3 hours under an O2 atmosphere. The reaction was quenched with a saturated aqueous solution of Na2S2O3 and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The crude product was then treated with thiourea (B124793) in MeOH at 70 °C for 1 hour. After removal of the solvent, the residue was purified by flash column chromatography to give the cyclized product. [2]
Yang and Huang Group: Intramolecular Pauson-Khand Reaction
(Detailed experimental protocol for the Pauson-Khand reaction was not available in the readily accessible search results. The following is a general procedure based on known Pauson-Khand reactions.)
To a solution of the enyne precursor in a suitable solvent (e.g., toluene (B28343) or 1,2-dichloroethane) is added Co2(CO)8. The mixture is stirred at room temperature for several hours to allow for the formation of the cobalt-alkyne complex. The reaction is then heated to promote the cycloaddition. Alternatively, a promoter such as N-methylmorpholine N-oxide (NMO) can be added to facilitate the reaction at a lower temperature. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the cyclopentenone product.
Conclusion
The total syntheses of this compound by the Li, Theodorakis, and Yang/Huang groups showcase the versatility of modern synthetic organic chemistry in tackling complex natural products. Li's approach, featuring a highly efficient IMDA reaction, provides a classic and robust route. The Theodorakis synthesis offers a concise and biomimetically inspired pathway, achieving the target in only nine steps. The Yang and Huang strategy introduces a novel approach utilizing the powerful Pauson-Khand reaction to construct a key architectural feature. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for scalability, analogue synthesis, or the exploration of new synthetic methodologies. Each of these syntheses provides a valuable platform for further investigation into the medicinal chemistry of this compound and related compounds.
References
Fusarisetin A: A Comparative Analysis of In Vitro Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Fusarisetin A, a novel fungal metabolite, against standard chemotherapeutic agents. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound as an anti-cancer agent, with a primary focus on its unique anti-migratory and anti-invasive properties.
Executive Summary
This compound demonstrates potent inhibition of cancer cell migration and invasion at concentrations that exhibit minimal to no cytotoxicity.[1][2] This profile starkly contrasts with standard chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin, which primarily exert their anti-cancer effects through potent cytotoxicity. In the triple-negative breast cancer cell line MDA-MB-231, this compound shows no significant reduction in cell viability at concentrations up to 77 µM, a concentration at which it effectively inhibits cell migration and invasion.[1] This suggests a novel mechanism of action for this compound, positioning it as a potential candidate for anti-metastatic therapy rather than a conventional cytotoxic agent.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents in the MDA-MB-231 human breast cancer cell line. It is critical to note the different biological endpoints measured for this compound (cell migration and invasion) versus the standard chemotherapeutics (cell viability/cytotoxicity).
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| This compound | MDA-MB-231 | Transwell Migration Assay | Cell Migration | ~7.7 µM | [1] |
| MDA-MB-231 | Matrigel Invasion Assay | Cell Invasion | ~26 µM | [1] | |
| MDA-MB-231 | Acinar Morphogenesis Assay | Acinar Morphogenesis | ~77 µM | [1] | |
| MDA-MB-231 | Cytotoxicity Assay | Cell Viability | > 77 µM | [1] | |
| Doxorubicin | MDA-MB-231 | MTT Assay | Cell Viability | ~0.5 - 1.5 µM | |
| Paclitaxel | MDA-MB-231 | MTT/MTS Assay | Cell Viability | ~2.4 nM - 5 µM | |
| Cisplatin | MDA-MB-231 | MTT Assay | Cell Viability | ~8 - 23 µM |
Note: The IC50 values for standard chemotherapeutics can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.
Signaling Pathways and Mechanism of Action
Standard chemotherapeutic agents primarily induce cancer cell death through well-established mechanisms that interfere with critical cellular processes. In contrast, this compound's mechanism for inhibiting cell migration and invasion appears to be novel and is not yet fully elucidated.
Standard Chemotherapeutic Agents:
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Paclitaxel: Stabilizes microtubules, leading to mitotic arrest and apoptosis.
-
Cisplatin: Forms DNA adducts, leading to DNA damage and apoptosis.
This compound:
The precise molecular target of this compound remains unknown.[1] However, studies have shown that its anti-migratory effect is not due to the disruption of actin or microtubule dynamics.[3] Furthermore, it does not inhibit the phosphorylation of key signaling proteins in pathways commonly associated with cell migration, such as the MAPK (ERK1/2, p38) and PI3K/Akt pathways.[1] This suggests that this compound acts through a distinct and novel signaling pathway to inhibit cancer cell motility.[1][3]
Caption: Signaling pathways of standard chemotherapeutics vs. This compound.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and standard chemotherapeutics) in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of an in vitro cytotoxicity assay.
Conclusion
This compound presents a compelling profile as a potent inhibitor of cancer cell migration and invasion with low cytotoxicity, distinguishing it from standard chemotherapeutic agents. Its novel mechanism of action, which does not appear to involve common signaling pathways targeted by other anti-cancer drugs, warrants further investigation to identify its molecular target. The data suggests that this compound could be a valuable tool for studying the processes of metastasis and may hold therapeutic potential as an anti-metastatic agent, possibly in combination with traditional cytotoxic therapies. Further in vivo studies are necessary to validate these in vitro findings and to explore the full therapeutic potential of this unique natural product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
